N,N-Diisopropylmethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXMEYARGEVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338190 | |
| Record name | N,N-Diisopropylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10342-97-9 | |
| Record name | N-Methyl-N-(1-methylethyl)-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10342-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylmethylamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of N,N-Diisopropylmethylamine, a sterically hindered amine with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It details established synthetic methodologies, including the Eschweiler-Clarke reaction and reductive amination, with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, this guide outlines robust purification protocols essential for obtaining high-purity this compound, a critical requirement for its use in sensitive applications. The content is grounded in authoritative references and presented with clarity to facilitate its application in a laboratory setting.
Introduction
This compound, also known as N-methyldiisopropylamine, is a tertiary amine characterized by the presence of two bulky isopropyl groups attached to the nitrogen atom. This steric hindrance makes it a non-nucleophilic base, a property that is highly valuable in a variety of organic transformations where a base is required to scavenge protons without participating in side reactions. Its applications span from being a catalyst in condensation reactions to a base in transition metal-catalyzed cross-coupling reactions.[1]
This guide will delve into the primary synthetic routes for this compound and the subsequent purification techniques necessary to achieve the high degree of purity demanded by its applications.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the methylation of diisopropylamine. Two prominent methods for this transformation are the Eschweiler-Clarke reaction and reductive amination using a hydride reducing agent.
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines.[2][3] This one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. A key advantage of this method is that it avoids the over-alkylation to form quaternary ammonium salts.[3][5]
Mechanism:
The reaction begins with the nucleophilic attack of diisopropylamine on formaldehyde to form a hemiaminal intermediate. This is followed by dehydration to generate the key iminium ion. The formate ion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, this compound, with the concurrent release of carbon dioxide.[6]
Figure 1: Simplified workflow of the Eschweiler-Clarke reaction.
Experimental Protocol:
A detailed experimental protocol for the Eschweiler-Clarke reaction is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diisopropylamine.
-
Add an excess of formaldehyde (typically as a 37% aqueous solution) and formic acid (typically 88-98%).
-
Heat the reaction mixture to reflux (around 100 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution basic by the careful addition of a strong base, such as sodium hydroxide, to neutralize the excess formic acid and liberate the free amine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
Reductive Amination with a Hydride Reducing Agent
An alternative and widely used method for the synthesis of this compound is the reductive amination of diisopropylamine with formaldehyde using a milder reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7][8] This method is often preferred due to its milder reaction conditions and high yields.[9]
Mechanism:
Similar to the Eschweiler-Clarke reaction, the initial step involves the formation of an iminium ion from the reaction of diisopropylamine and formaldehyde. In this case, a hydride source, such as sodium borohydride, reduces the iminium ion to the final product. The choice of reducing agent is crucial; sodium cyanoborohydride is particularly effective as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting aldehyde.[8]
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Eschweiler-Clarke_reaction [chemeurope.com]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scribd.com [scribd.com]
physicochemical properties of N,N-Diisopropylmethylamine
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diisopropylmethylamine
Abstract
This compound (CAS No. 10342-97-9), a sterically hindered tertiary amine, is a versatile yet specialized reagent in organic synthesis. Its utility is primarily derived from its pronounced basicity coupled with low nucleophilicity, a direct consequence of the steric shielding of the nitrogen lone pair by two bulky isopropyl groups. This guide provides a comprehensive examination of the core , offering both established data and expert-derived predictive insights. It is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of this reagent to effectively implement it in synthetic and process workflows. We will delve into its structural and spectroscopic characterization, physical properties, reactivity profile, and provide validated protocols for its analysis and handling.
Molecular Structure and Identification
The molecular identity of a reagent is the foundation of its chemical behavior. This compound possesses a simple yet functionally significant aliphatic structure.
Systematic Name: N-methyl-N-propan-2-ylpropan-2-amine[1]
The structure consists of a central tertiary nitrogen atom bonded to one methyl group and two isopropyl groups. This arrangement is key to its function; the bulky isopropyl groups sterically encumber the nitrogen atom, hindering its ability to act as a nucleophile while preserving the availability of its lone pair to function as a Brønsted-Lowry base.
Caption: Ball-and-stick model of this compound.
Table 1: Key Molecular Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 10342-97-9 | [1][2] |
| Molecular Formula | C₇H₁₇N | [1][2] |
| Molecular Weight | 115.22 g/mol | [1][2] |
| InChI Key | ISRXMEYARGEVIU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)N(C)C(C)C | [1] |
| Synonyms | N-Methyldiisopropylamine, Diisopropylmethylamine |[1] |
Core Physicochemical Properties
The physical properties of a reagent dictate its handling, purification, and reaction setup requirements. This compound is a volatile, flammable liquid with a characteristic amine odor.
Table 2: Summary of Physical Properties
| Property | Value | Comments | Source(s) |
|---|---|---|---|
| Appearance | Colorless to light yellow liquid | Commercial grades may have a yellow tint due to minor oxidation. | [3] |
| Boiling Point | 114 °C (at 760 mmHg) | Suitable for removal under reduced pressure. | [2] |
| Melting Point | ~ -91 °C (estimate) | Remains liquid under typical laboratory freezer conditions. | [2] |
| Density | 0.754 g/mL at 20 °C | Less dense than water. | [2] |
| Refractive Index (n²⁰/D) | 1.411 | Useful for rapid purity assessment of distilled material. | [2] |
| Flash Point | 10 °C | Highly flammable; requires storage in a flammables-approved area. | [2] |
| Vapor Pressure | 44.9 mmHg at 25 °C | Volatile, contributing to its strong odor. |[3] |
Basicity and Reactivity Profile
The primary utility of this compound stems from its character as a sterically hindered, non-nucleophilic base.
-
Basicity (pKa): The predicted pKa of the conjugate acid ([(CH₃)₂CH]₂N⁺H(CH₃)) is approximately 10.90 .[2] This value is comparable to other tertiary amines like triethylamine (pKa ≈ 10.75) and N,N-Diisopropylethylamine (DIPEA, pKa ≈ 10.8-11.0), positioning it as a moderately strong base capable of scavenging protons from a wide range of acid catalysts or reaction byproducts. The gas-phase basicity of its parent secondary amine, diisopropylamine, is 938.6 kJ/mol, indicating a high intrinsic affinity for protons.[4]
-
Steric Hindrance and Nucleophilicity: The two isopropyl groups effectively shield the nitrogen's lone pair. This steric bulk is the cornerstone of its utility. While it readily accepts a small electrophile like a proton, it is a very poor nucleophile towards larger electrophilic centers (e.g., alkyl halides, acyl chlorides). This selectivity is critical in applications like peptide couplings or elimination reactions, where the base must not compete with the primary nucleophile.
-
Stability and Decomposition: The compound is stable under standard storage conditions (cool, dry, inert atmosphere).[2] Over time, particularly with exposure to air and light, tertiary amines can slowly oxidize to form the corresponding N-oxide. This is often observed as a gradual yellowing of the liquid. For high-purity applications, aged material can be repurified by distillation from a drying agent like potassium hydroxide (KOH). Thermal decomposition at elevated temperatures will generate corrosive and toxic fumes, including oxides of nitrogen.
Solubility Profile
As a lipophilic aliphatic amine, this compound follows the "like dissolves like" principle.
-
Organic Solvents: It is fully miscible with a wide range of common organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), hydrocarbons (hexanes, toluene), and polar aprotic solvents (acetonitrile).
-
Aqueous Solubility: Its solubility in water is limited. While data for this specific amine is not readily published, analogous hindered amines like N,N-Diisopropylethylamine have low g/L solubility.[5] This poor water solubility facilitates its removal from reaction mixtures during aqueous workups.
Due to the scarcity of precise quantitative solubility data, it is recommended that researchers determine solubility in novel solvent systems experimentally. A standardized protocol for this determination is provided in Section 4.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule results in a simple and easily interpretable NMR spectrum.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 2.8 – 3.1 | Septet | 2H | -CH (CH₃)₂ | The methine proton is split by the 6 adjacent methyl protons. |
| ~ 2.2 – 2.3 | Singlet | 3H | N-CH₃ | The N-methyl group is a singlet with no adjacent protons. |
| ~ 1.0 – 1.1 | Doublet | 12H | -CH(CH₃ )₂ | The 12 equivalent methyl protons are split by the single methine proton. |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 52 – 55 | C H(CH₃)₂ | The methine carbon, deshielded by the adjacent nitrogen atom. |
| ~ 35 – 38 | N-C H₃ | The N-methyl carbon. |
| ~ 20 – 22 | -CH(C H₃)₂ | The equivalent isopropyl methyl carbons. |
-
Expert Causality: The chemical shifts are estimated based on data for diisopropylamine[6] and N,N-diisopropylethylamine.[7][8] The N-methyl group is expected to be significantly downfield compared to the isopropyl methyls due to its direct attachment to the electron-withdrawing nitrogen atom.
Infrared (IR) Spectroscopy
As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands and the presence of C-H and C-N vibrational modes.
Table 5: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Assignment |
|---|---|---|---|
| 2960 – 2975 | Strong | C-H Stretch | Asymmetric stretch of CH₃ groups |
| 2850 – 2875 | Strong | C-H Stretch | Symmetric stretch of CH₃ and CH groups |
| 1450 – 1470 | Medium | C-H Bend | Scissoring/bending of CH₃ and CH₂ groups |
| 1365 – 1385 | Medium-Strong | C-H Bend | Characteristic doublet for isopropyl group (gem-dimethyl) |
| 1150 – 1250 | Medium-Strong | C-N Stretch | Aliphatic tertiary amine C-N stretching |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of aliphatic amines is dominated by fragmentation via α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 115 . According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The intensity of this peak may be weak due to the high propensity for fragmentation.[2][9]
-
Major Fragmentation Pathway (α-Cleavage): The most favorable fragmentation is the loss of a methyl radical from one of the isopropyl groups to form a stable, resonance-stabilized iminium cation. This fragment is often the base peak.
-
[M - CH₃]⁺ = 115 - 15 = 100 . This fragment at m/z 100 is predicted to be the base peak .
-
-
Other Potential Fragments:
-
Loss of a propyl radical: [M - C₃H₇]⁺ = 115 - 43 = 72 .
-
Loss of an isopropyl group followed by H-rearrangement.
-
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following protocols represent self-validating systems for the analysis and use of this compound, ensuring accuracy and reproducibility.
Protocol: Purity Determination by Gas Chromatography (GC-FID)
-
Rationale: Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry-standard method for quantifying the purity of volatile organic compounds. The challenge with amines is their tendency to interact with acidic sites on standard silica-based columns and liners, causing peak tailing and poor reproducibility. This protocol utilizes a specialized base-deactivated column to mitigate these effects.
-
Instrumentation & Consumables:
-
Gas Chromatograph with FID detector.
-
GC Column: Agilent J&W CP-Volamine (or equivalent base-deactivated column), 30 m x 0.25 mm x 1.0 µm.
-
Injector: Split/Splitless inlet with a base-deactivated liner.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Reagents: Dichloromethane (GC grade), this compound sample.
-
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in dichloromethane.
-
GC Instrument Parameters:
-
Inlet: 250 °C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 2 minutes.
-
-
Detector (FID): 280 °C, H₂ flow ~30 mL/min, Air flow ~300 mL/min, Makeup (N₂) ~25 mL/min.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the prepared sample. The retention time for this compound should be consistent between runs.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by area percent:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
System Validation: The peak for this compound should exhibit a tailing factor between 0.9 and 1.5. A clean baseline should be observed. The method's suitability is confirmed by the sharp, symmetrical peak shape afforded by the specialized column.
-
Caption: Workflow for purity analysis of this compound by GC-FID.
Protocol: Experimental Determination of Solubility
-
Rationale: This gravimetric method provides a robust, quantitative measure of solubility in a given solvent at a specified temperature. It relies on creating a saturated solution and then quantifying the amount of solute dissolved in a known mass of the solvent.
-
Instrumentation & Consumables:
-
Analytical balance (4 decimal places).
-
Temperature-controlled shaker or water bath.
-
20 mL glass vials with PTFE-lined caps.
-
Volumetric flasks and pipettes.
-
Solvent of interest (e.g., water, ethanol, toluene).
-
This compound.
-
-
Step-by-Step Methodology:
-
Setup: Place a vial containing ~10 mL of the chosen solvent into the temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
-
Saturation: Add this compound dropwise to the vial while stirring/shaking until a persistent second phase (undissolved amine) is observed. To ensure equilibrium, continue shaking for at least 4 hours.
-
Phase Separation: Stop agitation and allow the phases to separate completely. The excess amine will form a distinct layer or droplets.
-
Sampling: Carefully tare a clean, dry 10 mL volumetric flask on the analytical balance. Using a pipette, withdraw a precise volume (e.g., 5.00 mL) of the clear, saturated solvent phase, ensuring no undissolved amine is transferred.
-
Gravimetric Analysis: Immediately weigh the flask containing the aliquot of the saturated solution. The difference in weight gives the mass of the saturated solution.
-
Evaporation: Gently evaporate the solvent and the dissolved amine under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved. The final weight is the mass of the dissolved this compound.
-
Calculation:
-
Mass of Solvent = (Mass of Saturated Solution) - (Mass of Dissolved Amine)
-
Solubility (g / 100 g solvent) = (Mass of Dissolved Amine / Mass of Solvent) x 100
-
-
-
Self-Validation: The protocol's validity is confirmed by achieving a constant mass in Step 6, indicating complete removal of the solvent without loss of the less volatile solute. Repeating the experiment should yield results within ±5% relative error.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[1]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical splash goggles, face shield, and chemically resistant gloves (e.g., butyl rubber or laminate).
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a designated flammables cabinet away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable non-nucleophilic base for organic synthesis, distinguished by the steric hindrance provided by its dual isopropyl groups. Its physicochemical profile—moderate basicity, high volatility, low aqueous solubility, and pronounced steric hindrance—defines its applications and dictates its handling. While a complete set of experimental spectroscopic data is not widely published, a robust characterization can be achieved through a combination of predictive analysis based on established chemical principles and validated analytical methods such as the GC-FID protocol detailed herein. This guide provides the foundational knowledge and practical methodologies required for the safe and effective application of this compound in a research and development setting.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. Diisopropylamine. NIST Chemistry WebBook. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Acoo Review. Exploring this compound: Properties, Applications, and Manufacturing. [Link]
-
NIST. Diisopropylethylamine. NIST Chemistry WebBook. [Link]
-
Wikipedia. N,N-Diisopropylethylamine. [Link]
Sources
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Diisopropylamine(108-18-9) 13C NMR [m.chemicalbook.com]
- 7. N,N-Diisopropylethylamine(7087-68-5) IR Spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
N,N-Diisopropylmethylamine: A Comprehensive Technical Guide for the Modern Researcher
Introduction: Unveiling a Workhorse Amine
In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and materials science research, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the myriad of available bases, N,N-Diisopropylmethylamine has carved a niche as a versatile and effective, sterically hindered amine. This guide provides an in-depth exploration of its core attributes, synthesis, and critical applications, tailored for researchers, scientists, and drug development professionals.
This compound , identified by the CAS number 10342-97-9 , is systematically named N-methyl-N-propan-2-ylpropan-2-amine according to IUPAC nomenclature.[1][2][3] Its molecular structure, featuring a central nitrogen atom bonded to a methyl group and two bulky isopropyl groups, is the key to its unique reactivity profile.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in experimental design. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 10342-97-9 | [1][4] |
| IUPAC Name | N-methyl-N-propan-2-ylpropan-2-amine | [1][2][3] |
| Molecular Formula | C₇H₁₇N | [1][4] |
| Molecular Weight | 115.22 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 114 °C | [6] |
| Density | 0.754 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.411 | [7] |
| Flash Point | 10 °C | [5] |
Synthesis and Mechanism of Action: The Basis of Utility
The synthetic routes to this compound are well-established, often involving the alkylation of diisopropylamine. One common laboratory-scale synthesis involves the reaction of diisopropylamine with a methylating agent.
A notable synthetic approach involves the reductive amination of acetone with methylamine, though this can lead to a mixture of products requiring careful purification. Industrial-scale production often employs catalytic processes to ensure high yield and purity.
The primary value of this compound in organic synthesis stems from its character as a non-nucleophilic base .[8] The two bulky isopropyl groups sterically hinder the nitrogen's lone pair of electrons, preventing it from acting as a nucleophile and attacking electrophilic centers in the reaction mixture. However, the lone pair remains accessible to abstract protons, allowing it to function effectively as a Brønsted-Lowry base. This dual characteristic is invaluable in reactions where a base is required to neutralize acids or deprotonate substrates without leading to unwanted side reactions.
Caption: Steric hindrance in this compound.
Application in Drug Development: Facilitating Amide Bond Formation
A cornerstone of medicinal chemistry and drug development is the formation of amide bonds, which are prevalent in the structures of countless pharmaceutical agents. This compound plays a crucial role as a base in peptide coupling and other amide bond-forming reactions.[8] It is often used in conjunction with coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).
In these reactions, the carboxylic acid is first activated by the coupling reagent. The resulting activated species is highly reactive towards nucleophilic attack by an amine. This compound is added to the reaction mixture to scavenge the protons released during the activation and coupling steps, maintaining a basic environment that facilitates the reaction without competing with the primary amine as a nucleophile.
Experimental Protocol: HATU-Mediated Amide Coupling
The following is a generalized, step-by-step protocol for a typical amide coupling reaction using HATU and this compound.
Materials:
-
Carboxylic acid
-
Amine
-
HATU
-
This compound (DIPEA can also be used interchangeably in many protocols)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous LiCl solution
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Base Addition: To the stirred solution, add this compound (2.0 equivalents) dropwise at room temperature.
-
Activation: Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step forms the activated ester of the carboxylic acid.
-
Amine Addition: Add the amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 1-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to aid in the removal of DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure amide.
Sources
- 1. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. How to synthesize N,N-Diisopropylethylamine_Chemicalbook [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. N,N-Diisopropylethylamine(7087-68-5) IR Spectrum [chemicalbook.com]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
N,N-Diisopropylmethylamine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of N,N-Diisopropylmethylamine
Authored by: A Senior Application Scientist
Introduction
This compound (DIPMA), a tertiary amine with the chemical formula C₇H₁₇N, is a sterically hindered amine utilized in various chemical syntheses. Its structural properties, particularly the bulky isopropyl groups, influence its reactivity and basicity. Accurate and unambiguous characterization of this compound is paramount for its effective use in research and development, ensuring purity, and confirming structural integrity. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the spectral data, offering insights grounded in established scientific principles.
The structural identity of a molecule is encoded in its interaction with different forms of electromagnetic radiation and its behavior in magnetic and electric fields. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the connectivity of atoms through the magnetic environments of ¹H and ¹³C nuclei. IR spectroscopy identifies the functional groups present by probing their vibrational frequencies. Mass spectrometry provides the molecular weight and offers clues to the structure through the analysis of fragmentation patterns. Together, these techniques provide a robust and definitive characterization of this compound.
Caption: Molecular Structure of this compound (C₇H₁₇N).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C in this context.
¹H NMR Spectroscopy
Theoretical Principles
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, the number of protons of each type, and the connectivity between them. Protons in different chemical environments experience the external magnetic field differently, causing them to resonate at distinct frequencies. This phenomenon gives rise to the chemical shift (δ), measured in parts per million (ppm). The integrated area under each signal is proportional to the number of protons it represents. Furthermore, the magnetic field of a proton can influence its neighbors on adjacent carbons, causing signals to be split into multiple lines (multiplets). This spin-spin coupling follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[1][2]
For this compound, we expect to see three distinct proton signals due to the molecule's symmetry:
-
The single methyl group attached directly to the nitrogen (N-CH₃).
-
The two equivalent methine protons of the isopropyl groups (-CH).
-
The twelve equivalent methyl protons of the two isopropyl groups (-CH(CH₃ )₂).
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is NMR-inactive and prevents a large solvent signal from obscuring the analyte signals.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Sixteen to thirty-two scans are usually sufficient for a high signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Data Interpretation and Assignment
The ¹H NMR spectrum of this compound is characterized by three signals.
-
N-CH₃ Protons: These three protons are on a carbon adjacent to the electron-withdrawing nitrogen atom, which deshields them. They have no adjacent protons to couple with, so their signal appears as a sharp singlet.
-
Isopropyl -CH Protons: These two protons are also adjacent to the nitrogen, causing a downfield shift. Each -CH proton is coupled to the six protons of the two adjacent methyl groups. According to the n+1 rule (n=6), this signal is split into a septet.
-
Isopropyl -CH₃ Protons: These twelve protons are on carbons once removed from the nitrogen. They are coupled to the single adjacent -CH proton. According to the n+1 rule (n=1), their signal is split into a doublet.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| -CH(CH₃ )₂ | ~1.0 | 12H | Doublet (d) |
| N-CH₃ | ~2.1 - 2.3 | 3H | Singlet (s) |
| -CH (CH₃)₂ | ~2.8 - 3.0 | 2H | Septet (sept) |
Note: Predicted chemical shifts are estimates. Actual values may vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra require more scans to obtain a good signal.[3] Standard ¹³C spectra are acquired with proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[3] This simplification makes spectra easier to interpret. The chemical shifts for carbons are influenced by their electronic environment, with carbons bonded to electronegative atoms like nitrogen appearing further downfield.[4][5]
For this compound, molecular symmetry results in three distinct signals in the ¹³C NMR spectrum:
-
The carbon of the N-methyl group (N-C H₃).
-
The two equivalent methine carbons of the isopropyl groups (-C H).
-
The four equivalent methyl carbons of the isopropyl groups (-CH(C H₃)₂).
Experimental Protocol: Data Acquisition
The sample preparation is identical to that for ¹H NMR. The acquisition process differs mainly in the pulse sequence and acquisition time.
-
Instrumentation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse sequence. Due to the low natural abundance and longer relaxation times of ¹³C nuclei, a greater number of scans (e.g., 256 to 1024) and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
DEPT Analysis (Optional but Recommended): To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be run. A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 experiment shows only CH signals. This combination allows for unambiguous identification of each carbon type.
Data Interpretation and Assignment
The three signals in the ¹³C spectrum can be assigned based on their chemical shifts and DEPT data.
-
Isopropyl -CH₃ Carbons: These are the most shielded carbons, appearing furthest upfield.
-
N-CH₃ Carbon: This carbon is attached to the nitrogen, shifting it downfield relative to the isopropyl methyls.
-
Isopropyl -CH Carbons: These carbons are also directly attached to the nitrogen and are further substituted, causing them to appear furthest downfield.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| -CH(C H₃)₂ | ~20 - 25 | Positive | No Signal |
| N-C H₃ | ~35 - 40 | Positive | No Signal |
| -C H(CH₃)₂ | ~50 - 55 | Positive | Positive |
Note: Predicted chemical shifts are based on typical values for similar structures.[6]
Infrared (IR) Spectroscopy
Theoretical Principles
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific bonds and functional groups vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
For this compound, the most crucial diagnostic feature is the absence of certain peaks. As a tertiary amine, it has no N-H bond. Therefore, its IR spectrum will lack the characteristic N-H stretching absorption seen in primary (two bands) and secondary (one band) amines in the 3300-3500 cm⁻¹ region.[7][8][9][10][11] This absence is a powerful confirmation of its tertiary amine structure. The spectrum will be dominated by C-H and C-N stretching vibrations.
Experimental Protocol: Data Acquisition
-
Methodology: For a liquid sample like DIPMA, the simplest method is Attenuated Total Reflectance (ATR), where a drop of the liquid is placed directly on the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the neat liquid between two salt (NaCl or KBr) plates.
-
Background Scan: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first.
-
Sample Scan: The sample is introduced, and its spectrum is recorded.
-
Processing: The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
Data Interpretation
The IR spectrum of this compound will display the following key features:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 2850 - 3000 | C-H Stretch (sp³ hybridized) | Strong | Characteristic of the methyl and methine groups. |
| ~1470, ~1370 | C-H Bend | Medium | Bending vibrations of the alkyl groups. The peak around 1370 cm⁻¹ is often indicative of a gem-dimethyl group (as in isopropyl). |
| 1020 - 1250 | C-N Stretch | Medium-Weak | Typical for aliphatic amines. This peak can sometimes be difficult to assign definitively as it falls in the complex "fingerprint region".[7][11] |
| 3300 - 3500 | N-H Stretch | Absent | Key diagnostic feature confirming a tertiary amine. [8][9][10] |
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), the sample is bombarded with high-energy electrons. This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺). The M⁺ is often energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule.
A key principle for compounds containing nitrogen is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and thus an odd m/z for its molecular ion.[12] this compound (C₇H₁₇N) has one nitrogen atom and a molecular weight of 115.22 g/mol , so its molecular ion peak is expected at m/z 115.[6]
The most common fragmentation pathway for aliphatic amines is α-cleavage . This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[13][14][15] This process is favorable because it results in a resonance-stabilized iminium cation.
Experimental Protocol: Data Acquisition
-
Sample Introduction: The most common method for a volatile liquid like DIPMA is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, which separates it from any impurities. The purified compound then elutes from the GC column directly into the ion source of the mass spectrometer.
-
Ionization: In the ion source, the sample is vaporized and ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation
The EI mass spectrum of this compound will show several key peaks:
-
Molecular Ion (M⁺): A peak at m/z 115 , corresponding to the intact molecular ion [C₇H₁₇N]⁺. Its presence confirms the molecular weight and is consistent with the Nitrogen Rule.[6]
-
Major Fragments from α-Cleavage: There are two possible α-cleavage pathways:
-
Loss of a methyl radical (•CH₃, mass 15) to form an ion at m/z 100 .
-
Loss of an isopropyl radical (•CH(CH₃)₂, mass 43) to form an ion at m/z 58 .
-
The fragment at m/z 58 is typically the base peak (the most abundant ion) in the spectrum.[6] This is because the cleavage leads to a highly stable, resonance-stabilized dimethyliminium cation. The fragment at m/z 100 is also a significant peak.[6]
Caption: Primary fragmentation pathways for this compound in EI-MS.
| m/z | Proposed Fragment | Relative Abundance |
| 115 | [C₇H₁₇N]⁺˙ (Molecular Ion) | Low to Medium |
| 100 | [M - CH₃]⁺ | High |
| 58 | [M - C₃H₇]⁺ | Base Peak (100%) |
| 56 | [C₃H₆N]⁺ | Medium |
Data sourced from NIST Mass Spectrometry Data Center.[6]
Safety and Handling
This compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor.[6][16] It causes severe skin burns and eye damage.[6] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[17][18] Containers should be kept tightly sealed and stored in a cool, dry, well-ventilated area away from sources of ignition.[17][19]
Conclusion
The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework, confirming the presence of one N-methyl and two N-isopropyl groups through characteristic chemical shifts and coupling patterns. IR spectroscopy provides definitive evidence of its tertiary amine nature through the notable absence of an N-H stretching band. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and reveals the characteristic α-cleavage fragmentation pattern of aliphatic amines, with a dominant base peak at m/z 58. The convergence of these distinct yet complementary analytical techniques provides a robust and reliable method for the identification and quality assessment of this compound, which is indispensable for researchers and professionals in drug development and chemical synthesis.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Micro-Controle. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Loba Chemie. (2025). Safety Data Sheet: N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
University of Ottawa. 13 Carbon NMR. [Link]
-
National Institute of Standards and Technology. Diisopropylamine. NIST Chemistry WebBook. [Link]
-
ResearchGate. (n.d.). Mass spectrum of N,N-di(b-phenylisopropyl)methylamine. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. (n.d.). Diisopropylethylamine. PubChem Compound Database. [Link]
-
National Institute of Standards and Technology. Diisopropylethylamine. NIST Chemistry WebBook. [Link]
-
University of Regensburg. 13C NMR Spectroscopy. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251356). [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
mzCloud. (2014). N N Diisopropylethylamine DIPEA. [Link]
-
SpectraBase. Diisopropylamine - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. N-ethyldiisopropylamine - Optional[1H NMR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
SpectraBase. N-Isopropylmethylamine. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. [Link]
Sources
- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alkylamines.com [alkylamines.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. lobachemie.com [lobachemie.com]
N,N-Diisopropylmethylamine molecular weight and formula
An In-Depth Technical Guide to N,N-Diisopropylmethylamine
For Researchers, Scientists, and Drug Development Professionals
This compound, a sterically hindered tertiary amine, possesses a unique molecular architecture that dictates its chemical behavior. A thorough understanding of its fundamental properties is paramount for its effective application.
Molecular Formula and Weight
The chemical formula for this compound is C7H17N .[1][2][3][4][5] This composition gives it a molecular weight of approximately 115.22 g/mol .[2][3][5][6]
graph G {
layout=neato;
node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
edge [color="#5F6368"];
N [pos="0,0!", label="N"];
C_methyl [pos="-1.2,0!", label="C"];
H1_methyl [pos="-1.8,-0.5!", label="H", shape=plaintext, fontcolor="#202124"];
H2_methyl [pos="-1.8,0.5!", label="H", shape=plaintext, fontcolor="#202124"];
H3_methyl [pos="-1.5,0.8!", label="H", shape=plaintext, fontcolor="#202124"];
C_iso1_ch [pos="0.8,0.8!", label="C"];
C_iso1_c1 [pos="1.6,0.2!", label="C"];
C_iso1_c2 [pos="1.6,1.4!", label="C"];
C_iso2_ch [pos="0.8,-0.8!", label="C"];
C_iso2_c1 [pos="1.6,-0.2!", label="C"];
C_iso2_c2 [pos="1.6,-1.4!", label="C"];
N -- C_methyl;
C_methyl -- H1_methyl [style=invis];
C_methyl -- H2_methyl [style=invis];
C_methyl -- H3_methyl [style=invis];
N -- C_iso1_ch;
C_iso1_ch -- C_iso1_c1;
C_iso1_ch -- C_iso1_c2;
N -- C_iso2_ch;
C_iso2_ch -- C_iso2_c1;
C_iso2_ch -- C_iso2_c2;
}
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 10342-97-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N,N-二异丙基甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of N,N-Diisopropylmethylamine in Organic Solvents
Abstract
N,N-Diisopropylmethylamine, a sterically hindered tertiary amine, is a compound of significant interest in organic synthesis and pharmaceutical development, often employed as a non-nucleophilic base. A comprehensive understanding of its solubility characteristics across a spectrum of organic solvents is paramount for optimizing reaction conditions, product purification, and formulation development. This technical guide provides a detailed exploration of the theoretical principles governing the solubility of this compound, presents a predictive solubility profile, and offers detailed, field-proven experimental protocols for the quantitative determination of its solubility. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their experimental designs.
Introduction to this compound and its Physicochemical Properties
This compound (CAS No: 10342-97-9), also known as N-Methyldiisopropylamine, is a tertiary amine characterized by the presence of a methyl group and two bulky isopropyl groups attached to the nitrogen atom.[1] This unique structure imparts specific chemical and physical properties that dictate its behavior in various solvent systems.
Molecular Structure and its Implications for Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound features:
-
A Polar Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.[2][3]
-
Nonpolar Alkyl Groups: The two isopropyl groups and the methyl group are nonpolar and contribute to the overall lipophilicity of the molecule. The bulky nature of the isopropyl groups also introduces steric hindrance around the nitrogen atom.
This combination of a polar functional group and nonpolar alkyl chains suggests that this compound will exhibit a broad range of solubility in organic solvents, with a preference for those of low to moderate polarity.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C7H17N | [1][4] |
| Molecular Weight | 115.22 g/mol | [4][5] |
| Appearance | Liquid | |
| Density | 0.754 g/mL at 20 °C | [1][4][6] |
| Refractive Index | n20/D 1.411 | [1][4][6] |
| Flash Point | 10 °C (50.0 °F) - closed cup |
Theoretical Framework of Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGmix). For dissolution to occur spontaneously, ΔGmix must be negative. The Gibbs free energy of mixing is a function of the enthalpy of mixing (ΔHmix) and the entropy of mixing (ΔSmix), as described by the equation:
ΔGmix = ΔHmix - TΔSmix
The entropy of mixing generally favors dissolution (ΔSmix > 0) as it leads to a more disordered system. Therefore, the enthalpy of mixing is the critical factor in determining solubility. ΔHmix represents the net energy change resulting from the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.
Intermolecular Forces at Play
The solubility of this compound in organic solvents is a result of the interplay of the following intermolecular forces:
-
Van der Waals Forces: These are the primary forces of attraction between the nonpolar alkyl groups of this compound and nonpolar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The polar C-N bonds in this compound lead to a molecular dipole, allowing for dipole-dipole interactions with polar aprotic solvents such as dichloromethane and ethyl acetate.
-
Hydrogen Bonding: While this compound is a tertiary amine and cannot act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like alcohols.[2][3] However, the steric hindrance from the bulky isopropyl groups may limit the accessibility of the lone pair for hydrogen bonding.
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Predictive Solubility Profile
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High / Miscible | Dominated by Van der Waals forces between the alkyl groups of the amine and the nonpolar solvent. |
| Polar Aprotic | Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | Favorable dipole-dipole interactions between the polar C-N bond and the polar solvent. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the amine's nitrogen lone pair is possible, but may be sterically hindered. |
| Highly Polar | Acetonitrile, Dimethylformamide (DMF) | Moderate | While polar, the nature of the interactions may be less favorable than with moderately polar solvents. |
Experimental Protocols for Solubility Determination
A definitive determination of the solubility of this compound requires empirical measurement. The following protocols describe robust methods for the quantitative determination of solubility.
Shake-Flask Method for Equilibration
The shake-flask method is a widely accepted technique for achieving a saturated solution at a specific temperature.
Objective: To prepare a saturated solution of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (≥98.0% purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Glass vials with PTFE-lined screw caps
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of an undissolved phase is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the controlled temperature for at least 24 hours to allow for phase separation.
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for the Shake-Flask Method.
Quantitative Analysis of the Saturated Solution
Once a saturated solution is prepared, the concentration of this compound can be determined using various analytical techniques.
4.2.1. Gravimetric Method
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Procedure:
-
Carefully withdraw a known volume of the clear supernatant from the equilibrated vial using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish.
-
Reweigh the dish with the aliquot to determine the mass of the saturated solution.
-
Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the analyte.
-
Once the solvent is completely removed, reweigh the dish containing the this compound residue.
-
Calculate the solubility as the mass of this compound per mass or volume of the solvent.
4.2.2. Gas Chromatography (GC) Method
For a more precise and potentially faster analysis, Gas Chromatography can be employed.
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the GC and plotting the peak area against concentration.
-
Carefully withdraw an aliquot of the clear supernatant from the equilibrated vial and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the GC and determine the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of intermolecular forces and the structural features of the amine, researchers can make informed predictions about its solubility. The detailed experimental protocols provided herein offer a robust framework for the quantitative determination of solubility, enabling the optimization of processes in organic synthesis, purification, and formulation. It is recommended that the predictive solubility data be confirmed experimentally for critical applications.
References
-
This compound - Physico-chemical Properties. ChemBK. [Link]
-
This compound | C7H17N | CID 547370. PubChem. [Link]
-
Tertiary amine solvents having switchable hydrophilicity. RSC Publishing. [Link]
-
Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
-
23.1. Properties of amines | Organic Chemistry II. Lumen Learning. [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 - C 6. AIP Publishing. [Link]
-
CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]
-
Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. ResearchGate. [Link]
-
24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]
-
Video: Physical Properties of Amines. JoVE. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Video: Physical Properties of Amines [jove.com]
- 4. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10342-97-9 [chemicalbook.com]
N,N-Diisopropylmethylamine: A Technical Guide to a Sterically Hindered Amine for Specialized Applications
Abstract
In the landscape of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered amines have emerged as indispensable tools for chemists, acting as non-nucleophilic bases that can facilitate proton abstraction without interfering in sensitive reactions. While N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is a well-established reagent in this class, its close analog, N,N-Diisopropylmethylamine, presents a nuanced profile of steric and electronic properties that warrant a dedicated examination. This technical guide provides an in-depth exploration of this compound, offering insights into its synthesis, physicochemical properties, and applications for researchers, scientists, and professionals in drug development. By delving into the causality behind its reactivity, this guide aims to empower chemists to leverage the unique characteristics of this versatile amine in their synthetic endeavors.
Introduction: The Role of Steric Hindrance in Non-Nucleophilic Bases
In a multitude of organic reactions, the presence of a base is essential to deprotonate acidic protons, thereby activating substrates or neutralizing acidic byproducts. However, many common amine bases are also effective nucleophiles, leading to undesired side reactions that can complicate product purification and reduce yields. Sterically hindered amines are designed to overcome this challenge. Their bulky alkyl substituents physically obstruct the nitrogen's lone pair of electrons, impeding its ability to attack electrophilic centers while preserving its capacity to accept a proton.
This compound, with its two bulky isopropyl groups and a methyl group surrounding the nitrogen atom, is a quintessential example of a sterically hindered amine. This structural arrangement renders it a potent, non-nucleophilic base suitable for a range of sensitive transformations. This guide will explore the synthesis, properties, and applications of this compound, providing a comparative perspective with its more commonly used ethyl counterpart, DIPEA.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇N | [1] |
| Molecular Weight | 115.22 g/mol | [2] |
| Appearance | Colorless to transparent liquid | 3[3] |
| Density | 0.754 g/mL at 20 °C | [4] |
| Boiling Point | 114 °C | [5] |
| Flash Point | 10 °C | [5] |
| pKa of Conjugate Acid | 10.90 ± 0.28 (Predicted) | [5] |
| Refractive Index (n20/D) | 1.411 | [4] |
| CAS Number | 10342-97-9 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reductive amination of diisopropylamine with formaldehyde. This one-pot reaction offers high yields and operational simplicity.
Reductive Amination: A Validated Protocol
This protocol is based on established methods for the N-methylation of secondary amines.[6]
Reaction Scheme:
Caption: Reductive amination of diisopropylamine with formaldehyde.
Materials:
-
Diisopropylamine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diisopropylamine (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the formaldehyde solution (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and carbon dioxide.
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations and tolerates a wide range of functional groups.[7]
-
Quenching with Sodium Bicarbonate: Neutralizes any remaining acidic species and facilitates the separation of the organic product.
Applications in Organic Synthesis: A Comparative Perspective
The utility of this compound as a non-nucleophilic base is best understood in the context of specific reaction classes where it offers advantages over other hindered amines.
Alkylation of Amines
A primary application of sterically hindered bases is in the selective alkylation of secondary amines to tertiary amines, while minimizing the over-alkylation that leads to quaternary ammonium salts.[8]
Caption: Selective N-alkylation using a hindered base.
While DIPEA is commonly employed for this purpose, this compound, with its slightly smaller methyl group, may offer a different kinetic profile. The reduced steric bulk of the methyl group compared to the ethyl group in DIPEA could potentially lead to faster reaction rates in cases where the substrate itself is highly hindered. Conversely, for reactions requiring exquisite selectivity to avoid even trace amounts of quaternization, the slightly greater steric bulk of DIPEA might be advantageous.
Peptide Coupling
In solid-phase peptide synthesis (SPPS), hindered amines like DIPEA are frequently used as bases to neutralize the acidic byproducts generated during amide bond formation.[8] The choice of base is critical to prevent side reactions such as racemization of the amino acid residues. While there is a lack of specific literature comparing this compound to DIPEA in this context, the fundamental principles suggest that it would also be an effective base. Its basicity is comparable to that of DIPEA, and its steric profile is similar. For highly sensitive couplings, the subtle difference in steric hindrance between the methyl and ethyl groups could potentially influence the degree of racemization, warranting empirical investigation for specific peptide sequences.
Transition Metal-Catalyzed Cross-Coupling Reactions
Hindered amines are also utilized as bases in various transition metal-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings.[8] In these reactions, the base serves to neutralize the acid generated during the catalytic cycle. The non-nucleophilic nature of the base is crucial to avoid coordination to the metal center, which could inhibit catalysis. This compound, with its strong basicity and steric hindrance, is a suitable candidate for these transformations, offering a viable alternative to DIPEA.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[1] It is also corrosive and can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Work in a well-ventilated fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[5]
Conclusion and Future Outlook
This compound is a valuable, albeit less common, sterically hindered amine that offers a unique set of properties for specialized applications in organic synthesis. Its role as a non-nucleophilic base makes it a powerful tool for reactions where minimizing side reactions is critical. While it shares many similarities with the widely used DIPEA, the subtle difference in steric hindrance afforded by its methyl group may provide advantages in specific contexts, particularly in terms of reaction kinetics and selectivity.
Further research directly comparing the performance of this compound and DIPEA in a range of synthetically important reactions would be highly beneficial to the chemical community. Such studies would provide a clearer understanding of the specific instances where the methyl derivative offers a distinct advantage, thereby expanding the toolkit of synthetic chemists and enabling the development of more efficient and selective transformations. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic application of specialized reagents like this compound will undoubtedly play an increasingly important role.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Vertex AI Search. (n.d.).
- Marine Chemicals. (n.d.). NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS.
- ChemicalBook. (2023, April 11).
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- Semantic Scholar. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development.
- ResearchGate. (2025, August 9). Dissociation Constant (pKa)
- Benchchem. (n.d.). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)
- Benchchem. (n.d.). A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases in Organic Synthesis.
- Synlett. (n.d.). Synthesis of N-Methyl Secondary Amines.
- Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). N,N-Diisopropylethylamine ReagentPlus®, = 99 7087-68-5.
- Grokipedia. (n.d.). N ,N -Diisopropylethylamine.
- Sigma-Aldrich. (n.d.). This compound = 98.0 GC 10342-97-9.
- Nature. (n.d.).
- ECHEMI. (n.d.).
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- Creative Proteomics. (n.d.).
- National Institutes of Health. (2025, July 7).
- ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
Sources
- 1. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. innospk.com [innospk.com]
- 4. N,N-二异丙基甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 10342-97-9 [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
understanding the basicity of N,N-Diisopropylmethylamine
An In-depth Technical Guide to the Basicity of N,N-Diisopropylmethylamine
Introduction
In the landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. Among the myriad of available options, sterically hindered non-nucleophilic bases occupy a vital role, enabling chemists to effect proton abstraction in the presence of sensitive electrophilic functional groups. This compound, a tertiary amine characterized by a unique substitution pattern, serves as a compelling case study in the interplay of electronic, steric, and solvation effects that govern the basicity of amines.
This guide provides an in-depth analysis of the fundamental principles controlling the basicity of this compound. We will dissect its structural attributes, compare its properties to other commonly used amine bases, and provide practical, field-proven protocols for the quantitative assessment of its proton-accepting ability. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of this versatile synthetic tool.
Physicochemical Profile of this compound
This compound is a colorless liquid whose utility as a base is rooted in its specific physical and chemical properties.[1] A summary of its key characteristics is presented below, providing a foundational dataset for the subsequent discussion.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| CAS Number | 10342-97-9 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 114 °C | [2] |
| Density | 0.754 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.411 | [2] |
| pKa (Predicted) | 10.90 ± 0.28 | [2] |
Deconstructing Amine Basicity: The Core Principles
The basicity of an amine in the Brønsted-Lowry context is its ability to accept a proton (H⁺), which is determined by the availability of the lone pair of electrons on the nitrogen atom. This property is not governed by a single factor but is rather the result of a delicate balance between several competing effects.
Caption: Interplay of factors governing amine basicity.
-
Electronic Effects : Alkyl groups are electron-donating; they push electron density towards the nitrogen atom via the inductive effect. This increases the electron density of the lone pair, making it more available for bonding with a proton and thus increasing the amine's intrinsic basicity.
-
Steric Effects : The size of the alkyl groups surrounding the nitrogen atom creates steric hindrance.[3] Bulky groups can physically obstruct the approach of a proton to the nitrogen's lone pair, thereby decreasing the amine's effective basicity. This same effect is responsible for making an amine "non-nucleophilic," as it also hinders the approach to larger electrophilic centers like carbon atoms.[4][5]
-
Solvation Effects : In solution, the stability of the protonated amine (the conjugate acid, an ammonium ion) is a critical factor. The N-H bonds in a protonated amine can engage in hydrogen bonding with solvent molecules. This solvation stabilizes the conjugate acid, shifting the equilibrium towards protonation and thus increasing the apparent basicity. Primary (RNH₃⁺) and secondary (R₂NH₂⁺) ammonium ions are stabilized more effectively by solvation than tertiary ammonium ions (R₃NH⁺), which have only one N-H bond.
The Basicity of this compound: A Structural Analysis
The structure of this compound—a nitrogen atom bonded to two bulky isopropyl groups and one smaller methyl group—perfectly illustrates the interplay of the principles described above.
-
Inductive Influence : The two isopropyl groups and the methyl group are all electron-donating. They collectively increase the electron density on the central nitrogen atom, making it a potent electron-pair donor. Based on this effect alone, one would predict a high basicity.
-
Steric Hindrance : The two isopropyl groups create a sterically congested environment around the nitrogen atom. This bulk shields the nitrogen's lone pair, making it accessible primarily to small electrophiles like protons while preventing it from acting as a nucleophile towards larger electrophilic centers.[4] This steric crowding is the defining feature of this compound and is the primary reason for its classification as a non-nucleophilic base.
The measured or predicted pKa of approximately 10.9 reflects the net outcome of these competing forces: a strong intrinsic basicity from inductive effects, which is slightly attenuated by the steric hindrance to protonation.
Comparative Analysis with Common Amine Bases
To fully appreciate the characteristics of this compound, it is instructive to compare it with other widely used amine bases. Each base offers a different balance of steric and electronic properties, making them suitable for different applications.
| Amine | Structure | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Steric Hindrance |
| Diisopropylamine | [(CH₃)₂CH]₂NH | 11.07 | 101.19 | Moderate |
| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | 101.19 | Moderate-High |
| This compound | [(CH₃)₂CH]₂NCH₃ | ~10.9 (Predicted) | 115.22 | High |
| N,N-Diisopropylethylamine (DIPEA) | [(CH₃)₂CH]₂NCH₂CH₃ | ~11.0 | 129.24 | Very High |
Data compiled from sources:[2][6][7][8]
Analysis of Trends:
-
Diisopropylamine vs. Tertiary Amines : As a secondary amine, diisopropylamine is highly basic, in part because its conjugate acid can be well-stabilized by solvation.[6][9] However, the presence of the N-H proton makes it nucleophilic and capable of undergoing undesired side reactions.
-
Triethylamine (TEA) : TEA is a workhorse tertiary amine base. Its three ethyl groups provide a good inductive effect, but it is significantly less hindered than DIPEA or this compound. Consequently, it can sometimes exhibit unwanted nucleophilicity.[7]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) : DIPEA is the archetypal non-nucleophilic base.[10] Its two isopropyl groups and one ethyl group create substantial steric bulk.[4][5] this compound is a very close structural analog, with a methyl group instead of an ethyl group. This makes it slightly less sterically hindered and gives it a lower molecular weight, which can be advantageous for adjusting stoichiometry and during workup procedures.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes a self-validating method for the precise determination of an amine's pKa value. The accuracy of the result is validated through the proper calibration of the pH meter and the characteristic sigmoidal shape of the resulting titration curve.
Sources
- 1. innospk.com [innospk.com]
- 2. This compound CAS#: 10342-97-9 [m.chemicalbook.com]
- 3. osti.gov [osti.gov]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. advancedchemtech.com [advancedchemtech.com]
Navigating the Steric Landscape: A Technical Guide to N,N-Diisopropylmethylamine and its Role Amongst Non-Nucleophilic Bases
Foreword: Beyond the Proton
In the intricate dance of organic synthesis, the selective removal of a proton without interfering with other reactive functionalities is a paramount challenge. This necessity has given rise to a class of reagents known as non-nucleophilic bases. These molecules are sterically encumbered, designed to be poor nucleophiles while retaining significant basicity. For the discerning researcher and process chemist, the choice of base is not trivial; it can dictate the success or failure of a reaction, influencing yield, purity, and scalability. This guide provides an in-depth exploration of N,N-Diisopropylmethylamine (DIPMA), a lesser-known yet highly effective non-nucleophilic base, and positions it within the broader context of commonly employed alternatives. We will delve into the mechanistic rationale behind its utility, offer comparative data, and provide actionable protocols to empower you in your synthetic endeavors.
The Archetype of Steric Hindrance: Understanding Non-Nucleophilic Bases
The defining characteristic of a non-nucleophilic base is its steric bulk. The nitrogen atom's lone pair, the seat of basicity, is shielded by bulky alkyl groups. This steric congestion allows the base to abstract a proton (a small, unhindered electrophile) but prevents it from attacking larger electrophilic centers, such as carbonyl carbons or alkyl halides, which would lead to undesired side reactions.
Figure 1: Conceptual diagram illustrating the selective action of a sterically hindered non-nucleophilic base.
The choice of a non-nucleophilic base is a careful balance of several factors:
-
Basicity (pKaH): The pKa of the conjugate acid (pKaH) determines the base's strength. It must be sufficiently high to deprotonate the desired acid but not so high as to cause unwanted side reactions like elimination or epimerization.
-
Steric Hindrance: The degree of steric bulk dictates the base's non-nucleophilicity.
-
Solubility: The base must be soluble in the reaction solvent to be effective.
-
Work-up: The ease of removal of the protonated base and any byproducts is a crucial consideration, especially in large-scale applications.
An Introduction to this compound (DIPMA)
This compound (DIPMA) is a tertiary amine that presents a unique and advantageous profile as a non-nucleophilic base. Structurally, it is similar to the widely used N,N-Diisopropylethylamine (DIPEA or Hünig's base), but with a methyl group on the nitrogen instead of an ethyl group. This seemingly minor change has significant practical implications.
Core Properties and Advantages
| Property | This compound (DIPMA) |
| Structure | CH₃N(CH(CH₃)₂)₂ |
| Molecular Weight | 115.22 g/mol |
| Boiling Point | 112-114 °C |
| pKaH | ~10.4 |
| Key Advantage | Lower boiling point and formation of more water-soluble salts compared to DIPEA, simplifying product purification. |
The primary advantage of DIPMA lies in its physical properties, which facilitate easier removal after a reaction. Its lower boiling point compared to DIPEA (126 °C) allows for more convenient removal by distillation. Furthermore, the resulting ammonium salt (DIPMA·H⁺) exhibits greater water solubility, enabling straightforward extraction into an aqueous phase during work-up. This can be particularly beneficial in pharmaceutical and fine chemical synthesis where product purity is paramount.
A Comparative Analysis: DIPMA vs. Other Common Non-Nucleophilic Bases
The selection of the optimal non-nucleophilic base is context-dependent. Below is a comparative analysis of DIPMA and other frequently used bases.
| Base | Structure | pKaH | Boiling Point (°C) | Key Characteristics & Considerations |
| This compound (DIPMA) | CH₃N(CH(CH₃)₂)₂ | ~10.4 | 112-114 | Pros: Easy to remove (lower boiling point, water-soluble salt). Cons: Slightly less sterically hindered than DIPEA. |
| N,N-Diisopropylethylamine (DIPEA) | CH₃CH₂N(CH(CH₃)₂)₂ | ~10.7 | 126 | Pros: Highly effective, widely used, excellent steric hindrance. Cons: Higher boiling point and less water-soluble salts can complicate purification. |
| 2,6-Lutidine | C₇H₉N | ~6.7 | 143-144 | Pros: Useful for scavenging acid in reactions with sensitive functional groups. Cons: Lower basicity, can be nucleophilic towards highly reactive electrophiles. |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 | 261 | Pros: Very strong, non-nucleophilic base, excellent for elimination reactions. Cons: High boiling point, can be too basic for some substrates, potentially causing side reactions. |
| Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene) | C₁₄H₁₈N₂ | ~12.1 | 280-285 | Pros: Exceptionally high basicity with low nucleophilicity due to its unique structure. Cons: High cost, high boiling point, can be difficult to remove. |
Practical Applications & Experimental Protocols
The utility of DIPMA is best illustrated through its application in common organic transformations.
Silylation of Alcohols: A Case Study
The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. The choice of base is critical to prevent side reactions and ensure complete conversion.
Reaction: R-OH + TBDMSCl → R-OTBDMS
An In-depth Technical Guide to the Safe Handling of N,N-Diisopropylmethylamine
Section 1: Executive Summary & Hazard Overview
N,N-Diisopropylmethylamine (CAS: 10342-97-9), a tertiary amine utilized in specialized organic synthesis, presents significant chemical hazards that demand rigorous safety protocols.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage these risks effectively. The core hazards associated with this compound are its high flammability and its corrosive nature, which can cause severe skin burns and serious eye damage.[1] Adherence to the protocols outlined herein is not merely a procedural formality but a critical necessity for ensuring personnel safety and operational integrity.
The causality behind these stringent precautions stems from the compound's intrinsic physicochemical properties. Its low flash point indicates that it can ignite at typical ambient temperatures, while its chemical structure lends itself to corrosive reactions with biological tissues. This document will deconstruct these properties and link them to actionable, field-proven handling, storage, and emergency response procedures.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the primary dangers.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | corrosive |
Data sourced from ECHA C&L Inventory and Sigma-Aldrich.[1]
Section 2: Physicochemical & Toxicological Profile: The Rationale for Caution
Understanding the physical and chemical properties of this compound is fundamental to appreciating the "why" behind the handling precautions. These data points are not abstract figures; they are direct indicators of the compound's behavior under laboratory conditions.
| Property | Value | Implication for Safe Handling |
| Molecular Formula | C₇H₁₇N | - |
| Molecular Weight | 115.22 g/mol | Vapors are significantly heavier than air. |
| Appearance | Colorless, transparent liquid | [2] |
| Boiling Point | 95.7 °C at 760 mmHg | Volatile nature requires handling in ventilated enclosures.[3] |
| Flash Point | 10 °C (50 °F) - closed cup | Highly flammable. Can be ignited by sparks, static discharge, or hot surfaces at or near room temperature.[3] |
| Density | 0.754 g/mL at 20 °C | [4] |
| Vapor Pressure | 44.9 mmHg at 25 °C | High vapor pressure contributes to a flammable and corrosive atmosphere in enclosed spaces.[3] |
Toxicological Insights: The primary toxicological threat is severe corrosion.[1] Contact with the liquid or its concentrated vapors can cause immediate and severe burns to the skin and eyes, potentially leading to permanent damage.[5] While specific inhalation toxicity data for the methyl- derivative is limited, related compounds (tertiary amines) are known to cause irritation of the mucous membranes in the nose, throat, and lungs, potentially leading to respiratory distress and cough.[6] The corrosive nature implies that inhalation can cause chemical burns to the respiratory tract.[7]
Section 3: Engineering Controls & Personal Protective Equipment (PPE): The Hierarchy of Controls
A proactive safety culture prioritizes engineering and administrative controls to minimize reliance on PPE. This hierarchy is a self-validating system; by implementing robust primary controls, the risk of exposure is inherently reduced, making subsequent measures more effective.
Caption: The Hierarchy of Controls for managing chemical hazards.
Engineering Controls (The Primary Barrier)
The volatility, flammability, and corrosivity of this compound mandate the use of robust engineering controls.
-
Chemical Fume Hood: All handling, dispensing, and reaction quenching must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors, protects against splashes, and provides a contained space in the event of a fire or spill.
-
Ventilation: The laboratory must be well-ventilated with non-recirculating air to prevent the accumulation of flammable or toxic vapors.[8]
-
Explosion-Proof Equipment: All electrical equipment used in the vicinity, including stir plates, vacuum pumps, and ventilation fans, must be rated as explosion-proof or intrinsically safe to prevent ignition of vapors.[9][10]
-
Safety Shower & Eyewash Station: Immediate access to a safety shower and eyewash station is critical. These must be located within a 10-second travel distance and be tested regularly.[10]
Administrative Controls (Procedural Safeguards)
These are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): All personnel must be trained on detailed, chemical-specific SOPs before working with this compound.
-
Restricted Access: Clearly demarcate areas where this chemical is stored and handled. Access should be restricted to authorized and trained personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Personal Protective Equipment (PPE) (The Last Line of Defense)
PPE is essential but should never be considered a substitute for proper engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required.[10] Standard safety glasses are insufficient.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene of sufficient thickness). Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed.[8]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe, chemical-resistant footwear are mandatory.[5] For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or full suit may be necessary.[6]
-
Respiratory Protection: A respirator is required if engineering controls are insufficient or during emergency situations. A full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge (e.g., type ABEK) is recommended. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[10]
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
General Handling & Dispensing Protocol
This workflow is designed to mitigate the risks of fire, corrosion, and exposure.
Caption: A systematic workflow for handling this compound.
Causality Explained:
-
Preparation: Verifying fume hood function is the first step because it is the primary engineering control.
-
Grounding and Bonding: The low flash point and potential for vapor ignition make static electricity a significant hazard. Grounding and bonding the dispensing and receiving containers dissipates any static charge that could be generated during liquid transfer.[7][9] This is a critical, non-negotiable step.
-
Non-Sparking Tools: Using tools made of materials like brass or bronze prevents mechanical sparks that could ignite flammable vapors.[6]
-
Slow Transfer: Dispensing the liquid slowly minimizes splashing and the generation of vapor and static electricity.[6]
-
Sealing & Storage: Promptly sealing the container prevents the escape of flammable and corrosive vapors into the lab atmosphere and protects the chemical from moisture and air.[10]
Storage Requirements
-
Location: Store in a designated flammables cabinet or a cool, dry, well-ventilated, locked area away from general laboratory traffic.[8] The area should be protected from direct sunlight and heat sources.[9]
-
Container: Keep the container tightly closed.[8] Containers should be the original manufacturer's bottle or one made of a compatible material.
-
Incompatibilities: Segregate this compound from incompatible materials such as:
Waste Disposal
-
All waste, including empty containers, contaminated absorbents, and used PPE, must be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12]
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before an incident occurs.
Spill Response
The appropriate response depends on the scale and location of the spill.
Caption: Decision tree for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (Minor Spill):
-
Alert & Secure: Alert personnel in the immediate area. Ensure ignition sources are removed.[13]
-
Contain: Use chemical absorbent pads, sand, or vermiculite to dike the spill and prevent it from spreading.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Fire Response
-
For small fires contained within a fume hood: If safe to do so, use a dry chemical (ABC) or carbon dioxide (CO₂) extinguisher.
-
For any fire that is not small and easily extinguishable:
-
Activate the nearest fire alarm.
-
Alert all personnel and evacuate the laboratory immediately.[6]
-
Close the laboratory door behind you to contain the fire.
-
Call emergency services from a safe location and provide them with the chemical name and location of the fire.
-
-
Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[8] Do not use a direct stream of water, as it may spread the flammable liquid.[9] Water spray can be used to cool nearby containers.[6]
First Aid Measures
Immediate and thorough action is required. Speed is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14][15]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water for at least 15 minutes. A safety shower must be used if the contact area is large.[7][14] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[7][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Section 6: References
-
This compound | CAS#:10342-97-9 | Chemsrc. (2025). Chemsrc.com. [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). fengfan-chem.com. [Link]
-
N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS Safety Data Sheet. (2025). Loba Chemie. [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet - N,N-Diisopropylethylamine. (2024). DC Fine Chemicals. [Link]
-
This compound. (2024). ChemBK. [Link]
-
Safety Data Sheet: N,N-Diisopropylethylamine. (n.d.). Carl ROTH. [Link]
-
Diisopropylamine. (n.d.). Wikipedia. [Link]
-
This compound Safety Data Sheet. (2025). MilliporeSigma. [Link]
-
Material Safety Data Sheet - N,N-Diisopropylethylamine. (n.d.). Cole-Parmer. [Link]
-
N,N-Diisopropylethylamine SDS. (2023). SDS-Provider. [Link]
-
Guide for Chemical Spill Response. (1995). American Chemical Society. [Link]
-
DOES YOUR SPILL REQUIRE EHS RESPONSE?. (n.d.). Texas Tech University EHS. [Link]
-
Spill Response Procedures. (n.d.). FIU Environmental Health and Safety. [Link]
-
Diisopropylamine. (n.d.). NIOSH IDLH. [Link]
-
FLOW CHART: Spill Response and Clean-Up. (2023). Tulane University Environmental Health and Safety. [Link]
-
Chemical Spill Response Procedure. (n.d.). University of Manitoba. [Link]
Sources
- 1. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound | CAS#:10342-97-9 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. acs.org [acs.org]
- 13. ehs.fiu.edu [ehs.fiu.edu]
- 14. alkylamines.com [alkylamines.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
Navigating the Conformational Labyrinth of N,N-Diisopropylmethylamine: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropylmethylamine, a sterically hindered tertiary amine, presents a fascinating case study in conformational analysis due to the intricate interplay of steric hindrance and electronic effects governing its three-dimensional structure. Understanding the conformational preferences and the dynamics of interconversion between its stable forms is paramount for predicting its reactivity, intermolecular interactions, and ultimately its role in various chemical and pharmaceutical contexts. This in-depth technical guide provides a comprehensive framework for the theoretical and experimental investigation of the conformational landscape of this compound. Eschewing a rigid template, this document is structured to logically guide the researcher from foundational theoretical principles to detailed experimental validation, empowering a thorough exploration of this intriguing molecule.
Introduction: The Significance of Conformational Isomerism in Sterically Hindered Amines
The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For sterically hindered amines like this compound, the bulky isopropyl groups introduce significant non-bonded interactions that dictate the preferred molecular geometries and the energy barriers to rotation around the carbon-nitrogen (C-N) bonds. These conformational subtleties can profoundly influence a molecule's basicity, nucleophilicity, and its ability to bind to biological targets.[1][2] A comprehensive understanding of the conformational potential energy surface is therefore not merely an academic exercise but a crucial step in rational molecular design and development.
This guide will delineate a robust, multi-faceted approach to elucidating the conformational behavior of this compound, integrating state-of-the-art computational chemistry techniques with established experimental validation methods.
Theoretical Framework: A Roadmap for Computational Conformational Analysis
The cornerstone of a modern conformational analysis is a rigorous computational investigation. This section outlines a hierarchical approach, starting from broad explorations of the potential energy surface to high-accuracy calculations of key conformational parameters.
Initial Conformational Search: Casting a Wide Net
The first step is to identify all possible low-energy conformations of this compound. Due to the presence of multiple rotatable bonds (two C-N bonds and the C-C bonds within the isopropyl groups), a systematic and thorough search is essential.
Experimental Protocol: Computational Conformational Search
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software.
-
Molecular Mechanics (MM) Conformational Search:
-
Rationale: MM methods provide a computationally inexpensive way to rapidly explore a large conformational space.
-
Procedure: Employ a conformational search algorithm (e.g., Monte Carlo, systematic search) with a suitable force field (e.g., MMFF94s, OPLS3e). This will generate a large number of potential conformers.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.
-
-
Clustering and Selection:
-
Rationale: The initial search will likely yield many redundant or high-energy structures.
-
Procedure: Cluster the minimized conformers based on root-mean-square deviation (RMSD) of atomic positions. Select the unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum for further analysis.
-
Caption: Workflow for the initial conformational search of this compound.
Quantum Mechanical Refinement: Achieving High Accuracy
The geometries and relative energies of the selected conformers must be refined using more accurate quantum mechanical (QM) methods. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculations
-
Method Selection:
-
Rationale: The choice of DFT functional and basis set is crucial for obtaining reliable results. Functionals that account for dispersion interactions are particularly important for sterically crowded systems.
-
Recommendation: A functional like B3LYP-D3(BJ) or ωB97X-D is recommended, paired with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ.
-
-
Geometry Optimization:
-
Procedure: Perform a full geometry optimization for each unique conformer identified in the MM search at the chosen level of theory.
-
-
Frequency Analysis:
-
Rationale: Vibrational frequency calculations are essential to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Procedure: Perform a frequency calculation at the same level of theory as the optimization.
-
Identification of Stable Conformers and Rotational Barriers
The primary stable conformers of this compound are expected to arise from rotations around the two C-N bonds, leading to different relative orientations of the methyl and isopropyl groups. These are often described in terms of gauche and anti arrangements.
A relaxed potential energy surface scan can be performed by systematically rotating one of the C(isopropyl)-N bonds while allowing all other internal coordinates to relax. This will reveal the energy profile for rotation and allow for the identification of transition states connecting the stable conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | ΔE (kcal/mol) | ΔG (298 K, kcal/mol) | Population (%) |
| I | Anti-Anti | 0.00 | 0.00 | 65.1 |
| II | Anti-Gauche | 0.85 | 0.90 | 20.3 |
| III | Gauche-Gauche | 1.50 | 1.65 | 14.6 |
Note: These are illustrative values. Actual values would be derived from the DFT calculations.
The energy difference between a stable conformer and a transition state defines the rotational barrier. This is a critical parameter that dictates the rate of interconversion at a given temperature.
Caption: Energy profile for the interconversion of hypothetical conformers of this compound.
Experimental Validation: Bridging Theory and Reality
Computational predictions, no matter how sophisticated, must be validated by experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool.
Dynamic NMR (DNMR) Spectroscopy
At low temperatures, the interconversion between conformers of this compound may become slow on the NMR timescale, leading to the observation of distinct sets of signals for each populated conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal.
Experimental Protocol: Dynamic NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable low-freezing point solvent (e.g., deuterated toluene, deuterated dichloromethane).
-
Variable-Temperature NMR:
-
Procedure: Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range, starting from a low temperature where distinct signals for different conformers might be resolved, and increasing to a temperature where coalescence is observed.
-
Data to Collect: Note the chemical shifts and line shapes at each temperature.
-
-
Lineshape Analysis:
-
Rationale: A quantitative analysis of the changes in line shape with temperature can provide the rate constants for conformational interconversion.
-
Procedure: Use specialized software to simulate the NMR spectra at different exchange rates and fit them to the experimental data.
-
-
Eyring Analysis:
-
Procedure: Plot ln(k/T) versus 1/T (where k is the rate constant and T is the temperature in Kelvin). The slope and intercept of this plot can be used to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the rotational barrier. The Gibbs free energy of activation (ΔG‡) can then be calculated.[3]
-
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (e.g., NOESY, ROESY) can provide through-space distance information between protons. This can be invaluable for confirming the spatial proximity of different groups in the dominant conformer(s), thus validating the computationally predicted geometries.
Advanced Experimental Techniques for Gas-Phase Analysis
While solution-phase NMR provides crucial data, intermolecular interactions with the solvent can influence conformational equilibria. Gas-phase techniques offer a means to study the molecule in an isolated state, providing a more direct comparison with theoretical calculations performed in vacuum.
-
Gas-Phase Electron Diffraction (GED): GED can provide precise information on bond lengths, bond angles, and torsional angles in the gas phase.[4] This technique is particularly well-suited for determining the geometry of the most abundant conformer.
-
Vibrational Spectroscopy (IR and Raman): The vibrational spectra of different conformers are often distinct. By comparing experimental gas-phase IR and Raman spectra with the computationally predicted spectra for each conformer, it is possible to identify the conformers present in the gas phase and potentially their relative populations.[5]
Conclusion: A Synergistic Approach to Conformational Understanding
The conformational analysis of this compound is a challenging but rewarding endeavor. A purely theoretical or experimental approach is unlikely to provide a complete picture. The synergistic methodology outlined in this guide, which combines the exploratory power of computational chemistry with the definitive validation of experimental techniques, offers a robust pathway to a deep and nuanced understanding of the conformational landscape of this and other sterically hindered amines. The insights gained from such studies are fundamental to advancing our ability to predict and control molecular behavior in complex chemical and biological systems.
References
- Kim, D., Carroll, W. A., & Lee, S. (Year). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Journal of Organic Chemistry.
-
Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education, 54(4), 258. [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. International Journal of Molecular Sciences. [Link]
- SciSpace. (n.d.).
-
MDPI. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. International Journal of Molecular Sciences. [Link]
-
ACS Publications. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation. [Link]
- AIP Publishing. (n.d.). Prediction uncertainty validation for computational chemists. The Journal of Chemical Physics.
- JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.
-
Royal Society of Chemistry. (n.d.). Isopropyldisilylamine and disilyl-t-butylamine: preparation, spectroscopic properties, and molecular structure in the gas phase, determined by electron diffraction. Journal of the Chemical Society, Dalton Transactions. [Link]
-
MDPI. (2023). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. International Journal of Molecular Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.montana.edu [chemistry.montana.edu]
- 4. Isopropyldisilylamine and disilyl-t-butylamine: preparation, spectroscopic properties, and molecular structure in the gas phase, determined by electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
N,N-Diisopropylmethylamine suppliers and commercial availability
An In-Depth Technical Guide to the Commercial Availability and Sourcing of N,N-Diisopropylmethylamine for Scientific Research and Development
Foreword
As a Senior Application Scientist, I have frequently observed the challenges research and drug development teams face when sourcing critical reagents. The process extends far beyond a simple purchase; it is a meticulous exercise in risk management, quality assurance, and supply chain validation. This compound (CAS 10342-97-9), a sterically hindered amine, is a crucial component in various organic syntheses, particularly within the pharmaceutical industry where it serves as a non-nucleophilic base and catalyst.[1] Its unique properties are pivotal for enhancing reaction efficiency and ensuring high-purity outcomes.[1] This guide provides an in-depth, experience-driven framework for navigating the commercial landscape of this compound, enabling scientists and procurement specialists to make informed, technically sound sourcing decisions.
Chemical and Physical Profile
A comprehensive understanding of a reagent's properties is the foundation of any successful experimental work. This compound is a colorless liquid known for its high volatility and characteristic amine odor.[1]
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10342-97-9 | [2] |
| Molecular Formula | C₇H₁₇N | [3] |
| Molecular Weight | 115.22 g/mol | [2] |
| Synonyms | N-Methyldiisopropylamine, Diisopropylmethylamine | [3] |
| Density | 0.754 g/mL at 20 °C | [2] |
| Boiling Point | 95.7 °C at 760 mmHg | [1] |
| Flash Point | 10 °C (50 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.411 | [2] |
| UN Number | 2733 | [4] |
| Hazard Class | 3 (Flammable Liquid) | [3][4] |
| Packing Group | II | [4] |
This profile, particularly its low flash point and classification as a Class 3 Flammable Liquid, dictates stringent requirements for shipping, handling, and storage, which will be addressed in Section 5.0.
Supplier Landscape: From Research to Production Scale
The supplier landscape for this compound can be segmented based on the scale and grade required. It is crucial to select a supplier that aligns with the specific stage of research or development.
Laboratory and Research-Grade Suppliers
For initial research, discovery, and process development, scientists typically require smaller quantities (milliliters to liters) with reliable purity and prompt delivery. Major chemical distributors are the primary source for these needs.
Table 2: Prominent Laboratory-Scale Suppliers
| Supplier | Typical Grade Offered | Notes |
| Sigma-Aldrich (Merck) | ≥98.0% (GC) | Offers extensive documentation (CoA, SDS) online and various small-scale packaging options. |
| Thermo Fisher Scientific (Alfa Aesar) | Varies (e.g., 99%+) | Provides a wide range of chemicals for research and development, often with detailed specifications. |
| Alkali Scientific | Varies (Distributor) | Distributes products from major manufacturers like MilliporeSigma, offering fast shipping for common lab supplies.[5] |
| Scientific Laboratory Supplies (SLS) | ≥98.0% (GC) | UK-based supplier providing various packaging sizes, such as 10 mL glass bottles.[4] |
Bulk and Commercial-Scale Suppliers
As a project progresses towards pilot-scale and commercial manufacturing, the focus shifts to bulk quantity availability, consistent batch-to-batch quality, and the supplier's ability to operate under stringent quality management systems, such as cGMP.
Table 3: Examples of Bulk and Commercial-Scale Suppliers
| Supplier | Region | Potential Capability |
| Creasyn Finechem (Tianjin) Co., Ltd. | China | Listed as a supplier on chemical sourcing platforms, suggesting bulk manufacturing capabilities.[2] |
| Zouping Mingxing Chemical Co., Ltd. | China | Another listed manufacturer on platforms like ChemicalBook, indicating potential for large-scale production.[2] |
| Asmee Chemicals Private Limited | India | A known manufacturer and exporter of the structurally similar Hünig's base (DIPEA), indicating expertise in producing sterically hindered amines at scale. |
Note: While these companies are listed as bulk suppliers, a direct inquiry and rigorous qualification process are necessary to confirm their capabilities for supplying specific grades, such as cGMP.
Quality Grades, Specifications, and the Certificate of Analysis (CoA)
For the drug development professional, the product specification is paramount. Simply ordering "this compound" is insufficient; the required grade and purity must be explicitly defined.
Understanding Commercial Grades
-
Research Grade (e.g., ≥98%): Suitable for discovery and non-critical process chemistry. Purity is typically assessed by Gas Chromatography (GC).
-
High-Purity Grade (e.g., ≥99.5%): Often required for later-stage development where impurity profiles must be tightly controlled to ensure reproducible results and minimize side reactions.
-
cGMP (Current Good Manufacturing Practice) Grade: This is not merely a purity level but a comprehensive quality system. A cGMP product is manufactured in a facility that adheres to strict FDA regulations covering all aspects of production, testing, and documentation to ensure the final product is safe and effective.[6][7] Sourcing cGMP-grade material typically involves a direct partnership and potential audits with a qualified manufacturer.
Deconstructing the Certificate of Analysis (CoA)
The CoA is the single most important document for verifying the quality of a supplied chemical batch. It is a self-validating system that provides tangible proof of quality. Do not accept a material without a lot-specific CoA.
Table 4: Essential Components of a CoA for this compound
| Parameter | Typical Method | Why It's Critical (The Causality) |
| Assay / Purity | Gas Chromatography (GC-FID) | Confirms the percentage of the active molecule. An assay below the specified limit (e.g., 98%) indicates the presence of impurities that could interfere with the reaction or introduce unwanted by-products. |
| Identity | FTIR or ¹H-NMR | Confirms the molecular structure, ensuring you have received the correct compound. This is a fundamental identity check. |
| Water Content | Karl Fischer Titration | This amine is hygroscopic. Excess water can quench moisture-sensitive reagents (e.g., Grignards, organolithiums) or participate in undesirable side reactions, impacting yield and purity. |
| Residual Solvents | Headspace GC-MS | Synthesis of this amine may involve solvents like benzene or isopropanol.[8] Residual solvents are critical impurities that must be controlled, especially for pharmaceutical applications. |
| Starting Material Impurities | GC-MS | Based on common synthesis routes, unreacted starting materials like diisopropylamine or methylating agents could be present. These can compete in subsequent reactions. |
| Appearance | Visual | Should be a clear, colorless liquid. A yellow tint or presence of particulates indicates potential degradation or contamination.[1] |
The Strategic Procurement Workflow
Sourcing a critical reagent is a systematic process. The following workflow is designed to ensure quality and supply chain security, particularly for drug development applications.
Step-by-Step Procurement Protocol
-
Define Requirements: Clearly specify the required grade (e.g., cGMP), purity (e.g., >99.5%), quantity, and any specific impurity limits based on your chemical process's sensitivity.
-
Initial Supplier Screening: Identify a shortlist of 3-5 potential suppliers from the categories in Section 2.0. For bulk or cGMP needs, focus on primary manufacturers, not just distributors.
-
Request for Information (RFI): Contact shortlisted suppliers. Request a product specification sheet, a typical CoA, and information on their quality management system (e.g., ISO 9001 certification, cGMP compliance).
-
Sample Request and Evaluation: Obtain a sample from the most promising 1-2 suppliers. This is a critical validation step. Do not rely solely on the paper CoA. Perform your own in-house analytical testing to verify the key parameters outlined in Table 4.
-
Supplier Qualification: If the sample passes, proceed with a formal qualification. This may involve a desktop audit of their quality documentation or, for cGMP materials, an on-site audit of their manufacturing facility. The goal is to verify that their processes are robust and can consistently produce material to your specification.[6]
-
Negotiation and Purchase Order: Once the supplier is qualified, negotiate pricing, lead times, and supply agreements. Issue a formal purchase order that explicitly references the agreed-upon specification sheet.
-
Goods Receipt and Quarantine: Upon delivery, the material should be held in quarantine. Sample the incoming batch and perform identity and critical purity tests to confirm it matches the CoA and your specification before releasing it into general inventory. This final check is a cornerstone of a trustworthy procurement system.
Procurement Workflow Diagram
Caption: Strategic workflow for sourcing critical chemical reagents.
Logistics: Packaging, Shipping, and Handling
Proper logistical management is a matter of safety and regulatory compliance. This compound is classified as a hazardous material for transport.
-
Classification: UN 2733, Class 3 Flammable Liquid, Packing Group II.[4]
-
Packaging: For laboratory quantities, the material is typically supplied in glass bottles with secure caps.[4] For transport, this inner packaging must be placed within a secondary, leakproof container with sufficient absorbent material to contain a spill.[9] This assembly is then placed in a strong, rigid outer packaging that has passed mandated drop and compression tests.[9][10] Bulk quantities may be shipped in specialized steel drums.
-
Shipping: Shipments must comply with regulations set by the Department of Transportation (DOT) in the U.S. (49 CFR) or international standards like IATA for air freight.[9][11] All packages must be correctly labeled with the proper shipping name, UN number, and hazard placards.
-
Handling and Storage: Due to its high flammability (Flash Point 10 °C) and corrosive nature (causes severe skin burns and eye damage), this chemical must be handled with appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves.[3] It must be stored in a designated, well-ventilated flammables area away from ignition sources.[12]
Conclusion
The successful procurement of this compound for research and drug development hinges on a strategic approach that prioritizes quality verification and supply chain diligence. By moving beyond simple catalog orders to a comprehensive workflow of defining specifications, screening suppliers, and rigorously validating materials, scientific organizations can mitigate risks associated with reagent quality. The principles outlined in this guide—from deconstructing a CoA to implementing a robust incoming QC check—are designed to build a self-validating system that ensures the integrity of your research and the safety of your final product.
References
-
This compound, 1 X 10 mL (38431-10ML). (n.d.). Alkali Scientific. Retrieved from [Link]
-
N,N-Diisopropylethylamine. (n.d.). M/s ASMEE CHEMICALS PRIVATE LIMITED. Retrieved from [Link]
-
N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
Shipping and Handling of Dangerous Goods. (2025, March 26). The Society for the Preservation of Natural History Collections. Retrieved from [Link]
-
This compound, >=98.0% (GC). (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
-
This compound C7H17N. (n.d.). PubChem. Retrieved from [Link]
-
USPS Packaging Instruction 6C. (n.d.). Postal Explorer. Retrieved from [Link]
-
Federal Register/Vol. 87, No. 142/Tuesday, July 26, 2022/Rules and Regulations. (2022, July 26). GovInfo. Retrieved from [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). Glory Chemical. Retrieved from [Link]
-
A Guide to Shipping Cosmetics for the Untrained Consumer. (2021, October 12). ICC Help Center. Retrieved from [Link]
-
N,N-DIISOPROPYLETHYLAMINE For Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]
- Synthesis method of N,N-diethyl isopropylamine. (2011, September 14). Google Patents.
-
N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Current Good Manufacturing Practice (CGMP) Regulations. (2025, November 21). FDA. Retrieved from [Link]
-
Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. (2023, November 1). LCGC North America. Retrieved from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | 10342-97-9 [chemicalbook.com]
- 3. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. alkalisci.com [alkalisci.com]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 9. Shipping and Handling of Dangerous Goods | The Society for the Preservation of Natural History Collections [spnhc.org]
- 10. USPS Packaging Instruction 6C | Postal Explorer [pe.usps.com]
- 11. govinfo.gov [govinfo.gov]
- 12. lobachemie.com [lobachemie.com]
Stability and Storage of N,N-Diisopropylmethylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diisopropylmethylamine, a sterically hindered tertiary amine, is a vital reagent in organic synthesis, valued for its non-nucleophilic basicity. Its efficacy and the integrity of synthetic processes are critically dependent on its stability and proper storage. This guide provides an in-depth analysis of the factors influencing the stability of this compound, delineates its known and theoretical degradation pathways, and offers field-proven protocols for its optimal storage and handling. Furthermore, this document outlines methodologies for conducting stability studies to ensure its quality and suitability for use in research and drug development.
Introduction: The Chemical Nature and Utility of this compound
This compound, with the chemical formula C₇H₁₇N, is a colorless to light yellow liquid recognized for its unique combination of properties.[1][2] Its molecular structure, featuring a nitrogen atom bonded to a methyl group and two bulky isopropyl groups, imparts significant steric hindrance. This steric bulk renders the nitrogen's lone pair of electrons accessible to protons but not to larger electrophiles, making it an excellent non-nucleophilic base. This characteristic is paramount in various chemical transformations where a strong base is required to scavenge protons without participating in side reactions.
The purity and stability of this compound are crucial for the reproducibility and success of synthetic protocols. Degradation of this reagent can lead to the formation of impurities that may interfere with reactions, reduce yields, and complicate purification processes. This guide serves as a comprehensive resource for understanding and managing the stability and storage of this compound to ensure its optimal performance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₇N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 95.7 °C at 760 mmHg | [2] |
| Density | 0.754 g/mL at 20 °C | |
| Flash Point | 10 °C (closed cup) | |
| Refractive Index | n20/D 1.411 (lit.) | |
| Solubility | Soluble in water. |
Chemical Stability and Degradation Pathways
This compound is generally stable under recommended storage conditions. However, like all tertiary amines, it is susceptible to degradation through several pathways, primarily initiated by exposure to oxygen, light, and elevated temperatures.
Oxidative Degradation
The primary and most common degradation pathway for tertiary amines is oxidation.[3] Exposure to atmospheric oxygen can lead to the formation of N-oxides. This process can be accelerated by the presence of light and trace metal impurities. The initial oxidation product is this compound N-oxide.
While the formation of N-oxide is the principal oxidative degradation route, further reactions can occur. For instance, N-oxides of tertiary amines can undergo a slow Cope-type beta-elimination, which would yield a secondary hydroxylamine and an alkene.[3] However, for this compound, this specific pathway is less likely due to the absence of a beta-hydrogen on the methyl group.
The presence of oxidative degradation is often indicated by a yellowing of the otherwise colorless liquid.[3]
Thermal Degradation
At elevated temperatures, tertiary amines can undergo thermal decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species. For tertiary amines in general, thermal degradation can proceed via dealkylation pathways, leading to the formation of secondary amines and alkenes.[4] In the case of this compound, this could theoretically lead to the formation of diisopropylamine and formaldehyde, or N-methylisopropylamine and propene. It is important to note that significant thermal degradation typically occurs at temperatures above the recommended storage and handling conditions.[5]
Photochemical Degradation
Exposure to ultraviolet (UV) light can promote the degradation of aliphatic amines. While these compounds do not absorb significantly in the tropospheric solar spectrum, laboratory sources of UV light can induce photochemical reactions. The primary photochemical processes for aliphatic amines involve the formation of radical species, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
The following diagram illustrates the potential degradation pathways of this compound:
Caption: Potential Degradation Pathways for this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is the most critical factor in preventing oxidative degradation.
-
Temperature: Store in a cool, dry, and well-ventilated area.[6] Avoid exposure to direct sunlight and heat sources. Refrigeration is often recommended for long-term storage.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air. Use amber glass bottles or other light-resistant containers to minimize photochemical degradation.
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents and acids.
Handling Procedures
-
Inert Gas Blanket: When handling, maintain an inert gas blanket over the liquid to minimize exposure to air.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid Contamination: Use clean, dry equipment to prevent contamination. Avoid contact with metals that can catalyze degradation.
Experimental Protocols for Stability Assessment
For applications in drug development and other highly sensitive areas, it is often necessary to experimentally verify the stability of a given batch of this compound. This can be achieved through a combination of real-time and accelerated stability studies.
Accelerated Stability Study Protocol
Accelerated stability studies use elevated temperatures to increase the rate of chemical degradation, allowing for a more rapid assessment of a substance's shelf life.[7]
Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Dispense aliquots of the this compound batch into several clean, amber glass vials. Tightly cap the vials under an inert atmosphere.
-
Storage Conditions: Place the vials in temperature-controlled stability chambers at various elevated temperatures (e.g., 40°C, 50°C, 60°C). Also, include a control set stored at the recommended long-term storage temperature (e.g., 2-8°C).
-
Time Points: Pull samples from each temperature condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products.
-
Purity Assessment: Use Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the purity of the amine.[8]
-
Degradation Product Identification: Employ Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[6][9] Comparison of the mass spectra with known fragmentation patterns of potential degradation products (e.g., N-oxide, dealkylated amines) can aid in their identification.
-
-
Data Analysis: Plot the purity of this compound as a function of time for each temperature. Use this data to calculate the degradation rate at each temperature. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf life.[10]
The following diagram outlines the workflow for an accelerated stability study:
Caption: Workflow for an Accelerated Stability Study of this compound.
Stress Testing Protocol
Stress testing is a form of forced degradation study designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[11]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare separate samples of this compound for each stress condition.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the amine with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the amine with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Heat the amine at a high temperature (e.g., 80°C) for several days.
-
Photolytic Stress: Expose the amine to a controlled source of UV light.
-
-
Analysis: After the stress period, analyze each sample using GC-MS to identify the degradation products formed under each condition.[12] This information is invaluable for developing stability-indicating analytical methods.
Conclusion
The stability of this compound is a critical parameter that directly impacts its performance in sensitive chemical syntheses. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement robust storage and handling protocols to preserve its purity and efficacy. Oxidative degradation is the primary concern, necessitating storage under an inert atmosphere and protection from light. For applications requiring the highest level of quality assurance, conducting experimental stability studies is recommended. The protocols outlined in this guide provide a framework for ensuring the long-term stability and reliability of this compound in research and development settings.
References
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link]
-
A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]
-
Characterization of the degradation products of amines used for post combustion CO 2 capture. lsabm. Available at: [Link]
-
Decomposition of N,N-Diisopropylethylamine (DIPEA). Reddit. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. American Pharmaceutical Review. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. Available at: [Link]
-
Accelerated stability and forced degradation studies. Alphalyse. Available at: [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. Available at: [Link]
-
Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
-
Accelerated stability studes. Slideshare. Available at: [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. matheo.uliege.be [matheo.uliege.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. biopharminternational.com [biopharminternational.com]
- 8. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 9. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 10. Accelerated stability studes | PPT [slideshare.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the pKa and Proton Affinity of N,N-Diisopropylmethylamine
Introduction: The Fundamental Importance of Basicity in Chemical and Pharmaceutical Sciences
In the landscape of molecular science, the ability of a compound to accept a proton is a cornerstone property that dictates its reactivity, solubility, and biological interactions. This property is quantified by two key, yet distinct, parameters: the acid dissociation constant (pKa) of the conjugate acid and the proton affinity (PA). The pKa value governs the equilibrium of protonation in a specific solvent, typically water, and is paramount for drug development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A drug's pKa determines its charge state at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with target receptors.
Proton affinity, conversely, provides a measure of the intrinsic, gas-phase basicity of a molecule, devoid of any solvent effects. It reflects the inherent stability of the bond formed between the molecule and a proton. Understanding PA is crucial for elucidating fundamental reaction mechanisms and for the computational modeling of chemical behavior.
This guide provides a comprehensive technical overview of the pKa and proton affinity of N,N-Diisopropylmethylamine, a sterically hindered tertiary amine. We will delve into the theoretical underpinnings that govern its basicity, provide detailed protocols for its experimental and computational determination, and place its properties in context through a comparative analysis with structurally related amines. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of these critical physicochemical parameters.
Physicochemical Properties and Comparative Analysis
This compound, with its nitrogen atom bonded to two bulky isopropyl groups and one methyl group, presents a classic case study in the interplay between electronic and steric effects. While direct experimental data for this specific molecule is not abundant in publicly accessible literature, we can leverage high-quality computational predictions and compare them with well-characterized related amines to build a robust understanding.
Table 1: Comparative Physicochemical Data of this compound and Related Amines
| Compound | Structure | Substitution | pKa of Conjugate Acid (in H₂O) | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |
| This compound | [(CH₃)₂CH]₂NCH₃ | Tertiary | ~10.90 (Predicted)[1] | Not Available | Not Available |
| Diisopropylamine | [(CH₃)₂CH]₂NH | Secondary | 11.05 | 971.9[2] | 938.6[2] |
| N,N-Diisopropylethylamine (Hünig's Base) | [(CH₃)₂CH]₂NCH₂CH₃ | Tertiary | ~10.8-11.0[3][4] | Not Available | Not Available |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 | 987.4 | 956.3 |
Note: Proton Affinity and Gas-Phase Basicity data for Triethylamine are widely cited and available in the NIST Chemistry WebBook.
Theoretical Framework: Deconstructing the Basicity of Hindered Amines
The basicity of an amine is not a simple function of its structure but rather a complex interplay of several factors, whose relative importance changes dramatically between the gas phase and solution.
Proton Affinity: Intrinsic Basicity in the Gas Phase
In the gas phase, where molecules are isolated, basicity is primarily dictated by two factors:
-
Inductive Effects : Alkyl groups are electron-donating. They push electron density towards the nitrogen atom, making its lone pair more available to bond with a proton. This effect stabilizes the resulting positive charge on the protonated ammonium cation. Therefore, in the gas phase, basicity generally increases with the number and size of alkyl substituents: Tertiary > Secondary > Primary > Ammonia.
-
Polarizability : Larger alkyl groups have larger, more polarizable electron clouds that can shift to stabilize a charge. This further enhances the stability of the protonated cation.
Based on these principles, the intrinsic basicity (Proton Affinity) of this compound is expected to be high, comparable to or slightly lower than that of triethylamine, due to the strong electron-donating and polarizing effects of its three alkyl groups.
pKa: Basicity in Aqueous Solution
In an aqueous environment, the situation is complicated by the crucial role of the solvent. The pKa of an amine's conjugate acid is related to the Gibbs free energy change of the deprotonation of the ammonium cation in water. This process is influenced by:
-
Inductive Effects : As in the gas phase, alkyl groups increase the electron density on the nitrogen, favoring protonation.
-
Steric Hindrance : The bulky nature of the two isopropyl groups in this compound creates steric congestion around the nitrogen's lone pair.[5][6][7] This can physically impede the approach of a proton, thereby decreasing basicity.
-
Solvation : This is often the dominant factor in solution. The stability of the protonated amine (the conjugate acid, R₃NH⁺) is greatly influenced by its ability to form hydrogen bonds with surrounding water molecules.
-
A primary ammonium ion (RNH₃⁺) has three acidic protons and can form three strong hydrogen bonds.
-
A secondary ammonium ion (R₂NH₂⁺) can form two.
-
A tertiary ammonium ion (R₃NH⁺), like protonated this compound, has only one acidic proton, leading to significantly weaker solvation and stabilization compared to primary or secondary amines.[8]
-
This "solvation effect" counteracts the inductive effect. The result is often that tertiary amines are less basic in water than secondary amines, and sometimes similar in basicity to primary amines. The predicted pKa of ~10.9 for this compound reflects this balance; the strong inductive effect is tempered by steric hindrance and, most significantly, by the relatively poor solvation of its bulky conjugate acid.
Caption: Figure 1: Protonation equilibrium of an amine in water.
Methodologies for the Determination of pKa and Proton Affinity
Accurate determination of these fundamental parameters relies on robust experimental and computational protocols.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold standard for determining pKa values in solution.[9][10] It involves monitoring the pH of a solution of the amine as a titrant of known concentration is added incrementally.
Pillar of Trustworthiness: This protocol is self-validating. The procedure begins with a 3-point calibration of the pH electrode against certified standard buffers (e.g., pH 4.00, 7.00, and 10.00). The accuracy of the method is then confirmed by titrating a known standard (e.g., monoethanolamine) before proceeding to the test article.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Prepare an aqueous solution of this compound at a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.[11]
-
Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Ionic Strength Adjuster: Prepare a concentrated solution of a neutral salt (e.g., 1 M Potassium Chloride, KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.
-
-
Apparatus Setup and Calibration:
-
Calibrate a high-precision pH meter and combination glass electrode using at least three standard buffers that bracket the expected pKa.
-
Place a known volume of the analyte solution in a thermostatted titration vessel equipped with a magnetic stirrer. Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use an automated titrator or a precision burette to dispense the HCl titrant.
-
-
Titration Procedure:
-
Blanket the solution with an inert gas (e.g., nitrogen or argon) to prevent absorption of atmospheric CO₂, which can interfere with the titration of basic compounds.
-
Begin stirring the solution at a constant, moderate rate.
-
Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[9]
-
Continue the titration well past the equivalence point to generate a complete sigmoidal titration curve.
-
Perform at least three replicate titrations to ensure reproducibility.[9]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This point can be determined from the first derivative of the titration curve (which shows a maximum at the equivalence point) or by using specialized software to fit the data to the appropriate theoretical model.
-
Caption: Figure 2: Workflow for pKa determination via potentiometric titration.
Computational Protocol: pKa Prediction Using a Thermodynamic Cycle
Quantum mechanical calculations offer a powerful tool for predicting pKa values, especially for novel compounds or when experimental determination is impractical.[8][12] The "direct approach" utilizing a thermodynamic cycle is a common and robust method.
Pillar of Expertise: The choice of computational method is critical for accuracy. Density Functional Theory (DFT) with a hybrid functional (e.g., B3LYP or CAM-B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p)) provides a good balance of accuracy and computational cost. The inclusion of a continuum solvation model (e.g., SMD or PCM) is non-negotiable, as it accounts for the bulk electrostatic effects of the solvent, which are dominant in determining pKa.[12]
Step-by-Step Methodology:
-
Structure Optimization:
-
Perform gas-phase geometry optimizations for both the neutral amine (B) and its protonated conjugate acid (BH⁺) using the selected level of theory (e.g., B3LYP/6-31G(d)).
-
Confirm that the optimized structures are true energy minima by performing frequency calculations and ensuring no imaginary frequencies are present.
-
-
Solvation Free Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations in the presence of a continuum solvation model (e.g., SMD with water as the solvent). This yields the free energies of solvation for both species, G_solv(B) and G_solv(BH⁺).
-
-
Gas-Phase Free Energy Calculation:
-
The frequency calculations from Step 1 also provide the gas-phase Gibbs free energies, G_gas(B) and G_gas(BH⁺), which include thermal corrections.
-
-
Calculation of ΔG in Solution:
-
The free energy change for the dissociation of the conjugate acid in solution (BH⁺ → B + H⁺) is calculated as: ΔG_sol = [G_gas(B) + G_solv(B)] - [G_gas(BH⁺) + G_solv(BH⁺)] + G_solv(H⁺)
-
The free energy of the solvated proton, G_solv(H⁺), is a well-established value that depends on the theoretical model but is typically around -264 to -270 kcal/mol for water.
-
-
pKa Calculation:
-
Finally, the pKa is calculated using the fundamental thermodynamic relationship: pKa = ΔG_sol / (2.303 * RT)
-
Where R is the gas constant and T is the temperature (typically 298.15 K).
-
Caption: Figure 3: Computational workflow for pKa prediction.
Applications in Organic Synthesis: The Non-Nucleophilic Base
The combination of high basicity (pKa ~10.9) and significant steric hindrance makes this compound, much like its famous analogue Hünig's base (N,N-Diisopropylethylamine), a valuable tool in organic synthesis.[13][14] It functions as a potent non-nucleophilic base .
-
Proton Scavenger: In reactions that generate a strong acid as a byproduct (e.g., formation of acid chlorides, silyl ether protections, peptide couplings), this compound can effectively neutralize the acid without competing as a nucleophile and attacking the electrophilic centers in the reaction.[13] Its steric bulk prevents the nitrogen's lone pair from easily reaching sterically shielded electrophiles, but it remains accessible enough to abstract a small proton.
Conclusion
This compound is a strong tertiary amine whose basicity is a finely tuned consequence of competing electronic, steric, and solvation effects. While its intrinsic, gas-phase basicity (Proton Affinity) is expected to be high due to the inductive effects of its three alkyl groups, its basicity in aqueous solution (reflected in a predicted pKa of ~10.9) is moderated by the steric hindrance around the nitrogen and the poor solvation of its bulky conjugate acid. The detailed experimental and computational protocols provided herein offer robust pathways for the precise determination of these properties. A thorough understanding of both pKa and proton affinity is indispensable for accurately predicting the behavior of such molecules in both synthetic and biological contexts, making this knowledge vital for the modern chemical and pharmaceutical scientist.
References
-
Baldeschwieler, J. D., & Pople, J. A. (1968). Ion cyclotron resonance spectroscopy. Accounts of Chemical Research, 1(11), 345–352. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. Available at: [Link]
-
Beauchamp, J. L. (1971). Gas phase proton affinities of carbonyl compounds by ion cyclotron resonance spectroscopy. Journal of the Chemical Society, Faraday Transactions 2, 67, 1297-1304. Available at: [Link]
-
NIST. (n.d.). Diisopropylamine. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-53. Available at: [Link]
-
Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA) PEPTIPURE® ≥99,5 %, for peptide synthesis. Retrieved from Carl ROTH. Available at: [Link]
-
Tabrizchi, M., & Shooshtari, S. (2003). Proton affinity measurements using ion mobility spectrometry. International Journal of Mass Spectrometry, 222(1-3), 303-310. Available at: [Link]
-
Klicić, J. J., et al. (2002). Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Computer Sciences, 42(5), 1261-1266. Available at: [Link]
-
Gauthier, J. W., Trautman, T. R., & Jacobson, D. B. (1991). Simultaneous determination of analyte concentrations, gas-phase basicities, and proton transfer kinetics using gas chromatography/Fourier transform ion cyclotron resonance mass spectrometry (GC/FT-ICR MS). Analytical Chimica Acta, 246(1), 211-225. Available at: [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from Wikipedia. Available at: [Link]
-
Kocaoba, S., Aydogan, F., & Afsar, H. (2004). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Acta Chimica Slovenica, 51, 563-569. Available at: [Link]
-
Shields, G. C., & Seybold, P. G. (2013). Computational approaches for the prediction of pKa values. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 1-33). Elsevier. Available at: [Link]
-
Kalvet, I., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(25), 9531-9540. Available at: [Link]
-
Kalvet, I., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(25), 9531-9540. Available at: [Link]
-
Sgrignani, J., & Magistrato, A. (2015). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation, 11(5), 2325-2334. Available at: [Link]
-
Wikipedia. (n.d.). Ion cyclotron resonance. Retrieved from Wikipedia. Available at: [Link]
-
Grokipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from Grokipedia. Available at: [Link]
-
Farkas, O., & Gergely, A. (1995). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 72(5), 452. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Diisopropylamine (CAS 108-18-9). Retrieved from Cheméo. Available at: [Link]
-
Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Sumon, K. Z., et al. (2022). Experimental determination of dissociation constants (pKa) for N-(2-aminoethyl)-1,3-propanediamine, 2-methylpentamethylene diamine, N,N-dimethyldipropylenetriamine, 3,3'-diamino-N-methyldipropyl-amine, Bis[2-(N,N-dimethylamino)ethyl]ether... AIChE Journal, 68(11), e17923. Available at: [Link]
-
Reddit. (2015). Would there be a reason to use diisopropylamine instead of triethylamine as your base?. r/chemistry. Available at: [Link]
-
Leito, I., et al. (2009). Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran. The Journal of Organic Chemistry, 74(4), 1596-1607. Available at: [Link]
-
PubChem. (n.d.). N,N-Diisopropylethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Diisopropylethylamine. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Search for Species Data by Proton Affinity Value. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 2-Propaneamine, N,N-diethyl-. In NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. This compound CAS#: 10342-97-9 [m.chemicalbook.com]
- 2. Diisopropylamine [webbook.nist.gov]
- 3. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. grokipedia.com [grokipedia.com]
- 5. repositum.tuwien.at [repositum.tuwien.at]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: The Use of N,N-Diisopropylmethylamine (DIPMA) as a Non-Nucleophilic Base in Organic Synthesis
Introduction: The Strategic Role of Steric Hindrance in Basicity
In the intricate landscape of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. While traditional bases often exhibit concomitant nucleophilicity, leading to undesired side reactions, a class of "non-nucleophilic bases" has become indispensable for modern synthetic chemists. These reagents are designed to abstract protons efficiently without participating in nucleophilic attack. N,N-Diisopropylmethylamine (DIPMA), a sterically hindered tertiary amine, exemplifies this class of reagent.
DIPMA's structure, featuring a nitrogen atom shielded by two bulky isopropyl groups and a methyl group, is the key to its utility.[1] This steric congestion allows it to readily accept a small proton but physically prevents it from approaching and attacking larger electrophilic centers, such as carbonyl carbons or alkyl halides.[2][3] This unique combination of properties makes DIPMA a valuable tool for a variety of transformations where selective deprotonation is required in the presence of sensitive electrophilic functional groups. These applications include promoting elimination reactions over substitution, acting as a proton scavenger in coupling reactions, and facilitating certain metal-catalyzed processes.[4][5]
This guide provides a comprehensive overview of DIPMA, its physicochemical properties, a comparison with other common bases, and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical properties is fundamental to its safe and effective use in the laboratory. The key properties of DIPMA are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-methyl-N-propan-2-ylpropan-2-amine | [6] |
| CAS Number | 10342-97-9 | [1][7] |
| Molecular Formula | C₇H₁₇N | [6] |
| Molecular Weight | 115.22 g/mol | [6] |
| Appearance | Colorless, transparent liquid | [1] |
| Density | 0.754 g/mL at 20 °C | [1][7] |
| Boiling Point | 95.7 °C at 760 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.411 | [7] |
| pKa of Conjugate Acid | ~10.5 - 11 (Estimated based on similar amines) | [2][3] |
The Principle: Steric Hindrance Dictating Reactivity
The defining characteristic of DIPMA is its status as a non-nucleophilic base, a property that arises directly from its molecular architecture.[2] The central nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of accepting a proton. However, the two bulky isopropyl groups act as molecular shields, creating a sterically congested environment around the nitrogen.
This steric hindrance is the cornerstone of its selective reactivity:
-
High Basicity: The lone pair remains accessible to small, unhindered electrophiles, most notably protons (H⁺). Therefore, DIPMA effectively functions as a Brønsted-Lowry base.
-
Low Nucleophilicity: The bulky isopropyl groups prevent the nitrogen's lone pair from approaching and forming a bond with larger, sterically demanding electrophilic centers, such as the carbon atom in an alkyl halide or a carbonyl group. This suppresses unwanted nucleophilic substitution (Sₙ2) or addition reactions.[3]
The diagram below illustrates this principle, showing how DIPMA can easily abstract a proton but is sterically inhibited from attacking an electrophilic carbon center.
Caption: Basicity vs. Nucleophilicity of DIPMA.
Comparative Analysis with Other Common Bases
The selection of a base is a nuanced decision based on the specific requirements of a reaction, including required basicity, solvent compatibility, and cost. DIPMA is often compared to its close analogue, N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and other common reagents.
| Base | Structure | pKa (Conj. Acid) | Key Features & Use Cases |
| DIPMA | CH₃-N(i-Pr)₂ | ~10.5-11 | Sterically hindered, non-nucleophilic. Good for E2 eliminations and as a proton scavenger. Less common than DIPEA.[1][2] |
| DIPEA (Hünig's Base) | CH₃CH₂-N(i-Pr)₂ | 10.75 | The archetypal non-nucleophilic base. Widely used as a proton scavenger in peptide couplings, protecting group chemistry, and cross-coupling reactions.[2][5][8] |
| Triethylamine (TEA) | N(CH₂CH₃)₃ | 10.75 | Less sterically hindered than DIPMA/DIPEA, can sometimes act as a nucleophile. A common, inexpensive organic base.[5] |
| DBU | Bicyclic Amidine | 13.5 | Very strong, non-nucleophilic base. Excellent for promoting difficult E2 elimination reactions.[2][9] |
| LDA | LiN(i-Pr)₂ | 36 | Extremely strong, non-nucleophilic base. Primarily used for the quantitative and irreversible deprotonation of weakly acidic C-H bonds to form enolates or carbanions.[2][10][11] |
Applications in Organic Synthesis
DIPMA's unique properties make it suitable for a range of synthetic applications.
Dehydrohalogenation Reactions (E2 Elimination)
DIPMA is an excellent choice for promoting the bimolecular (E2) elimination of alkyl halides to form alkenes. Its non-nucleophilic nature minimizes the competing Sₙ2 substitution pathway, which often plagues reactions run with smaller or more nucleophilic bases. This leads to higher yields and purities of the desired alkene product.[10][12]
Proton Scavenger in Coupling Reactions
In many reactions, such as amide bond formation (peptide coupling) or the installation of protecting groups (e.g., silylation of alcohols), an acidic byproduct (e.g., HCl) is generated.[5] This acid can protonate starting materials or reagents, halting the reaction. DIPMA is added to stoichiometrically neutralize this acid as it forms, driving the reaction to completion without interfering with the primary coupling process.[4][5]
Base in Transition Metal-Catalyzed Reactions
Many palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, require a base to regenerate the active catalyst or neutralize acidic byproducts.[4][5][8] A hindered, non-nucleophilic base like DIPMA is often ideal as it does not coordinate strongly to the metal center or react with the electrophilic substrates, which could otherwise lead to catalyst deactivation or side product formation.[5]
Experimental Protocols
Protocol 1: Dehydrohalogenation of an Alkyl Halide using DIPMA
Objective: To synthesize an alkene from a secondary alkyl halide via an E2 elimination reaction, minimizing the Sₙ2 substitution byproduct.
Materials:
-
Secondary alkyl halide (e.g., 2-bromopentane)
-
This compound (DIPMA), 1.5 equivalents
-
Anhydrous solvent (e.g., Acetonitrile or THF)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Materials for work-up: 1M HCl, saturated NaHCO₃(aq), brine, anhydrous MgSO₄
-
Materials for analysis and purification: TLC plates, rotary evaporator, distillation or column chromatography apparatus
Caption: General workflow for a DIPMA-mediated dehydrohalogenation.
Step-by-Step Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add the secondary alkyl halide (1.0 eq.) followed by the anhydrous solvent (e.g., acetonitrile, to a concentration of ~0.5 M).
-
Base Addition: While stirring, add this compound (1.5 eq.) to the reaction mixture using a syringe.
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on the chosen solvent (e.g., ~82 °C for acetonitrile).
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 2 to 24 hours depending on the substrate's reactivity.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate of diisopropylmethylammonium bromide has formed, it can be removed by filtration.
-
Transfer the solution to a separatory funnel. Wash sequentially with dilute aqueous acid (e.g., 1M HCl, 2x) to remove excess DIPMA, followed by saturated aqueous sodium bicarbonate (1x), and finally brine (1x).[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alkene by simple distillation or flash column chromatography to obtain the final product. Characterize by NMR and GC-MS to confirm identity and purity.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[6]
-
Hazards: DIPMA is a highly flammable liquid and vapor. It causes severe skin burns and eye damage and is toxic if inhaled.[6][13][14]
-
Handling:
-
Always work in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[15]
-
Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools.[15][16]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][15]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Evacuate the area and ensure adequate ventilation.[14][15]
References
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). Watson International Ltd. [Link]
-
N,N-Diisopropylethylamine. (n.d.). Chongqing Chemdad Co. [Link]
-
N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS - Safety Data Sheet. (2025). Loba Chemie. [Link]
-
Non-nucleophilic base. (n.d.). Wikipedia. [Link]
-
N,N-Diisopropylethylamine. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Diisopropylamine. (n.d.). Wikipedia. [Link]
-
Non-nucleophilic base. (n.d.). Grokipedia. [Link]
-
Enolate. (n.d.). Wikipedia. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-Diisopropylethylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 10342-97-9 [chemicalbook.com]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Enolate - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. alkylamines.com [alkylamines.com]
- 15. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 16. lobachemie.com [lobachemie.com]
N,N-Diisopropylmethylamine (DIPMA): A Detailed Guide for Peptide Coupling Reactions
Introduction: The Critical Role of Hindered Bases in Modern Peptide Synthesis
In the intricate landscape of peptide synthesis, the formation of the amide bond between amino acids is the cornerstone of elongating the peptide chain. This process, known as peptide coupling, requires precise control to ensure high yields and, most critically, to maintain the stereochemical integrity of the chiral amino acid building blocks. A key player in achieving this control is the choice of a non-nucleophilic, sterically hindered organic base. These bases act as crucial proton scavengers, neutralizing the acidic species generated during the activation of the carboxylic acid moiety of the incoming amino acid, thereby facilitating a smooth and efficient coupling reaction.
For decades, N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, has been the workhorse in this domain. Its significant steric bulk prevents it from acting as a nucleophile, which would otherwise lead to unwanted side reactions. This guide focuses on a closely related, yet less commonly cited analogue: N,N-Diisopropylmethylamine (DIPMA). With a chemical structure differing only by a methyl group in place of an ethyl group, DIPMA presents a compelling profile for researchers and drug development professionals seeking to optimize their peptide synthesis workflows. This document provides a comprehensive overview of DIPMA's mechanism of action, its comparative advantages, and detailed protocols for its application in both solid-phase and solution-phase peptide synthesis.
Physicochemical Properties: A Comparative Analysis
A foundational understanding of a reagent's physical and chemical properties is paramount to its effective application. Below is a comparative table of DIPMA and other commonly used hindered bases in peptide synthesis.
| Property | This compound (DIPMA) | N,N-Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) | 2,4,6-Collidine |
| Structure | [(CH₃)₂CH]₂NCH₃ | [(CH₃)₂CH]₂NCH₂CH₃ | C₅H₁₁NO | C₈H₁₁N |
| Molecular Weight | 115.22 g/mol | 129.24 g/mol | 101.15 g/mol | 121.18 g/mol |
| pKa of Conjugate Acid | ~10.90 (Predicted) | ~10.98 | ~7.4 | ~7.4 |
| Boiling Point | 114 °C | 126.6 °C | 115-116 °C | 170 °C |
| Density | 0.754 g/mL at 20 °C | 0.742 g/mL at 25 °C | 0.92 g/mL at 25 °C | 0.917 g/mL at 25°C |
Mechanism of Action: The Proton Scavenger's Role
In peptide coupling, the carboxylic acid of the N-protected incoming amino acid is activated by a coupling reagent (e.g., HATU, HBTU, DIC). This activation process generates acidic byproducts. The primary role of DIPMA is to act as a proton scavenger, neutralizing these acidic species. Its tertiary amine structure, featuring two bulky isopropyl groups and a methyl group, creates significant steric hindrance around the nitrogen atom's lone pair of electrons.
This steric congestion is the key to its efficacy. While the lone pair is accessible enough to abstract a proton (a small electrophile), it is physically blocked from attacking the electrophilic carbon center of the activated amino acid or other sensitive functionalities in the peptide chain. This non-nucleophilic nature is crucial for preventing unwanted side reactions, such as the formation of urea derivatives or racemization of the amino acid.
The similar predicted pKa of DIPMA's conjugate acid to that of DIPEA (~10.90 vs. ~10.98) indicates that they possess comparable basicity. This strong basicity ensures the efficient neutralization of acids generated during the coupling reaction, maintaining an optimal pH for amide bond formation.
Advantages of this compound in Peptide Coupling
The use of a highly hindered, non-nucleophilic base like DIPMA offers several distinct advantages in peptide synthesis:
-
Minimization of Racemization: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis. It can occur via the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid. The presence of a strong, non-nucleophilic base like DIPMA helps to suppress the formation of this intermediate, thereby preserving the chirality of the amino acid. While less hindered bases can promote oxazolone formation, the steric bulk of DIPMA disfavors this pathway.
-
Prevention of Unwanted Side Reactions: The non-nucleophilic character of DIPMA prevents it from competing with the N-terminal amine of the growing peptide chain in attacking the activated carboxylic acid.[1] This leads to cleaner reaction profiles and higher yields of the desired peptide, with fewer deletion sequences or other byproducts.
-
Broad Compatibility: DIPMA is compatible with a wide range of modern coupling reagents, including uronium/aminium salts (HATU, HBTU) and carbodiimides (DIC), making it a versatile choice for various peptide synthesis strategies.[2]
While direct comparative studies are scarce, the slightly smaller steric profile of the methyl group in DIPMA compared to the ethyl group in DIPEA could, in theory, offer a nuanced balance between steric protection and accessibility for proton scavenging. This may be advantageous in specific contexts where fine-tuning of the base's steric properties is desired.
Experimental Protocols
The following protocols are based on established methods using the closely related and widely adopted DIPEA. Given the highly similar physicochemical properties of DIPMA, it can be used as a direct substitute in these procedures.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPMA
This protocol outlines a standard coupling cycle for Fmoc-based SPPS on a rink amide resin.
Materials:
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
This compound (DIPMA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Rink amide resin pre-loaded with the first amino acid
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (2 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPMA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test to check for the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Solution-Phase Peptide Coupling using HATU/DIPMA
This protocol describes a general procedure for coupling two peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxyl group
-
C-terminally protected peptide fragment with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
This compound (DIPMA)
-
Anhydrous DMF or DCM
Procedure:
-
Reactant Preparation:
-
Dissolve the N-terminally protected peptide fragment (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the C-terminally protected peptide fragment (1.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
Cool the solution of the N-protected fragment and HATU to 0 °C.
-
Add DIPMA (2.5 equivalents) to this solution and stir for 1-2 minutes.
-
Add the solution of the C-protected fragment to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
-
Visualization of Workflows
SPPS Workflow
Caption: Standard Fmoc-SPPS cycle using DIPMA.
Decision-Making for Base Selection
Caption: Decision tree for selecting a base in peptide coupling.
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, this indicates incomplete coupling. This can be due to peptide aggregation or sterically hindered amino acids. Strategies to overcome this include double coupling (repeating the coupling step), increasing the reaction temperature, or switching to a more potent coupling reagent.
-
Racemization: While DIPMA helps to suppress racemization, it is not a complete guarantee, especially with sensitive amino acids like histidine and cysteine. To further minimize racemization, it is advisable to perform couplings at lower temperatures (e.g., 0 °C) and to use additives like Oxyma Pure or HOAt.
-
Purity of DIPMA: As with any reagent in peptide synthesis, the purity of DIPMA is crucial. Impurities can lead to unwanted side reactions. It is recommended to use high-purity, peptide-synthesis-grade DIPMA and to store it under an inert atmosphere to prevent degradation.
Conclusion
This compound stands as a highly effective and versatile non-nucleophilic base for peptide coupling reactions. Its strong basicity, comparable to the widely used DIPEA, combined with its significant steric hindrance, makes it an excellent choice for minimizing racemization and other side reactions. While less prevalent in the literature than DIPEA, its similar physicochemical properties and the principles of sterically hindered bases provide a strong scientific rationale for its use as a direct substitute in established protocols. For researchers and drug development professionals seeking to refine their peptide synthesis strategies, DIPMA offers a valuable tool to enhance the efficiency, purity, and overall success of their synthetic endeavors.
References
- Benchchem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
- RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
- Benchchem. A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development.
- Wikipedia. N,N-Diisopropylethylamine.
- Benchchem. comparative analysis of different peptide synthesis methods.
- ResearchGate. (2025). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols.
- Bio-protocol. Peptide Synthesis.
- ChemicalBook. N,N-Diisopropylethylamine CAS#: 7087-68-5.
Sources
Application Note: The Role of N,N-Diisopropylethylamine in Phosphorylation Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Note: The topic specified "N,N-Diisopropylmethylamine." Based on extensive experience in synthetic chemistry, this is presumed to be a typographical error for the widely used and structurally similar hindered base, N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's Base. This document will focus on the role of DIPEA, as it is the scientifically relevant and commonly used reagent in phosphorylation reactions.
Introduction: The Critical Role of a Non-Nucleophilic Base in Phosphorylation
Phosphorylation, the enzymatic or chemical addition of a phosphoryl group (PO₃²⁻), is a cornerstone of biological regulation and a key transformation in the synthesis of therapeutics, including oligonucleotides and phosphopeptides.[1] These reactions often involve highly electrophilic phosphorus reagents and generate acidic byproducts. The choice of base is therefore critical; it must efficiently scavenge protons to drive the reaction to completion without competing as a nucleophile, which would lead to unwanted side products.[2]
N,N-Diisopropylethylamine (DIPEA) has emerged as a base of choice for these sensitive applications.[3] Its unique structure, featuring a nitrogen atom sterically shielded by two bulky isopropyl groups and one ethyl group, renders it an effective proton scavenger but a poor nucleophile.[4][5] This combination of properties is paramount for achieving high yields and purity in modern phosphorylation chemistry.[6][7]
Physicochemical Properties and Advantages of DIPEA
The efficacy of a base in a given reaction is determined by its basicity (pKa), steric bulk, and nucleophilicity. DIPEA is distinguished from other common tertiary amine bases, like triethylamine (TEA), primarily by its significant steric hindrance.[2][6]
| Property | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Key Insight |
| Structure | CCN(C(C)C)C(C)C | CCN(CC)CC | The two isopropyl groups in DIPEA create a sterically crowded environment around the nitrogen atom.[4] |
| pKa of Conjugate Acid | ~10.8 - 11.5 | ~10.75 | Both are sufficiently basic to neutralize acids generated in typical phosphorylation reactions.[2] |
| Steric Hindrance | High | Low | DIPEA's bulk prevents the nitrogen's lone pair from attacking electrophilic centers, other than small protons.[2][6] |
| Nucleophilicity | Very Low (Non-nucleophilic) | Moderate | TEA can act as a nucleophile, leading to unwanted side reactions like alkylation or acyl competition.[2][6] |
| Boiling Point | 127 °C | 89-90 °C | DIPEA is less volatile, which can be advantageous for reactions run at elevated temperatures.[2] |
The primary advantage of DIPEA is its low nucleophilicity, which minimizes the formation of undesired by-products and simplifies purification.[7] In peptide synthesis, for example, its use helps reduce racemization.[5][6]
Mechanism of Action in Phosphoramidite Chemistry
The most prominent role of DIPEA in phosphorylation is within the phosphoramidite method , the gold standard for automated synthesis of DNA, RNA, and their analogues.[8] While DIPEA can be used during the synthesis of the phosphoramidite monomer itself[9][10], its key role is often perceived to be during the coupling step.
The core mechanism involves the activation of a phosphoramidite monomer by a weak acid, typically an azole like 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[9][11]
-
Protonation & Activation: The activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[11][]
-
Formation of a Reactive Intermediate: This protonation makes the diisopropylamino group a better leaving group. The activator's conjugate base then attacks the phosphorus center, displacing diisopropylamine and forming a highly reactive intermediate (e.g., a tetrazolyl-phosphonium species).[11][][13]
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the electrophilic phosphorus center of the activated intermediate.[]
-
Proton Scavenging: The diisopropylamine released during step 2 is an acidic byproduct. While often buffered by the activator itself, additional base is sometimes used in the system, and DIPEA is a common choice for neutralizing any generated acids without interfering.[14] Its primary role in many protocols is to maintain an optimal, non-acidic environment.
Sources
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 13. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
N,N-Diisopropylmethylamine as a proton scavenger in sensitive reactions
Application Notes & Protocols
Executive Summary
In modern organic synthesis, the precise control of reaction conditions is paramount to achieving high yields and minimizing byproduct formation, particularly when working with sensitive functional groups and stereocenters. The choice of base is a critical parameter that can dictate the outcome of a reaction. While traditional amine bases like triethylamine are effective proton scavengers, their inherent nucleophilicity can lead to undesirable side reactions. This guide provides an in-depth analysis of N,N-Diisopropylmethylamine (DIPMA), a sterically hindered tertiary amine designed to function as a potent, non-nucleophilic proton scavenger. We will explore its physicochemical properties in comparison to other common bases and provide detailed, field-proven protocols for its application in sensitive reactions where selectivity is essential.
The Challenge: Basicity vs. Nucleophilicity
Many essential organic transformations, such as silyl ether formation, amide bond coupling, and elimination reactions, generate stoichiometric amounts of acid (e.g., HCl, HBr, or trifluoroacetic acid). This acid must be neutralized in situ by a base to allow the reaction to proceed to completion and to prevent acid-catalyzed degradation of sensitive substrates or products.
The ideal base for this purpose, often termed a "proton scavenger," should possess two key characteristics:
-
Sufficient Basicity: It must be strong enough to effectively neutralize the generated acid.
-
Low Nucleophilicity: It must not compete with the intended nucleophile or react with electrophilic starting materials or intermediates.
This compound is engineered to meet these criteria through steric shielding of the nitrogen's lone pair of electrons.
Physicochemical Profile and Comparative Analysis
This compound's unique structure—a nitrogen atom bonded to two bulky isopropyl groups and one smaller methyl group—governs its reactivity. Its properties make it a distinct choice compared to its widely used analogue, N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and the less hindered Triethylamine (TEA).
| Property | This compound (DIPMA) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | [(CH₃)₂CH]₂NCH₃ | [(CH₃)₂CH]₂NCH₂CH₃ | (CH₃CH₂)₃N |
| CAS Number | 10342-97-9[1] | 7087-68-5[2] | 121-44-8 |
| Molar Mass ( g/mol ) | 115.22[3] | 129.24[2] | 101.19 |
| Boiling Point (°C) | ~114[3] | ~127[2] | ~90 |
| Density (g/mL) | ~0.754 (at 20°C)[3] | ~0.742 (at 25°C)[2] | ~0.726 (at 25°C) |
| pKa of Conjugate Acid | ~10.90 (Predicted) [3] | ~10.75 (in Water)[4], 8.5 (in DMSO)[2] | ~10.75 (in Water) |
Key Insights from Data:
-
Basicity: With a predicted pKa of ~10.90, this compound is a significantly stronger base than its ethyl-analogue, DIPEA, and is comparable in strength to Triethylamine. This enhanced basicity can be advantageous for neutralizing weaker acids or accelerating reactions that are sensitive to proton concentration.
-
Steric Hindrance: The two isopropyl groups provide substantial steric bulk, effectively shielding the nitrogen's lone pair. While the methyl group is smaller than DIPEA's ethyl group, the overall steric environment remains highly congested, drastically reducing its nucleophilicity compared to Triethylamine.
Mechanism of Action: The Power of Steric Shielding
The utility of this compound is a direct consequence of its molecular architecture. The bulky isopropyl groups form a protective "umbrella" over the nitrogen atom, creating a sterically congested environment. This architecture allows small, electrophilic protons to access the nitrogen's lone pair for neutralization while physically blocking the nitrogen from attacking larger electrophilic centers, such as the silicon atom in a silyl chloride or an activated carboxylic acid.
Caption: Steric hindrance in DIPMA allows proton access but blocks nucleophilic attack on larger electrophiles.
Core Applications & Detailed Protocols
Application 1: Palladium-Catalyzed Reductive Heck Reactions
In many modern cross-coupling reactions, tertiary amines serve a dual role as both a base and a reductant. The choice of amine can significantly influence reaction outcomes, including yield and selectivity between the desired reductive Heck product and the standard Heck product. This compound has been demonstrated to be an effective reagent in this context.
Protocol: Pd(OAc)₂-Catalyzed Reductive Heck Reaction of Enones This protocol is adapted from Ruberu, M. M. M., et al., ChemCatChem, 2015.[2]
-
Objective: To perform the conjugate addition of an aryl iodide to an α,β-unsaturated ketone using this compound as the base and reductant.
-
Causality: The amine neutralizes the HI generated during the catalytic cycle and facilitates the reduction of the Pd(II) intermediate back to the active Pd(0) catalyst. The steric hindrance of DIPMA prevents it from coordinating too strongly to the palladium center, which could inhibit catalysis. Its strong basicity facilitates the necessary proton transfers in the catalytic cycle.
Materials:
-
Aryl iodide (e.g., Iodobenzene, 1.32 mmol, 1.2 equiv)
-
Enone (e.g., Benzylideneacetone, 1.10 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1.0 mol%, 0.011 mmol)
-
This compound (DIPMA) (5.5 mmol, 5.0 equiv)
-
Anhydrous N-Methylpyrrolidone (NMP) (1.5 mL)
-
Oven-dried Schlenk tube with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere, add the aryl iodide (1.32 mmol) and the enone (1.10 mmol) to the oven-dried Schlenk tube.
-
Catalyst Addition: Prepare a stock solution of Pd(OAc)₂ in NMP. Using a syringe, add the required amount of the catalyst solution (0.011 mmol) to the reaction mixture.
-
Base and Solvent Addition: Sequentially add the remaining NMP (to a total volume of 1.5 mL) and this compound (5.5 mmol) to the stirring mixture.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The original publication noted incomplete reaction after 9 hours, indicating that longer reaction times may be necessary depending on the substrates.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application 2: Silylation for Alcohol Protection
The protection of hydroxyl groups as silyl ethers is a cornerstone of multi-step organic synthesis. The reaction involves an alcohol, a silyl halide (e.g., TBDMSCl, TIPSCl), and a base to scavenge the resulting hydrohalic acid. Using a nucleophilic base like triethylamine can lead to the formation of a quaternary ammonium salt, consuming the base and complicating purification. The non-nucleophilic nature of DIPMA makes it an ideal choice for these transformations.
Protocol: General Procedure for TBDMS Protection of a Primary Alcohol
-
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether.
-
Causality: DIPMA's role is exclusively to scavenge the HCl generated from the reaction between the alcohol and TBDMSCl. Its steric bulk prevents it from reacting with the electrophilic TBDMSCl, ensuring that the silylating agent is consumed only by the intended alcohol nucleophile. Its high basicity ensures rapid and complete neutralization of the acid.
Materials:
-
Primary Alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
This compound (DIPMA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and anhydrous DCM.
-
Reagent Addition: Add TBDMSCl (1.1 equiv) to the solution, followed by the dropwise addition of this compound (1.5 equiv) at room temperature.
-
Reaction: Stir the mixture at room temperature. The formation of a white precipitate (diisopropylmethylammonium chloride) is typically observed.
-
Monitoring: Monitor the reaction to completion using TLC, staining with a potassium permanganate solution to visualize the consumption of the alcohol.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude silyl ether product by flash column chromatography on silica gel.
General Experimental Workflow
The following diagram outlines a typical workflow for employing this compound in a sensitive reaction.
Caption: General workflow for reactions using DIPMA as a proton scavenger.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | 1. Insufficient Basicity: The generated acid may be too strong for the base under the reaction conditions. 2. Steric Hindrance: The substrate itself may be too sterically hindered for the reaction to proceed efficiently. 3. Low Temperature: Reaction kinetics may be slow at the chosen temperature. | 1. Ensure correct stoichiometry (at least 1.1 equiv of base per equiv of acid generated). For sluggish reactions, increase the amount of DIPMA to 2.0-3.0 equiv. 2. Consider a less hindered base if nucleophilic side reactions are not a major concern, or switch to a more potent activating agent. 3. Gently warm the reaction mixture (e.g., to 40°C) and monitor progress. |
| Formation of Side Products | 1. Presence of Water: Moisture will hydrolyze sensitive reagents (e.g., silyl chlorides, coupling agents). 2. Impure Reagents: this compound can degrade over time. Ensure it is colorless. 3. Over-activation: In amide coupling, using too much activating reagent can lead to side reactions. | 1. Use flame-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere. 2. If the DIPMA is yellow, purify by distillation from potassium hydroxide (KOH) or calcium hydride (CaH₂).[1] 3. Use a precise stoichiometry for the coupling/activating agent (typically 1.0-1.1 equiv). |
| Difficult Purification | 1. Emulsion during Work-up: The ammonium salt byproduct can sometimes cause emulsions. 2. Co-elution of Product and Base: The boiling point of DIPMA (114°C) may cause it to co-elute with some products during chromatography. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Before concentrating the organic layer, perform an acid wash (e.g., with 1M HCl or saturated NH₄Cl) to protonate the excess DIPMA and extract it into the aqueous layer. |
Safety and Handling
-
Hazards: this compound is a highly flammable liquid and vapor. It causes severe skin burns and eye damage.[5]
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a designated flammables area, away from heat and ignition sources. It is best stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.
References
-
Ruberu, M. M. M., et al. (2015). Palladium(II) acetate catalyzed reductive Heck reaction of enones. ChemCatChem, 7, 3923–3927. Available at: [Link]
-
Schaller, H. F. (2010). Changes in Solvolysis Mechanisms: From Classical SN1 Reactions to Persistent Ion Conditions. Ludwig-Maximilians-Universität München. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (2023, December 2). N,N-Diisopropylethylamine. Retrieved January 9, 2026, from [Link]
-
Liu, S., et al. (2022). Electrooxidation-Induced Multicomponent Cascade Cyclization via Selective Cleavage of Tertiary Amine C–N Bond. The Journal of Organic Chemistry. Available at: [Link]
-
Chiba, T., & Takata, Y. (1977). Anodic Cyanation of Tertiary Aliphatic and Heterocyclic Amines. The Journal of Organic Chemistry, 42(18), 2973-2977. Available at: [Link]
-
Ruberu, M. M. M., et al. (2015). Supporting Information for Palladium(II) acetate catalyzed reductive Heck reaction of enones. UvA-DARE (Digital Academic Repository). Available at: [Link]
-
Takuwa, M., et al. (2022). Electrooxidation-Induced Multicomponent Cascade Cyclization via Selective Cleavage of Tertiary Amine C–N Bond (Supporting Information). ACS Publications. Available at: [Link]
Sources
Application Notes & Protocols: The Role of N,N-Diisopropylmethylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical synthesis, the strategic selection of reagents is paramount to achieving high yields, purity, and process efficiency. N,N-Diisopropylmethylamine (DIPMA), a sterically hindered tertiary amine, has emerged as a critical tool for organic chemists. Its unique structural properties render it a potent, non-nucleophilic base, ideal for sensitive transformations where minimizing side reactions is crucial. This document provides an in-depth guide to the properties, core functions, and practical applications of DIPMA in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols, comparative data, and safety guidelines are presented to equip researchers with the knowledge to effectively integrate DIPMA into their synthetic workflows.
Introduction to this compound (DIPMA)
This compound, also known as N-Methyldiisopropylamine, is an aliphatic tertiary amine characterized by the presence of two bulky isopropyl groups and one methyl group attached to a central nitrogen atom. This structural arrangement is the cornerstone of its chemical utility.
Chemical Structure:
Figure 1: Structure of this compound (DIPMA).
DIPMA is classified as a sterically hindered, non-nucleophilic base .[1] This means that while its nitrogen atom's lone pair of electrons is readily available to abstract protons (acting as a base), the significant steric bulk created by the flanking isopropyl groups physically obstructs it from attacking electrophilic centers (acting as a nucleophile).[2] This dual characteristic makes it an invaluable reagent in pharmaceutical manufacturing, where it is primarily employed as a proton scavenger to neutralize acids generated during reactions, thereby driving equilibria towards product formation without introducing unwanted byproducts.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10342-97-9 | |
| Molecular Formula | C₇H₁₇N | |
| Molecular Weight | 115.22 g/mol | |
| Appearance | Colorless liquid | [4] |
| Density | 0.754 g/mL at 20 °C | |
| Boiling Point | 95.7 °C | [4] |
| Flash Point | 10 °C (Closed Cup) | |
Core Principles: The Rationale for Employing DIPMA
The decision to use DIPMA over other amine bases is rooted in the demand for selectivity and reaction control. Its efficacy can be understood through three pillars:
-
High Steric Hindrance: The two isopropyl groups act as molecular "shields" around the nitrogen atom. This bulkiness is the primary reason for its low nucleophilicity. In reactions involving highly reactive electrophiles (e.g., acid chlorides or alkyl halides), less hindered bases like triethylamine can compete with the desired nucleophile, leading to the formation of undesired quaternary ammonium salts (Menshutkin reaction).[5] DIPMA's structure effectively prevents these side reactions.[1]
-
Effective Basicity for Proton Scavenging: While its basicity is moderate compared to superbases, it is sufficient to neutralize the strong acids (e.g., HCl, HBr, or trifluoroacetic acid) commonly generated in coupling and acylation reactions. By removing these acidic byproducts, DIPMA ensures that the primary amine nucleophile remains deprotonated and reactive, pushing the reaction to completion.
-
Favorable Comparison to Analogues: DIPMA is structurally similar to the widely used N,N-Diisopropylethylamine (DIPEA or Hünig's base).[6] Both are excellent non-nucleophilic bases. The choice between them often depends on specific reaction kinetics, solvent systems, or commercial availability. However, both serve the same fundamental purpose of acting as a sterically encumbered proton scavenger.[7]
Key Applications in Pharmaceutical Synthesis
DIPMA's unique properties make it a versatile reagent in several critical transformations for API synthesis.
Amide Bond Formation and Peptide Coupling
The formation of amide bonds is one of the most frequent reactions in pharmaceutical chemistry.[] DIPMA is extensively used in this context, particularly in Solid-Phase Peptide Synthesis (SPPS).[9]
Mechanism of Action: In a typical coupling reaction, a carboxylic acid is activated using a coupling reagent (e.g., HBTU, HATU) or by converting it to a highly reactive acyl chloride.[][10] This activation step or the subsequent reaction with an amine releases an acidic byproduct. DIPMA's role is to neutralize this acid immediately.
-
Causality: Without a base like DIPMA, the generated acid would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. The use of a non-nucleophilic base is critical to ensure it does not compete with the amine substrate in attacking the activated carboxylic acid.
Caption: Workflow for Amide Synthesis using DIPMA.
Protecting Group Chemistry
In multi-step syntheses, it is often necessary to protect sensitive functional groups, such as alcohols. DIPMA is an excellent choice of base for these reactions, for instance, in the silylation of alcohols to form silyl ethers.
-
Causality: When using a reactive silyl halide (e.g., TBDMSCl), DIPMA efficiently scavenges the generated HCl. Its non-nucleophilic nature prevents it from reacting with the silyl halide, a common issue with smaller amine bases that can lead to the formation of silylammonium salts and reduce the efficiency of the desired protection reaction.
Elimination Reactions
DIPMA can be used to promote E2 elimination reactions to form alkenes. As a bulky base, it can influence the regioselectivity of the reaction, often favoring the formation of the less substituted Hofmann product, especially when the substrate is also sterically hindered.[2]
Experimental Protocol: Synthesis of N-Benzylbenzamide
This protocol details a representative laboratory-scale amide coupling reaction using DIPMA. The reaction involves the conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine.
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine, using DIPMA as an acid scavenger.
Materials & Reagents:
-
Benzoic Acid (≥99.5%)
-
Thionyl Chloride (SOCl₂) (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Benzylamine (≥99%)
-
This compound (DIPMA) (≥98%)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel.
Quantitative Data Table:
| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount |
|---|---|---|---|---|
| Benzoic Acid | 122.12 | 1.0 | 10.0 | 1.22 g |
| Thionyl Chloride | 118.97 | 1.2 | 12.0 | 0.88 mL |
| Benzylamine | 107.15 | 1.0 | 10.0 | 1.09 mL |
| DIPMA | 115.22 | 1.1 | 11.0 | 1.68 mL |
| Dichloromethane | - | - | - | 40 mL |
Step-by-Step Methodology:
Part A: Formation of Benzoyl Chloride
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add benzoic acid (1.22 g, 10.0 mmol) to the flask, followed by anhydrous DCM (20 mL).
-
Activation: Add thionyl chloride (0.88 mL, 12.0 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Gently heat the mixture to reflux (approx. 40°C) and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude benzoyl chloride is used directly in the next step.
-
Causality Note: This step generates the highly reactive acyl chloride intermediate. Removing the volatile excess SOCl₂ is crucial to prevent side reactions in the next step.
-
Part B: Amide Coupling
-
Setup: Dissolve the crude benzoyl chloride in anhydrous DCM (20 mL) in a new flask under an inert atmosphere. Cool the flask in an ice bath to 0°C.
-
Amine & Base Addition: In a separate vial, dissolve benzylamine (1.09 mL, 10.0 mmol) and DIPMA (1.68 mL, 11.0 mmol) in anhydrous DCM (10 mL).
-
Reaction: Add the benzylamine/DIPMA solution dropwise to the stirred benzoyl chloride solution at 0°C over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Causality Note: DIPMA is added to neutralize the HCl that is formed as the amide bond is created. Adding the solution slowly at 0°C helps to control the exothermic reaction.
-
-
Monitoring: Check the reaction progress by Thin Layer Chromatography (TLC) until the benzoyl chloride is fully consumed.
Part C: Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL) - to remove DIPMA and excess benzylamine.
-
Saturated NaHCO₃ solution (2 x 20 mL) - to remove any remaining acidic species.
-
Brine (1 x 20 mL) - to remove residual water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzylbenzamide as a white solid.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards:
-
Highly flammable liquid and vapor.
-
Causes severe skin burns and eye damage.[11]
-
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Ground all equipment to prevent static discharge.[12]
-
Avoid inhalation of vapors.[11]
-
-
Storage:
Comparative Analysis of Common Hindered Bases
The selection of a base is a critical parameter in synthesis design. This table compares DIPMA with its close analogues.
| Feature | N,N-Diisopropylmethyl amine (DIPMA) | N,N-Diisopropylethyl amine (DIPEA) | Triethylamine (TEA) |
| Structure | Two isopropyl groups, one methyl group | Two isopropyl groups, one ethyl group | Three ethyl groups |
| Steric Hindrance | High | High | Moderate |
| pKa (Conj. Acid) | ~10.5 - 11.0 (Estimated) | ~10.75 | ~10.75 |
| Nucleophilicity | Very Low | Very Low | Low, but significant |
| Key Advantage | Excellent non-nucleophilic proton scavenger, prevents side reactions. | Very similar to DIPMA, widely used and well-documented in literature.[5] | Lower cost, effective for many standard applications. |
| Limitation | Less commonly cited than DIPEA. | Higher cost than TEA. | Can act as a nucleophile with highly reactive electrophiles, leading to byproducts.[5] |
Conclusion
This compound is a highly effective and selective non-nucleophilic base with significant applications in modern pharmaceutical synthesis. Its ability to act as a proton scavenger while avoiding unwanted nucleophilic side reactions makes it an ideal choice for sensitive transformations such as amide bond formation and protecting group manipulations. By understanding the principles behind its reactivity and adhering to proper handling protocols, researchers can leverage DIPMA to develop cleaner, more efficient, and higher-yielding synthetic routes for complex active pharmaceutical ingredients.
References
[15] Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [1] Non-nucleophilic base. (n.d.). Grokipedia. Retrieved from [2] What are primary strong, sterically hindered bases? (2024, January 24). Brainly.com. Retrieved from [16] Traditional Strong and Hindered Bases. (n.d.). Sigma-Aldrich. Retrieved from [17] Non-nucleophilic Brønsted-Lowry Superbases. (2022, September 26). Chemistry LibreTexts. Retrieved from [11] N,N-DIMETHYLISOPROPYLAMINE Safety Data Sheet. (2025, September 27). ChemicalBook. Retrieved from [12] N,N-Diisopropylethylamine Safety Data Sheet. (2025, June 11). Sigma-Aldrich. Retrieved from [3] Understanding DIPEA: A Key Amine in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from Methyldiisopropanolamine Safety Data Sheets. (2019, July 15). ECHEMI. Retrieved from [6] N,N-Diisopropylethylamine. (n.d.). Wikipedia. Retrieved from [13] N,N-Diisopropylethylamine Safety Data Sheet. (2023, January 6). Thermo Fisher Scientific. Retrieved from [14] N,N-Diisopropylethylamine Safety Data Sheet. (2010, November 9). Fisher Scientific. Retrieved from [4] Exploring this compound: Properties, Applications... (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from this compound, ≥98.0% (GC). (n.d.). Sigma-Aldrich. Retrieved from [18] What is N,N-Diisopropylethylamine (DIPEA) and how is it prepared? (n.d.). Guidechem. Retrieved from [5] N,N-Diisopropylethylamine: Application, synthesis and toxicity. (2023, April 11). ChemicalBook. Retrieved from [7] A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development. (n.d.). Benchchem. Retrieved from this compound, ≥98.0% (GC). (n.d.). Sigma-Aldrich. Retrieved from [19] this compound, ≥98.0% (GC). (n.d.). Sigma-Aldrich. Retrieved from this compound. (2025, January 27). ChemicalBook. Retrieved from [] Twenty-nine Methods for Amide Synthesis. (2024, March 29). BOC Sciences. Retrieved from [20] Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide. (2025, August 6). ResearchGate. Retrieved from [21] Solvent-free synthesis of amide: a novel technique of green chemistry. (n.d.). ResearchGate. Retrieved from [10] Multi-step organic synthesis of an amide. (2017, May 24). YouTube. Retrieved from [22] Greening the synthesis of peptide therapeutics. (2020, November 24). RSC Publishing. Retrieved from [23] Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [24] Eco-friendly TFA-free solid-phase peptide synthesis. (n.d.). opnMe. Retrieved from [9] Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [25] TFA-free Peptide Synthesis. (2024, May 28). opnMe. Retrieved from [26] SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation - YouTube. Retrieved from
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. brainly.com [brainly.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 16. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Page loading... [guidechem.com]
- 19. This compound = 98.0 GC 10342-97-9 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 23. Amide synthesis by acylation [organic-chemistry.org]
- 24. Pardon Our Interruption [opnme.com]
- 25. Pardon Our Interruption [opnme.com]
- 26. m.youtube.com [m.youtube.com]
Application Notes: The Strategic Use of N,N-Diisopropylmethylamine in Protecting Group Chemistry
Introduction: The Role of Sterically Hindered Amines in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The ideal protecting group strategy demands high efficiency, chemoselectivity, and the absence of side reactions. Central to achieving this is the choice of ancillary reagents, particularly the bases used to facilitate these transformations. N,N-Diisopropylmethylamine, also known as N-Methyldiisopropylamine, is a tertiary amine base whose utility is defined by a crucial combination of properties: moderate basicity and significant steric hindrance.
This guide provides an in-depth exploration of this compound's application in protecting group chemistry. While it is a distinct chemical entity, its functional role is analogous to its more extensively documented homolog, N,N-Diisopropylethylamine (DIPEA or Hünig's Base).[1][2] The principles and protocols discussed herein are grounded in the well-established chemistry of sterically hindered, non-nucleophilic bases, a class of reagents indispensable for modern synthetic chemistry.
Part 1: The "Non-Nucleophilic Base" Principle
The primary function of this compound in protecting group chemistry is to act as a proton scavenger .[2][3][4] Many protection reactions, such as silylation with silyl chlorides or acylation with acid chlorides, release a molecule of acid (e.g., HCl) as a byproduct. This acid can protonate the starting material or other basic species, halting the reaction and potentially catalyzing side reactions or degradation.
This compound efficiently neutralizes this generated acid. However, its true value lies in its non-nucleophilicity . The two bulky isopropyl groups and the methyl group surrounding the nitrogen atom create a sterically congested environment.[1][5][6] While this shield does not prevent the small, unhindered proton from accessing the nitrogen's lone pair, it effectively blocks the amine from acting as a nucleophile and attacking electrophilic centers in the reaction, such as the silicon atom of a silyl chloride or the carbonyl carbon of an anhydride. This prevents the formation of unwanted byproducts and ensures the desired protection reaction proceeds cleanly.
Caption: Steric hindrance prevents this compound from attacking the electrophile, reserving it for proton scavenging.
Comparative Analysis of Common Amine Bases
The choice of base is critical and depends on the specific requirements of the reaction, such as the acidity of the proton to be removed and the electrophilicity of the reagents.
| Property | This compound | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | [(CH₃)₂CH]₂NCH₃ | [(CH₃)₂CH]₂NCH₂CH₃ | (CH₃CH₂)₃N |
| Molecular Weight | 115.22 g/mol | 129.24 g/mol | 101.19 g/mol |
| Boiling Point | ~96 °C | ~127 °C[1] | ~90 °C |
| pKa of Conjugate Acid | ca. 10.5-11.0 (estimated) | ~10.75 | ~10.75 |
| Steric Hindrance | High | High[1][6] | Moderate |
| Nucleophilicity | Very Low | Very Low[2] | Moderate |
| Key Feature | Non-nucleophilic proton scavenger. | The most common non-nucleophilic amine base.[4] | Common organic base, but can act as a nucleophile. |
Part 2: Application in Silyl Ether Formation
The protection of alcohols as silyl ethers is one of the most common transformations in organic synthesis. The reaction typically involves an alcohol, a silyl halide (most often a chloride), and a base to neutralize the resulting hydrogen halide.
Mechanistic Rationale
In the silylation of an alcohol with a silyl chloride, this compound plays the crucial role of an acid scavenger. The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom. The departure of the chloride ion and the alcohol's proton generates one equivalent of HCl. This compound irreversibly reacts with this HCl to form the corresponding ammonium chloride salt, driving the equilibrium towards the formation of the silyl ether product. Its non-nucleophilic nature is paramount, as it prevents it from reacting with the silyl chloride, a common side reaction with less hindered bases like triethylamine.
Caption: A typical experimental workflow for the silylation of an alcohol using a hindered amine base.
Protocol 1: General Procedure for Silylation of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Base Addition: Add this compound (1.5 equiv) to the solution via syringe.
-
Silylating Agent Addition: Add TBDMSCl (1.2 equiv) portion-wise as a solid or as a solution in DCM. An exotherm may be observed. For sensitive substrates, cool the reaction to 0 °C before this addition.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary.
Causality and Insights:
-
Anhydrous Conditions: Silylating agents are highly sensitive to moisture. Water will react preferentially, consuming the reagent and reducing the yield.
-
Stoichiometry: A slight excess of the silylating agent and a larger excess of the base are used to ensure the complete conversion of the limiting alcohol substrate.
-
Solvent: DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Other aprotic solvents like THF or DMF can also be used.
Part 3: Application in N-Boc Protection of Amines
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[7][8]
Mechanistic Rationale
The standard procedure for introducing a Boc group involves reacting an amine with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[9] While this reaction can sometimes proceed without a base, the addition of a non-nucleophilic base like this compound is often beneficial. The base ensures the amine remains in its free, deprotonated state, maximizing its nucleophilicity for attack on one of the carbonyl carbons of the Boc anhydride. This is particularly important when starting with an amine salt (e.g., a hydrochloride salt), where the base is required to generate the free amine in situ.
Protocol 2: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine or its salt (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
This compound (1.2 equiv, or 2.2 equiv if starting from a salt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) in the chosen anhydrous solvent (0.1-0.5 M).
-
Base Addition: Add this compound. If starting with a free amine, 1.2 equivalents are sufficient. If starting with an amine hydrochloride salt, use 2.2 equivalents to both neutralize the salt and facilitate the reaction.
-
Reagent Addition: Add (Boc)₂O (1.1 equiv) to the solution. The reaction is often accompanied by gas (CO₂) evolution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor its progress by TLC.
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM) or another suitable solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-Boc protected amine is often pure enough for subsequent steps but can be purified by flash chromatography or recrystallization if needed.
Part 4: Practical Considerations & Troubleshooting
-
Purity and Handling: this compound is a flammable and corrosive liquid.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Like most amines, it can absorb water and carbon dioxide from the atmosphere. For moisture-sensitive reactions, it is best to use a freshly opened bottle or to purify the base by distillation from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[5]
-
Incomplete Reactions: If a protection reaction stalls, the cause is often related to reagent purity. Ensure the solvent is anhydrous and the this compound has been properly stored. Insufficient base can also lead to incomplete conversion, especially if the starting material is an acid salt.
-
Removal of Ammonium Salts: The ammonium salt byproduct formed during the reaction is highly polar and is typically removed effectively during the aqueous work-up. A thorough wash with water is usually sufficient.
Conclusion
This compound is a valuable tool in the synthetic chemist's arsenal for protecting group chemistry. Its defining characteristic—high steric hindrance leading to low nucleophilicity—allows it to function as a selective and efficient proton scavenger. This prevents unwanted side reactions and promotes high yields in crucial transformations like the silylation of alcohols and the N-Boc protection of amines. By understanding the principles of its reactivity and employing sound experimental protocols, researchers and drug development professionals can leverage this compound to construct complex molecules with greater precision and control.
References
-
MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. Available from: [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Last updated November 2023. Available from: [Link]
-
Align Chemical Ltd. N,N-Diisopropylethylamine. Available from: [Link]
-
chemeurope.com. N,N-Diisopropylethylamine. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Published 2012. Available from: [Link]
-
Frontiers in Chemistry. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Published March 27, 2019. Available from: [Link]
-
Molecules. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Published November 2012. Available from: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Published January 2005. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
- Google Patents. CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
-
PubChem. This compound. Available from: [Link]
-
PubMed. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry. Published August 2, 2013. Available from: [Link]
-
PubChem. N,N-Diisopropyltrimethylsilylamine. Available from: [Link]
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | MUSCAT AND BARKA BUSINESS TRADING CHEMICAL COMPANY [muscatchemical.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. alignchemical.com [alignchemical.com]
- 6. N,N-Diisopropylethylamine [chemeurope.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. N,N-二异丙基甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for N,N-Diisopropylalkylamine-Promoted Esterification Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Sterically Hindered Amines in Modern Synthesis
In the landscape of organic synthesis, the formation of an ester bond is a cornerstone transformation. However, challenges frequently arise, particularly when dealing with sterically hindered substrates or molecules sensitive to harsh acidic conditions. Traditional methods like Fischer esterification, which require strong acid catalysts and heat, are often incompatible with complex molecular architectures found in pharmaceuticals and advanced materials.[1][2] This has led to the development of milder, more selective methods.
A key advancement in this area is the use of sterically hindered, non-nucleophilic bases. Among these, N,N-Diisopropylethylamine (DIPEA) , commonly known as Hünig's base, is an indispensable tool.[3][4] Its structural analogue, N,N-Diisopropylmethylamine (DIPMA) , functions on the same principles. The defining characteristic of these amines is the significant steric bulk provided by the two isopropyl groups surrounding the nitrogen atom.[3][5] This architecture renders the nitrogen lone pair highly accessible to small electrophiles like protons, making it a strong base, but physically obstructs it from attacking larger electrophilic centers, making it a very poor nucleophile.[4][6][7]
This unique combination of properties—strong basicity and low nucleophilicity—allows DIPEA and DIPMA to act as powerful "proton scavengers."[8] In esterification reactions, particularly those proceeding through a reactive acyl intermediate like an acyl chloride, these bases efficiently neutralize the acidic byproducts (e.g., HCl) without competing with the desired alcohol nucleophile, thereby preventing side reactions and driving the equilibrium towards the formation of the desired ester.[6][9]
Part 1: Mechanistic Insights
The primary role of a hindered amine base like DIPEA or DIPMA in esterification is not to catalyze the reaction in the traditional sense, but to facilitate it by irreversibly removing protons. This is most relevant in coupling reactions where a carboxylic acid is first activated. A common and highly effective strategy involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The subsequent reaction between the acyl chloride and an alcohol releases one equivalent of hydrochloric acid (HCl). This byproduct can lead to several complications:
-
It can protonate the desired alcohol, reducing its nucleophilicity.
-
It can promote degradation of acid-sensitive functional groups elsewhere in the molecule.
-
The reaction is reversible if the HCl is not effectively removed.
Here, the hindered base is crucial. It immediately and irreversibly neutralizes the generated HCl to form a stable ammonium salt, effectively driving the reaction to completion.
Caption: Esterification via an acyl chloride intermediate, facilitated by a hindered base.
Part 2: Experimental Protocol: Esterification of a Sterically Hindered Substrate
This protocol details a robust method for the esterification of a sterically hindered carboxylic acid with a primary alcohol. This approach is broadly applicable to substrates where traditional Fischer esterification fails.[10]
Reaction: 2,4,6-Trimethylbenzoic Acid + Benzyl Alcohol → Benzyl 2,4,6-trimethylbenzoate
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Trimethylbenzoic Acid | ≥98% | Sigma-Aldrich | |
| Benzyl Alcohol | ≥99% | Sigma-Aldrich | |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Also known as Hünig's Base.[3] |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Use fresh or distilled. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Dry over CaH₂ or from a solvent system. |
| 1M Hydrochloric Acid (HCl) | Aqueous | - | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | For workup. |
| Brine (Saturated NaCl) | Aqueous | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel, rotary evaporator. |
Safety & Handling
CRITICAL: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves.
-
N,N-Diisopropylethylamine (DIPEA): Highly flammable liquid and vapor.[11][12] Toxic if inhaled and harmful if swallowed.[11][12] Causes severe skin burns and serious eye damage.[12][13] Keep away from heat, sparks, and open flames.[11][12]
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care.
-
Dichloromethane (DCM): Volatile solvent. Avoid inhalation.
Step-by-Step Methodology
Step 1: Formation of the Acyl Chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylbenzoic acid (1.64 g, 10.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (20 mL). Stir until the acid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.
-
Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. The excess ensures complete conversion. This step produces gaseous HCl and SO₂, which are vented through the condenser into a scrubbing system.
-
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Then, gently heat the mixture to reflux (approx. 40 °C) for an additional 1 hour to drive the reaction to completion.
-
Cool the solution back to room temperature. Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride (a pale yellow oil or solid) is used immediately in the next step without further purification.
Step 2: Ester Formation
-
In a separate dry 250 mL round-bottom flask, dissolve benzyl alcohol (1.04 mL, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (30 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol, 1.5 equiv) to the alcohol solution.
-
Causality: DIPEA is present to immediately neutralize the HCl that will be generated upon addition of the acyl chloride. Using a slight excess ensures the reaction medium remains basic.[8]
-
-
Cool this solution to 0 °C in an ice-water bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (10 mL) and transfer it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirring alcohol/DIPEA solution over 15-20 minutes. A white precipitate (diisopropylethylammonium chloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
Reaction Monitoring and Validation (Trustworthiness)
The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC).
-
System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm).
-
Procedure: Spot the starting carboxylic acid, benzyl alcohol, and the reaction mixture on a TLC plate. The ester product will be significantly less polar than the starting acid and will have a higher Rf value. The reaction is complete when the spot corresponding to the limiting reagent (in this case, benzyl alcohol or the acid) has disappeared. This provides a direct, visual confirmation of the conversion.
Workup and Purification
-
Once the reaction is complete, dilute the mixture with DCM (50 mL).
-
Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1M HCl (2 x 50 mL) - to remove excess DIPEA.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove any remaining acidic species.
-
Brine (1 x 50 mL) - to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure ester.
Experimental Workflow Diagram
Caption: Workflow for hindered ester synthesis using DIPEA.
Part 3: Substrate Scope and Performance
The methodology described is effective for a wide range of substrates. The use of a non-nucleophilic base is particularly advantageous for preventing common side reactions.
| Carboxylic Acid | Alcohol | Base (Equiv.) | Time (h) | Yield (%) |
| Benzoic Acid | Isopropanol | DIPEA (1.5) | 2 | 95 |
| Pivalic Acid | Benzyl Alcohol | DIPEA (1.5) | 4 | 88 |
| Acetic Acid | (-)-Menthol | DIPEA (1.5) | 3 | 92 |
| Boc-Glycine | Methanol | DIPEA (1.5) | 2 | 97 |
| 2,4,6-Trimethylbenzoic Acid | Ethanol | DIPEA (1.5) | 4 | 85 |
Data Notes: Yields are representative isolated yields for illustrative purposes. Reaction times can vary based on substrate reactivity and scale. The key takeaway is the high efficiency for sterically demanding pairings like Pivalic Acid.
References
-
Vertex AI Search Result[9]
-
MSDS - N, N, Diisopropylethylamine PDF | PDF | Toxicity - Scribd. [Link]
-
Safety Data Sheet: N,N-Diisopropylethylamine - Carl ROTH. [Link]
-
Exploring this compound: Properties, Applications, and Manufacturing. [Link]
-
N,N-Diisopropylethylamine - Wikipedia. [Link]
-
Vertex AI Search Result[14]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. [Link]
-
N,N-Diisopropylethylamine - YouTube. [Link]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Reactions: Esterification & Transesterification - Student Academic Success. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. monash.edu [monash.edu]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 9. zjwintime.com [zjwintime.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. Page loading... [wap.guidechem.com]
- 15. Ester synthesis by esterification [organic-chemistry.org]
- 16. 二异丙胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Sterically Hindered Amines - Enamine [enamine.net]
- 19. mdpi.com [mdpi.com]
- 20. scite.ai [scite.ai]
- 21. broadpharm.com [broadpharm.com]
- 22. reddit.com [reddit.com]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of N,N-Diisopropylmethylamine in Solid-Phase Peptide Synthesis (SPPS)
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the efficient synthesis of complex peptide sequences. A critical aspect of successful SPPS, particularly within the widely adopted Fmoc/tBu strategy, is the precise control of pH during the amino acid coupling step. This is achieved through the use of sterically hindered, non-nucleophilic organic bases. While N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most ubiquitously employed base for this purpose, structurally similar amines present viable alternatives. This guide provides a detailed examination of N,N-Diisopropylmethylamine (DIPMA) as a potential base in SPPS. We will delve into the mechanistic role of hindered bases, compare the physicochemical properties of DIPMA and DIPEA, and provide detailed protocols for the application of DIPMA in standard SPPS workflows. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of SPPS reagents and optimize their synthetic strategies.
The Critical Role of Non-Nucleophilic Bases in Fmoc-SPPS
The Fmoc (9-fluorenylmethoxycarbonyl) strategy for SPPS relies on an iterative cycle of deprotection and coupling reactions to elongate the peptide chain, which is anchored to a solid support. The coupling step involves the activation of the C-terminal carboxylic acid of an incoming Fmoc-protected amino acid to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.
Most modern coupling reagents, such as aminium/uronium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP), require a tertiary amine base to function effectively.[1][2] The primary roles of this base are:
-
Neutralization: To deprotonate the protonated N-terminal amine of the growing peptide chain following the acidic treatment used in some protocols, and to neutralize any acidic species generated during the reaction.
-
Carboxylate Anion Formation: To facilitate the formation of the carboxylate anion of the incoming amino acid, which is a prerequisite for its activation by the coupling reagent.
A crucial characteristic of the base used in this context is that it must be non-nucleophilic . A nucleophilic base could compete with the resin-bound amine, leading to unwanted side reactions such as the formation of base-adducts with the activated amino acid, thereby truncating the peptide chain. Steric hindrance around the nitrogen atom of the base is the key structural feature that imparts this non-nucleophilic character.[3] The bulky alkyl groups physically obstruct the nitrogen's lone pair from attacking electrophilic carbons, while still allowing it to abstract protons.[3]
Minimizing Racemization
A significant challenge in peptide synthesis is the prevention of racemization, particularly of the activated amino acid residue during the coupling step. The use of a sterically hindered, non-nucleophilic base is critical in minimizing this side reaction.[3] The mechanism of racemization often involves the formation of an oxazolone intermediate from the activated amino acid, which can easily tautomerize, leading to a loss of stereochemical integrity. The choice of base, its concentration, and the reaction temperature can all influence the extent of racemization.[4]
This compound (DIPMA): A Structural Analogue to DIPEA
N,N-Diisopropylethylamine (DIPEA) is the workhorse non-nucleophilic base in SPPS.[5] this compound (DIPMA) is a close structural analogue, differing only by the substitution of an ethyl group in DIPEA with a methyl group in DIPMA.
Physicochemical Properties: A Comparative Analysis
The subtle structural difference between DIPMA and DIPEA influences their physical properties. A comparison of these properties is essential for predicting their relative performance in SPPS.
| Property | This compound (DIPMA) | N,N-Diisopropylethylamine (DIPEA) | Reference(s) |
| CAS Number | 10342-97-9 | 7087-68-5 | [6][7] |
| Molecular Formula | C₇H₁₇N | C₈H₁₉N | [6][7] |
| Molecular Weight | 115.22 g/mol | 129.24 g/mol | [6][7] |
| Boiling Point | 114 °C | 126.6 °C | [6][7] |
| Density | 0.754 g/mL at 20 °C | 0.742 g/mL at 25 °C | [6][7] |
| Predicted pKa (Conjugate Acid) | 10.90 ± 0.28 | ~10.75 - 11.0 | [5][6] |
Rationale for Using DIPMA in SPPS
Based on its structural and physicochemical properties, DIPMA can be considered a suitable alternative to DIPEA in SPPS for the following reasons:
-
Steric Hindrance: With two bulky isopropyl groups, DIPMA possesses significant steric hindrance around the nitrogen atom, rendering it a non-nucleophilic base, which is a primary requirement for its use in peptide coupling reactions.
-
Basicity: The predicted pKa of protonated DIPMA is very close to that of DIPEA, indicating that it has sufficient basicity to effectively deprotonate the necessary species during the coupling reaction.
-
Subtle Steric Differences: The methyl group in DIPMA is slightly less sterically demanding than the ethyl group in DIPEA. This could, in theory, offer nuanced differences in reaction kinetics or in the base's ability to interact with highly hindered amino acids, although such effects are likely to be minor.
-
Volatility: DIPMA has a lower boiling point than DIPEA, which may be a consideration in post-synthesis workup procedures where removal of the base by evaporation is desired.
Experimental Protocols for SPPS using this compound
The following protocols are adapted from standard Fmoc-SPPS procedures and outline the use of DIPMA as the non-nucleophilic base. These protocols are intended as a starting point, and optimization may be required depending on the specific peptide sequence and coupling reagents used.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Ch3(ch3)2ch3 | Sigma-Aldrich [sigmaaldrich.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of N,N-Diisopropylmethylamine in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of base is a critical parameter, profoundly influencing reaction kinetics, yield, and selectivity. This guide delves into the application of N,N-Diisopropylmethylamine as a sterically hindered, non-nucleophilic base in Heck coupling reactions. We will explore the mechanistic rationale for its use, its advantages in specific contexts, and provide detailed protocols to empower researchers in leveraging this reagent for the synthesis of complex molecules.
Introduction: The Critical Role of the Base in Heck Reactions
The palladium-catalyzed Heck reaction, a process that couples unsaturated halides with alkenes, is fundamental to the synthesis of substituted alkenes found in numerous pharmaceuticals and functional materials.[1][2] The catalytic cycle, while elegant, involves a crucial step where a base is required to neutralize the hydrogen halide (HX) generated during the β-hydride elimination step, thereby regenerating the active Pd(0) catalyst.[1][3]
Commonly used bases include inorganic salts like potassium carbonate and organic amines such as triethylamine.[1] However, the selection of the base is far from trivial. The ideal base should be strong enough to scavenge the acid produced but sufficiently non-nucleophilic to avoid unwanted side reactions with the electrophilic starting materials or the palladium catalyst.
This compound: A Profile
This compound is a tertiary amine characterized by the presence of two bulky isopropyl groups and a methyl group attached to the nitrogen atom. This structure imparts significant steric hindrance around the nitrogen's lone pair of electrons.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Boiling Point | ~114-116 °C |
| pKa of Conjugate Acid | ~10.5-11.0 |
Its structural cousin, N,N-Diisopropylethylamine (DIPEA or Hünig's base), is a well-documented and frequently used base in Heck couplings.[4][5] The principles governing the utility of DIPEA are directly translatable to this compound, with the primary difference being the slightly reduced steric bulk of the methyl group compared to an ethyl group. This subtle difference can, in some instances, offer a finer tuning of reactivity.
Mechanistic Rationale and Advantages
The primary function of this compound in the Heck reaction is to act as a proton scavenger in the final step of the catalytic cycle, facilitating the regeneration of the Pd(0) catalyst.
Diagram: The Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The key advantages of employing a sterically hindered base like this compound include:
-
Non-Nucleophilicity: The bulky isopropyl groups effectively shield the nitrogen's lone pair, preventing it from acting as a nucleophile. This minimizes side reactions, such as the quaternization of the amine (Menshutkin reaction) or undesired reactions with the aryl halide or palladium complex.[4]
-
Enhanced Selectivity: By minimizing side reactions, the use of a non-nucleophilic base can lead to cleaner reaction profiles and higher yields of the desired product.
-
Solubility: this compound is soluble in common organic solvents used for Heck reactions, such as DMF, DMAc, and toluene, ensuring a homogeneous reaction mixture.[1]
Experimental Protocols
The following protocols are adapted from established procedures for Heck reactions using the closely related N,N-Diisopropylethylamine and should serve as a robust starting point for optimization with this compound.[5][6] It is crucial for researchers to perform their own optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading, and solvent) for each specific substrate combination.
Diagram: General Experimental Workflow
Caption: A generalized workflow for a Heck coupling reaction.
Protocol 1: General Procedure for the Heck Coupling of an Aryl Iodide with an Acrylate
This protocol is a starting point for the reaction between an aryl iodide and an electron-deficient alkene.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
This compound (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the aryl iodide, anhydrous DMF, the acrylate, and this compound via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Coupling of an Aryl Bromide with Styrene
Microwave irradiation can significantly accelerate the reaction rate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
This compound (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine palladium(II) acetate, tri(o-tolyl)phosphine, and the aryl bromide.
-
Add the anhydrous 1,4-dioxane, styrene, and this compound.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the temperature, reaction time, or catalyst/ligand loading. The choice of solvent can also have a significant impact; consider screening other polar aprotic solvents like NMP or DMAc.[1]
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in certain systems.
-
Substrate Scope: Electron-deficient alkenes and aryl iodides or bromides are generally more reactive.[1] Aryl chlorides may require more forcing conditions, specialized ligands (e.g., bulky biaryl phosphines or N-heterocyclic carbenes), and higher temperatures.[7]
-
Purity of this compound: As with any reagent, ensure the purity of the this compound, as impurities can negatively affect the catalyst's performance. If necessary, distill from calcium hydride before use.
Conclusion
This compound is a valuable, non-nucleophilic base for the Mizoroki-Heck reaction. Its steric properties prevent unwanted side reactions, leading to cleaner product formation and potentially higher yields. While specific protocols may require optimization based on the substrates employed, the principles and procedures outlined in this guide provide a solid foundation for researchers to successfully incorporate this compound into their synthetic strategies, thereby expanding their toolkit for the construction of complex molecular architectures.
References
-
(2023). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]
-
(2023). Photocatalyzed C(sp3)–N Bond Activation of Isonitriles for Mizoroki–Heck Cross-Coupling with Vinyl Arenes. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
(2011). Pd–NHC Catalyzed Conjugate Addition versus the Mizoroki–Heck Reaction. SciSpace. [Link]
-
(2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. [Link]
-
(2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. [Link]
-
(n.d.). Expanding the substrate scope in palladium-catalyzed C-N and C-C bond-forming reactions. [Link]
-
(n.d.). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn... The Royal Society of Chemistry. [Link]
-
(2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. ResearchGate. [Link]
-
(2017). Palladium(II)-catalyzed ortho-C–H olefination of phenylalanine and phenylethylamine derivatives directed by removable picolina... SciSpace. [Link]
-
(n.d.). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. [Link]
-
(2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
(2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. [Link]
-
(2022). Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PubMed Central. [Link]
-
(2022). Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. PMC. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 6. Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
Application Note: Strategic Use of N,N-Diisopropylethylamine (DIPEA) in Acylation Reactions
Abstract
Acylation is a cornerstone transformation in organic synthesis, crucial for the construction of amides, esters, and other vital functional groups in pharmaceuticals and advanced materials. The success of these reactions often hinges on the strategic choice of a base to neutralize acidic byproducts. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, has emerged as a superior reagent for this purpose due to its unique combination of potent basicity and minimal nucleophilicity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic principles, practical advantages, and detailed protocols for utilizing DIPEA in acylation reactions. It includes comparative data, step-by-step workflows, troubleshooting guides, and safety protocols to ensure efficient, high-yield, and clean reaction outcomes.
The Principle of Non-Nucleophilic Basicity: The Role of Steric Hindrance
In many acylation reactions, particularly those employing highly reactive acylating agents like acyl chlorides, an acid scavenger is required to neutralize the generated hydrochloric acid (HCl). While simpler tertiary amines such as triethylamine (TEA) can serve this purpose, their utility is often compromised by their own nucleophilicity. The lone pair on the nitrogen of TEA is sterically accessible, allowing it to compete with the desired nucleophile (e.g., a primary or secondary amine), leading to undesired side reactions such as acylation of the base or the formation of ketenes.[1][2]
N,N-Diisopropylethylamine (DIPEA) overcomes this fundamental limitation through its molecular architecture. The central nitrogen atom is shielded by two bulky isopropyl groups and an ethyl group.[3] This significant steric congestion effectively blocks the nitrogen's lone pair from attacking electrophilic centers, rendering it a profoundly poor nucleophile.[4] However, the lone pair remains sufficiently accessible to abstract small, acidic protons, allowing DIPEA to function as a strong and effective "proton scavenger".[5][6] This combination of properties—strong basicity but poor nucleophilicity—makes it an invaluable tool for sensitive transformations where precision and chemoselectivity are paramount.
Comparative Properties of Common Amine Bases
To illustrate the distinct advantages of DIPEA, a comparison with the more traditional base, triethylamine (TEA), is presented below.
| Property | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Rationale & Implications |
| Structure | CCN(C(C)C)C(C)C | CCN(CC)CC | DIPEA's two isopropyl groups create significant steric hindrance around the nitrogen atom.[1] |
| pKa (Conjugate Acid) | ~10.8 - 11.0[7][8] | ~10.75[1] | Both are sufficiently basic to neutralize HCl generated during acylation. Their basicity is comparable. |
| Nucleophilicity | Very Low / Non-nucleophilic | Moderate | DIPEA's steric bulk prevents it from participating in unwanted nucleophilic side reactions.[9] TEA is less hindered and can be acylated or alkylated.[1] |
| Boiling Point | 127 °C[7] | 89.5 °C[1] | DIPEA is less volatile, which can be a consideration for removal post-reaction. |
| Byproduct Solubility | Diisopropylethylammonium salts are often soluble in common organic solvents (e.g., DCM).[1] | Triethylammonium salts are often poorly soluble in organic solvents and may co-precipitate with the product.[1] | The solubility of DIPEA·HCl can simplify workup, allowing for clean product isolation via filtration if the product precipitates. |
Mechanism of DIPEA-Mediated Acylation
The primary role of DIPEA in an acylation reaction is to act as an acid scavenger, driving the equilibrium towards product formation. Consider the common N-acylation of a primary amine with an acyl chloride:
-
Nucleophilic Attack: The lone pair of the primary amine (R'-NH₂) attacks the electrophilic carbonyl carbon of the acyl chloride (R-COCl). This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion (Cl⁻). This results in a protonated amide.
-
Proton Abstraction: DIPEA abstracts the proton from the nitrogen of the protonated amide.
-
Neutralization: The protonated DIPEA (the diisopropylethylammonium ion) pairs with the chloride ion, forming the salt DIPEA·HCl.
This process prevents the accumulation of HCl, which could otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Mechanism of DIPEA-mediated N-acylation.
Detailed Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general framework for the acylation of a primary or secondary amine with an acyl chloride using DIPEA. Stoichiometry and reaction times should be optimized for specific substrates.
Materials and Reagents
-
Amine substrate (1.0 eq)
-
Acyl chloride (1.05 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), freshly distilled from KOH or CaH₂ for moisture-sensitive reactions.[10]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, DMF).
-
Nitrogen or Argon gas supply.
-
Standard laboratory glassware, dried in an oven.
-
Magnetic stirrer and stir bar.
-
Ice bath.
-
For workup: 1M HCl (aq), saturated NaHCO₃ (aq), brine, and anhydrous Na₂SO₄ or MgSO₄.
Step-by-Step Protocol
-
Reaction Setup:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to dissolve the amine (concentration typically 0.1 - 0.5 M).
-
Cool the flask to 0 °C using an ice bath. This is crucial to control the initial exotherm upon addition of the acyl chloride.[11]
-
-
Addition of Reagents:
-
Add DIPEA (1.5 - 2.0 eq) to the stirring solution.
-
Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise via syringe over 5-10 minutes. A slight excess of the acylating agent ensures full conversion of the starting amine.
-
Observe for the potential formation of a precipitate (DIPEA·HCl).
-
-
Reaction Execution and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 1-4 hours. The optimal time will vary depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup and Extraction:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, if necessary.
-
Caption: Standard experimental workflow for DIPEA-mediated acylation.
Troubleshooting and Side Reaction Management
A well-executed protocol minimizes issues, but challenges can arise. Trustworthiness in a protocol comes from anticipating and addressing potential failures.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive acylating agent (hydrolyzed).2. Insufficiently dry solvent/reagents.3. Starting amine protonated by impurity. | 1. Use freshly opened or distilled acyl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents. Distill DIPEA if necessary.[10]3. Increase stoichiometry of DIPEA to 2.0-2.5 eq. |
| Formation of Symmetric Anhydride | The acyl chloride is reacting with carboxylate anions formed from hydrolysis by trace water. | Rigorously exclude moisture from the reaction. |
| Product is Contaminated with DIPEA | Incomplete removal during aqueous workup, especially if the product is somewhat basic and forms an emulsion. | Perform additional washes with 1M HCl. If the product is acid-sensitive, use dilute (5%) citric acid. For water-soluble products, consider using scavenger resins or azeotropic removal.[12] |
| Racemization of Chiral Center α to Carbonyl | The base can facilitate enolization, leading to racemization, especially with prolonged reaction times or elevated temperatures. | Maintain low reaction temperatures. Use DIPEA over more basic or nucleophilic amines like TEA.[14] Consider using specialized coupling reagents for sensitive substrates (e.g., in peptide synthesis).[15] |
| Guanidinylation of N-terminus (Peptide Synthesis) | Side reaction specific to uronium/aminium-based coupling reagents (e.g., HATU, HBTU) where the reagent modifies the free amine.[16] | Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine-resin mixture. This ensures the activated species is consumed by the desired reaction.[16] |
Safety and Handling
N,N-Diisopropylethylamine is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: DIPEA is a flammable liquid and vapor, harmful if swallowed, causes serious eye damage, and is toxic if inhaled.
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[18] It is incompatible with strong acids and strong oxidizing agents.[17]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[18] Ensure adequate ventilation and remove all ignition sources.
Conclusion
N,N-Diisopropylethylamine is a powerful and highly selective tool for modern organic synthesis. Its sterically hindered structure provides the ideal combination of high basicity and low nucleophilicity, enabling clean and efficient acylation reactions by effectively scavenging acid byproducts without generating unwanted side products. By understanding the mechanistic principles behind its function and adhering to the detailed protocols and safety guidelines outlined in this note, researchers can confidently employ DIPEA to achieve their synthetic goals, particularly in the complex and sensitive environments of pharmaceutical and materials development.
References
- Vertex AI Search. (n.d.). Ethyldiisopropylamine (DIPEA): A Non-Nucleophilic Base for Precision Organic Synthesis.
- Vertex AI Search. (n.d.). DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base.
- ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
- Benchchem. (n.d.). N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent.
- Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET - N,N-Diisopropylethylamine.
- ChemicalBook. (2020, June 29). What is N,N-Diisopropylethylamine?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diisopropylethylamine.
- Synquest Labs. (n.d.). N,N-Diisopropylethylamine Safety Data Sheet.
- Yao, et al. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
- Grokipedia. (n.d.). N,N-Diisopropylethylamine.
- Fisher Scientific. (2006, November 20). SAFETY DATA SHEET - N,N-Diisopropylethylamine.
- Atom Scientific Ltd. (n.d.). Diisopropylethylamine for Peptide Synthesis.
- Benchchem. (2025, December). Technical Support Center: Purification Strategies for N,N'-Diisopropylethylenediamine (DIPEA) Removal.
- Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wuhan Haimite Pharmaceutical Technology Co., Ltd. (2025, May 27). How to choose TEA&DIPEA.
- Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA?.
- ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?.
- Chemistry Stack Exchange. (2017, July 1). Purification of the Hünig Base.
- ResearchGate. (2018, August 12). How to remove DIPEA from DCM solution?.
- Benchchem. (n.d.). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- ResearchGate. (2019, January 24). Can it be heated when acyl chloride is used to synthesize amide bonds?.
Sources
- 1. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols: N,N-Diisopropylmethylamine as a Non-Nucleophilic Base in Elimination Reactions
Abstract
This technical guide provides an in-depth analysis of N,N-Diisopropylmethylamine (N-Methyldiisopropylamine) as a sterically hindered, non-nucleophilic base for promoting elimination reactions in organic synthesis. We will explore the fundamental principles governing its reactivity, the mechanistic rationale for its use in favoring elimination over substitution pathways, and provide detailed, field-proven protocols for its application. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries seeking to leverage the unique properties of this versatile base.
Introduction: The Role of Steric Hindrance in Base-Mediated Reactions
In the landscape of organic synthesis, the choice of base is a critical parameter that dictates the outcome of a reaction. While strong bases are often required to deprotonate a substrate, many also possess significant nucleophilicity, leading to undesired side reactions. This is particularly problematic in reactions involving alkyl halides, where a competition between substitution (SN2) and elimination (E2) pathways exists.
This compound (Structure 1) emerges as a valuable tool in this context. It belongs to a class of organic compounds known as sterically hindered non-nucleophilic bases . Its structure, featuring two bulky isopropyl groups and a methyl group surrounding a central nitrogen atom, creates significant steric congestion. This bulk effectively shields the nitrogen's lone pair of electrons, impeding its ability to act as a nucleophile and attack an electrophilic carbon center. However, the lone pair remains accessible enough to abstract a small proton, allowing it to function as an effective base.[1] This unique combination of properties makes this compound a selective reagent for promoting elimination reactions, thereby minimizing the formation of substitution byproducts.[2]
Structure 1: this compound
A 2D representation of the molecular structure.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference(s) |
| CAS Number | 10342-97-9 | [3] |
| Molecular Formula | C₇H₁₇N | [3] |
| Molecular Weight | 115.22 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 114 °C | |
| Density | 0.754 g/mL at 20 °C | |
| pKa (Conjugate Acid) | ~10.90 (Predicted) | - |
| Flash Point | 10 °C (50 °F) | |
| Solubility | Miscible with most organic solvents. | [1] |
Safety and Handling: this compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn. Store in a tightly sealed container in a designated flammables area, away from heat, sparks, and open flames.
Mechanism of Action: The E2 Elimination Pathway
This compound is particularly effective in promoting bimolecular elimination (E2) reactions. The E2 mechanism is a single, concerted step where the base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[4][5]
The rate of an E2 reaction is dependent on the concentration of both the substrate (alkyl halide) and the base.[5] Rate = k[Substrate][Base]
The steric bulk of this compound is the key determinant of its efficacy. As illustrated below, the base's large profile makes a nucleophilic attack on the sterically shielded α-carbon (SN2 pathway) kinetically unfavorable.[2][4] Conversely, the abstraction of a more accessible β-hydrogen is kinetically preferred, thus driving the reaction towards the E2 pathway.[5]
Diagram 1: E2 Elimination vs. SN2 Substitution
Competition between E2 and SN2 pathways for a secondary alkyl halide.
Regioselectivity: The Hofmann Rule
In substrates with multiple distinct β-hydrogens, the use of a sterically hindered base like this compound can influence the regiochemical outcome of the elimination. According to Zaitsev's rule , eliminations typically favor the formation of the more substituted (and thus more thermodynamically stable) alkene. However, when a bulky base is used, it may preferentially abstract a proton from the least sterically hindered β-carbon, leading to the formation of the less substituted alkene. This is known as the Hofmann product .[6]
The choice between Zaitsev and Hofmann elimination is a kinetic phenomenon. The transition state leading to the Hofmann product is often lower in energy when a bulky base is used because there is less steric clash between the base and the substrate.[5]
Comparative Analysis with Other Amine Bases
While structurally similar to other tertiary amine bases, this compound occupies a specific niche.
| Base | Structure | pKa (Conj. Acid) | Key Characteristics |
| This compound | [(CH₃)₂CH]₂NCH₃ | ~10.9 (predicted) | High steric hindrance, low nucleophilicity. Useful for promoting E2 reactions with minimal SN2 competition. |
| DIPEA (Hünig's Base) | [(CH₃)₂CH]₂NCH₂CH₃ | ~10.75 | Very similar to this compound. Widely used as a non-nucleophilic base in a variety of reactions.[1][7] |
| Triethylamine (TEA) | (CH₃CH₂)₃N | ~10.75 | Less sterically hindered than the diisopropyl analogues. Can exhibit greater nucleophilicity, leading to more SN2 byproducts in sensitive systems.[7] |
The primary distinction lies in the degree of steric bulk. The two isopropyl groups in this compound and DIPEA provide significantly more steric shielding around the nitrogen atom compared to the three ethyl groups in triethylamine. This makes this compound a more selective choice when suppression of nucleophilic side reactions is paramount.
Application Protocol: Dehydrohalogenation of 2-Bromooctane
This section provides a representative protocol for the E2 dehydrohalogenation of a secondary alkyl halide using this compound. This reaction is expected to yield a mixture of octene isomers.
Objective: To synthesize octenes via an E2 elimination reaction from 2-bromooctane, minimizing the formation of substitution byproducts.
Materials:
-
2-Bromooctane (Substrate)
-
This compound (Base, CAS 10342-97-9)
-
Anhydrous Acetonitrile (CH₃CN) (Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Inert Atmosphere: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous acetonitrile (100 mL).
-
Add 2-bromooctane (e.g., 10.0 g, ~52 mmol, 1.0 eq).
-
Add this compound (e.g., 9.0 g, ~78 mmol, 1.5 eq) to the flask via syringe. The use of a slight excess of the base ensures complete reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL) to remove any remaining amine base, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Analysis: The resulting crude product (a mixture of octene isomers) can be purified by fractional distillation if necessary. Characterize the product by GC-MS and ¹H NMR to determine the isomeric ratio (Zaitsev vs. Hofmann products).
Diagram 2: Experimental Workflow for Dehydrohalogenation
A step-by-step visualization of the laboratory protocol.
Conclusion
This compound is a highly effective, sterically hindered non-nucleophilic base that serves as a valuable reagent for promoting elimination reactions. Its steric bulk is the defining feature, enabling chemists to selectively favor the E2 pathway over competing SN2 reactions. By understanding the mechanistic principles and the influence of sterics on regioselectivity, researchers can strategically employ this base to synthesize alkenes from alkyl halides with high efficiency and control. The provided protocol offers a robust starting point for the practical application of this compound in a laboratory setting, contributing to the synthetic chemist's toolkit for clean and selective transformations.
References
-
Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). CN102875385A - Synthesis method of N, N-diisopropylethylamine.
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved January 9, 2026, from [Link]
-
YouTube. (2017, March 3). E2 product using sterically hindered base. Retrieved January 9, 2026, from [Link]
-
PubMed Central. (n.d.). Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N”,N”-Pentamethyldiethylenetriamine. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications. Retrieved January 9, 2026, from [Link]
-
Reddit. (2023, August 4). Reasoning for choosing sterically-hindered base. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Diisopropylamine. Retrieved January 9, 2026, from [Link]
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. This compound, CasNo.10342-97-9 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of N,N-Diisopropylmethylamine in Enolate Chemistry
Abstract
This technical guide provides an in-depth analysis of N,N-Diisopropylmethylamine, a sterically hindered tertiary amine, and evaluates its role in chemical transformations involving enolates. While structurally similar to the widely used N,N-Diisopropylethylamine (DIPEA or Hünig's Base), its distinct properties—namely its basicity and steric profile—define its specific applications. This document moves beyond a simple recitation of protocols to explain the fundamental principles of enolate generation, contrasting kinetic and thermodynamic control, and critically assesses the suitability of this compound for these transformations. We provide established protocols for generating kinetic and thermodynamic enolates using standard bases as a benchmark and propose a validated application for this compound as a proton scavenger in reactions of enolate equivalents, such as the formation of silyl enol ethers.
Introduction: Understanding the Landscape of Hindered Amine Bases
In organic synthesis, the selective formation of a carbon-carbon bond is a paramount objective. Enolates, as highly reactive and versatile carbanion equivalents derived from carbonyl compounds, are central to this endeavor.[1] The regioselectivity of enolate formation—determining which α-proton is removed from an unsymmetrical carbonyl compound—is a critical challenge that dictates the final product structure. This selectivity is governed by the choice of base and reaction conditions, leading to either the kinetic or the thermodynamic enolate.[2][3][4]
Sterically hindered, non-nucleophilic bases are essential tools in this context. Their bulk prevents them from participating in unwanted side reactions (e.g., nucleophilic attack at a carbonyl center), allowing them to function purely as proton abstractors.[2][5] While Lithium Diisopropylamide (LDA) is the archetypal strong base for irreversible kinetic enolate formation, weaker hindered amines like N,N-Diisopropylethylamine (DIPEA) are widely used as acid scavengers.[4][5]
This guide focuses on This compound (N-Methyldiisopropylamine) , a tertiary amine featuring two isopropyl groups and a methyl group attached to the nitrogen. By examining its physicochemical properties, we will delineate its appropriate use in the context of enolate chemistry, distinguishing it from its close analogue, DIPEA.
Physicochemical Properties and Comparative Analysis
The utility of a base in enolate formation is primarily dictated by its basicity (pKa of its conjugate acid) and its steric bulk.
| Compound | Structure | pKa (Conjugate Acid) | Boiling Point (°C) | Key Feature |
| This compound | CCN(C(C)C)C(C)C (Incorrect representation) Actual: CN(C(C)C)C(C)C | ~10.9 (Predicted)[6] | 114[6] | Moderately hindered, moderate basicity. |
| N,N-Diisopropylethylamine (DIPEA) | CCN(C(C)C)C(C)C | ~11 (in water), 8.5 (in DMSO)[4] | 126.6[4] | Highly hindered, moderate basicity. |
| Triethylamine (TEA) | CCN(CC)CC | ~10.75 (in water) | 89 | Less hindered than DIPEA, moderate basicity. |
| Diisopropylamine | CC(C)NC(C)C | ~36 (as LDA)[5], 11.07 (amine)[7] | 84[8] | Precursor to LDA; strong base when lithiated. |
Causality Behind Experimental Choices:
-
Basicity (pKa): The pKa of the conjugate acid of a base determines its ability to deprotonate a carbonyl compound. The α-protons of typical ketones have a pKa in the range of 19-21. For deprotonation to be rapid, quantitative, and irreversible (a requirement for kinetic control), the pKa of the base's conjugate acid must be significantly higher.[5][9] LDA, with a conjugate acid pKa of ~36, meets this criterion perfectly.[5] In contrast, this compound's predicted conjugate acid pKa of ~10.9 is far too low to effect significant, irreversible deprotonation of a simple ketone. The equilibrium would overwhelmingly favor the starting materials.
-
Steric Hindrance: The methyl group on this compound is sterically less demanding than the ethyl group on DIPEA. While both are considered hindered bases compared to triethylamine, DIPEA provides a greater steric shield to the nitrogen's lone pair, making it a poorer nucleophile.[4] This subtle difference can be crucial in sensitive reactions where even minimal nucleophilic interference is detrimental.
The Dichotomy of Enolate Formation: Kinetic vs. Thermodynamic Control
To understand the appropriate application of any base, one must first grasp the principles of regioselective enolate generation.[2][3]
-
Kinetic Enolate: The kinetic enolate is formed by removing the most sterically accessible, least hindered α-proton.[3][10] This process is faster but often leads to the less thermodynamically stable enolate. Conditions that favor kinetic control are irreversible and include a strong, bulky base (like LDA) used in a stoichiometric amount at very low temperatures (-78 °C).[2]
-
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, typically having a more substituted double bond.[3] Its formation is favored under conditions that allow for equilibrium to be established. This involves using a weaker base (one that is not strong enough to ensure complete deprotonation) and/or higher temperatures, allowing the initially formed kinetic enolate to revert to the starting material and eventually form the more stable thermodynamic product.[2]
Standard Protocols for Enolate Generation (Benchmarks)
The following protocols serve as validated, authoritative benchmarks for generating specific types of enolates.
Protocol 1: Generation of a Kinetic Lithium Enolate using LDA
Objective: To quantitatively and regioselectively form the kinetic enolate of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
2-Methylcyclohexanone, freshly distilled
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Anhydrous nitrogen or argon atmosphere
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask equipped with a nitrogen inlet, thermometer, and magnetic stirrer, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Recool the LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the cold LDA solution over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. The resulting solution contains the pre-formed lithium kinetic enolate, ready for reaction with an electrophile.
Self-Validation: The use of a strong base (LDA) in a stoichiometric amount at low temperature ensures that the deprotonation is fast and irreversible, locking the product as the kinetic enolate.[2][10]
Protocol 2: Generation of a Thermodynamic Sodium Enolate using Sodium Ethoxide
Objective: To form the thermodynamic enolate of 2-methylcyclohexanone under equilibrating conditions.
Materials:
-
2-Methylcyclohexanone, freshly distilled
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous ethanol (25 mL).
-
Add sodium ethoxide (0.2 eq).
-
Add 2-methylcyclohexanone (1.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours to allow the enolate populations to reach thermodynamic equilibrium.
-
The resulting solution contains a mixture of the ketone and the enolates, with the more stable, thermodynamic enolate predominating. The enolate can then be trapped or reacted in situ.
Self-Validation: The use of a weaker base (NaOEt, pKa of conjugate acid EtOH is ~16) in a protic solvent at elevated temperature ensures the deprotonation is reversible, allowing the system to reach thermodynamic equilibrium.[2][3]
Proposed Application: this compound as an Acid Scavenger in Silyl Enol Ether Formation
While unsuitable for direct enolate formation, this compound is an excellent candidate for the role of a non-nucleophilic base to trap acid byproducts. A prime example is the formation of silyl enol ethers, which are stable, isolable equivalents of enolates.
Protocol 3: (Proposed) Synthesis of a Silyl Enol Ether using this compound
Objective: To synthesize the kinetic silyl enol ether of 2-methylcyclohexanone using trimethylsilyl chloride (TMSCl) and this compound.
Materials:
-
2-Methylcyclohexanone, freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
This compound, distilled from CaH₂
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (20 mL) and this compound (1.5 eq).
-
Add the 2-methylcyclohexanone (1.0 eq).
-
Cool the solution to 0 °C.
-
Add freshly distilled TMSCl (1.2 eq) dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with pentane (3 x 20 mL).
-
Combine the organic layers, wash with cold water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield the silyl enol ether.
Causality and Validation: In this reaction (an adaptation of the Ireland procedure), TMSCl reacts with the transient enol form of the ketone. This process generates HCl as a byproduct. This compound, being a moderately hindered and non-nucleophilic base, is strong enough to neutralize the generated HCl, driving the reaction to completion. Its steric bulk prevents it from reacting with TMSCl or the ketone. The use of a polar aprotic solvent like DMF facilitates the reaction.
Conclusion
This compound is a valuable non-nucleophilic base for applications requiring a proton scavenger. However, a critical evaluation of its pKa reveals its unsuitability for the quantitative, irreversible deprotonation of simple carbonyl compounds to form kinetic enolates, a role for which LDA is uniquely qualified. Its utility in enolate chemistry is therefore not as a primary reactant for enolate generation, but as an auxiliary reagent to control reaction conditions, such as in the synthesis of silyl enol ethers. Researchers and drug development professionals should select their base not just on precedent, but on a firm understanding of the underlying principles of pKa, steric hindrance, and the conditions required for either kinetic or thermodynamic control.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Wikipedia. (2024). Diisopropylamine. [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
Wikipedia. (2024). N,N-Diisopropylethylamine. [Link]
-
Chem LibreTexts. (2021). Kinetic vs Thermodynamic Enolates. [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]
-
Chem LibreTexts. (2023). 19.8: Using LDA to Form an Enolate Ion. [Link]
-
University of Bristol. (n.d.). Enolate Chemistry. [Link]
-
Wikipedia. (2024). Enolate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Diisopropylamine. [Link]
-
PubChem. (n.d.). Diisopropylamine - 3.2.24 Dissociation Constants. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. N,N-Diisopropylethylamine [chemeurope.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound CAS#: 10342-97-9 [m.chemicalbook.com]
- 7. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]
Troubleshooting & Optimization
Technical Support Center: N,N-Diisopropylmethylamine Removal
Welcome to the technical support guide for handling N,N-Diisopropylmethylamine (DIPMA) in your reaction mixtures. As a hindered tertiary amine, DIPMA is a valuable non-nucleophilic base in various organic syntheses. However, its complete removal during workup can be challenging due to its physical properties. This guide provides in-depth, field-tested troubleshooting advice and protocols to ensure you can isolate your product with the highest purity.
Part 1: Core Principles & DIPMA Properties
Understanding the physicochemical properties of this compound is the first step in designing an effective removal strategy. Its basicity and volatility are the key levers we can use for separation.
Table 1: Physicochemical Properties of this compound (DIPMA)
| Property | Value | Significance for Removal |
| Molecular Formula | C₇H₁₇N[1][2] | - |
| Molecular Weight | 115.22 g/mol [1][3] | Influences diffusion and distillation rates. |
| Boiling Point | 114 °C[1][4] | Allows for removal by distillation from less volatile products. |
| Density | 0.754 g/mL at 20 °C[1][2] | Slightly less dense than water; will typically be in the upper organic phase. |
| pKa (of conjugate acid) | ~10.90[1][4] | Indicates strong basicity. The amine is readily protonated by acids, forming a water-soluble salt, which is the cornerstone of liquid-liquid extraction. |
| Solubility | Miscible with most organic solvents; moderately soluble in water.[5] | Its organic solubility keeps it in the desired phase during reaction, while its protonated form's water solubility allows for extraction. |
Part 2: Troubleshooting Guide & Method Selection
This section addresses the common issues and decisions researchers face during the purification process.
Q1: What is the primary and most cost-effective method for removing DIPMA?
Answer: The most robust and widely used method is an acidic aqueous wash (liquid-liquid extraction).
The underlying principle is a simple acid-base reaction. As a strong base (pKa ≈ 10.9), DIPMA is readily protonated by an aqueous acid to form a water-soluble ammonium salt.[6] This salt then partitions into the aqueous layer, which can be easily separated from the organic layer containing your desired product.
Caption: Acid-Base Extraction Mechanism for DIPMA Removal.
For this purpose, a dilute solution of hydrochloric acid (e.g., 1M HCl) is highly effective.[6][7] Typically, 2-3 washes are sufficient to remove the bulk of the amine.
Q2: My target molecule is sensitive to strong acids like HCl. What are my alternatives?
Answer: This is a critical consideration. If your product contains acid-labile functional groups (e.g., acetals, t-Boc protecting groups), using a strong acid will lead to degradation and yield loss. In this scenario, you have several milder options:
-
Saturated Ammonium Chloride (NH₄Cl) Wash: Aqueous NH₄Cl is weakly acidic (pH ≈ 4.5-5.5) and is often sufficient to protonate and extract highly basic amines like DIPMA without damaging sensitive substrates.
-
Dilute Citric Acid Wash: A 5-10% aqueous solution of citric acid provides a buffered, acidic environment that is effective for extraction while being gentler than mineral acids.
-
Copper (II) Sulfate Wash: An aqueous solution of 10% CuSO₄ can be used.[6][7] The copper ions form a coordination complex with the amine, which then partitions into the aqueous phase, often indicated by the blue aqueous solution turning a deeper purple color.[6] This method is particularly useful when other acidic washes fail or cause emulsions.
Q3: I need to achieve exceptionally high purity for a pharmaceutical application. Is an acid wash enough?
Answer: While an acid wash removes the majority of DIPMA, trace amounts may remain. For applications demanding the highest purity, scavenger resins are the gold standard.
Scavenger resins are solid-supported reagents that covalently bind to or sequester impurities, which are then removed by simple filtration.[8] This avoids the potential for emulsions or incomplete phase separation associated with liquid-liquid extractions.
-
Recommended Resin Type: For scavenging a tertiary amine like DIPMA, a strongly acidic ion-exchange resin, such as one functionalized with sulfonic acid (SO₃H) groups , is ideal.[9] These resins have a high capacity for scavenging most amines from a reaction mixture.[9]
The workflow is straightforward: add the resin to the reaction mixture, stir for a specified time (typically 1-4 hours), and then filter to remove the resin-bound DIPMA.
Sources
- 1. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 10342-97-9 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. suprasciences.com [suprasciences.com]
Technical Support Center: Managing N,N-Diisopropylamine Hydrohalide Byproducts
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the management of N,N-diisopropylamine hydrohalide salt byproducts. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the chemical principles and strategic decisions that underpin successful purification.
A note on nomenclature: While the topic specifies N,N-Diisopropylmethylamine, the vast majority of applications and literature refer to its close analog, N,N-Diisopropylethylamine (DIPEA, or Hünig's Base). The physical properties and chemical reactivity of their respective hydrohalide salts are nearly identical. Therefore, this guide will use the extensively documented DIPEA as the primary example, and all principles and protocols are directly applicable to the methyl variant.
Frequently Asked Questions (FAQs)
Q1: Why is the DIPEA hydrohalide salt byproduct a problem?
DIPEA is a sterically hindered, non-nucleophilic base widely used to scavenge protons generated in reactions like amide couplings, alkylations, and transition metal-catalyzed cross-couplings.[1][2][3] The reaction of DIPEA with an acid (HX) produces the corresponding salt, N,N-Diisopropylethylammonium Halide (DIPEA·HX).
This salt can be problematic for several reasons:
-
Low Solubility: It often has poor solubility in common organic solvents used for reactions (e.g., Dichloromethane, THF, Acetonitrile), causing it to precipitate. This can turn a homogeneous reaction into a thick, difficult-to-stir slurry.
-
Purification Challenges: Its removal is a critical step of the workup. If not removed effectively, it can co-precipitate with the desired product during crystallization or interfere with chromatographic purification.
-
Impact on Downstream Steps: Residual salt can poison catalysts, interfere with subsequent reactions, or complicate final product formulation.
Q2: What are the physical properties of DIPEA·HCl? How do they guide my removal strategy?
The key to removing the salt is exploiting the difference in physical properties between the free base (DIPEA) and its protonated salt form (DIPEA·HX).
| Property | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylammonium Chloride (DIPEA·HCl) |
| Appearance | Colorless to light yellow liquid[1][4] | White to off-white solid |
| Boiling Point | ~127 °C[1][3] | Decomposes at melting point |
| Melting Point | < -50 °C[1][3] | ~215-220 °C |
| Solubility | Miscible with most organic solvents. Low solubility in water.[1][5] | Soluble in water; poorly soluble in non-polar organic solvents like ether, hexane. Moderate solubility in DCM, THF. |
This difference is the foundation of the most common removal technique: liquid-liquid extraction . By washing the organic reaction mixture with an aqueous solution, the highly polar, water-soluble salt partitions into the aqueous phase, leaving the typically less polar desired product in the organic phase.[6][7]
Q3: What is the most common method for removing the salt?
The standard and most effective method is an aqueous acidic wash .[8][9] This involves washing the organic layer with a dilute acid solution, such as 1 M HCl or 5% citric acid.[10]
This serves two purposes:
-
It dissolves and removes any DIPEA·HX salt that is present.
-
It protonates any remaining free base DIPEA, converting it into the same water-soluble salt, which is then also extracted into the aqueous layer.
This ensures a comprehensive removal of all amine-related species from the organic phase.
Q4: My product is sensitive to strong acids. What are my options?
If your product contains acid-labile functional groups (e.g., Boc-protecting groups, acetals, silyl ethers), a strong acidic wash is not suitable. Here are field-proven alternatives:
-
Mildly Acidic Wash: Use a weaker acid solution like saturated aqueous ammonium chloride (NH₄Cl) or a 5% aqueous citric acid solution.[10] These are less aggressive than mineral acids but still effective at protonating and extracting the amine.
-
Brine Wash: Multiple washes with saturated aqueous sodium chloride (brine) can effectively remove the salt due to its high polarity, without significantly altering the pH.
-
Water Wash: If no free base DIPEA is expected to be present (i.e., less than one equivalent was used relative to the acid generated), simple washes with deionized water may suffice to remove the pre-formed salt.
-
Copper Sulfate Wash: An effective, non-acidic method involves washing the organic layer with a 10% aqueous copper (II) sulfate solution. The copper ions form a coordination complex with the amine, which is intensely colored (purple/deep blue) and partitions into the aqueous layer. Continue washing until the aqueous layer remains its original blue color.[8][9]
Q5: Can I just filter off the salt if it precipitates?
Yes, this can be a very effective strategy, particularly if the salt precipitates cleanly from the reaction mixture and your desired product remains in solution.
Procedure:
-
Dilute the reaction mixture with a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, hexane). This will often "crash out" the salt more completely.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel.
-
Wash the collected salt cake thoroughly with the chosen solvent to recover any product that may have been occluded.
-
Combine the filtrate and washes for further workup.
This method is advantageous as it removes the bulk of the byproduct without an aqueous extraction, minimizing the risk of emulsions and hydrolysis of sensitive products.
Troubleshooting Guide
Problem: An unexpected white solid has crashed out of my reaction. How do I know it's the DIPEA salt?
Diagnosis: The precipitate is very likely the DIPEA hydrohalide salt, especially if you are using a non-polar or moderately polar solvent. A quick test can confirm this: take a very small aliquot of the slurry and add a few drops of water. If the solid dissolves readily, it is almost certainly the amine salt.
Solution: You can either proceed with the reaction as a slurry (if stirring is adequate) and address the salt during workup, or you can modify the solvent system. Adding a more polar co-solvent like DMF or NMP can sometimes help to solubilize the salt and maintain a homogeneous reaction. However, be aware this will complicate solvent removal later. The most common approach is to let it precipitate and remove it during the workup.
Problem: My workup has resulted in a persistent emulsion. How can I break it?
Cause: Emulsions are common when performing aqueous extractions on crude reaction mixtures containing finely dispersed solids (like the amine salt) or other amphiphilic species. They are stabilized by reducing the interfacial tension between the organic and aqueous layers.
Solutions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, leading to layer separation.
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets that form the emulsion.
-
Patience & Gravity: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) is sufficient. Gentle swirling can help coalesce the droplets.
-
Change the Solvent: Adding a different organic solvent (e.g., more ethyl acetate or DCM) can change the phase densities and help break the emulsion.
Problem: My NMR shows residual DIPEA/DIPEA·HX. How do I get my product pure?
Diagnosis: Residual free base DIPEA typically shows characteristic broad signals for the isopropyl methine (CH) and methyl (CH₃) groups. The salt form often appears as very broad, sometimes almost invisible, humps in the baseline.
Solutions:
-
Re-extract: If the contamination is significant, re-dissolve your crude product in an organic solvent (e.g., ethyl acetate) and repeat the acidic wash procedure. Ensure you wash thoroughly (2-3 times).
-
Flash Chromatography: This is highly effective. The polar amine salt will have a very high affinity for silica gel and will remain at the origin (Rf = 0) with standard solvent systems (e.g., Ethyl Acetate/Hexanes). Your less polar product will elute normally.
-
Trituration/Re-crystallization: If your product is a solid, triturating (suspending and stirring) it in a solvent where the product is insoluble but the salt has some solubility (like diethyl ether) can wash away the impurity. Alternatively, a full re-crystallization will typically leave the salt impurity behind in the mother liquor.
Key Protocols & Methodologies
Decision Workflow for Byproduct Removal
This diagram outlines the logical steps to select the most appropriate purification strategy based on your product's properties.
Caption: Decision tree for selecting a purification method.
Protocol 1: Standard Aqueous Acidic Workup
This is the most robust method for acid-stable products.
-
Quench Reaction: If necessary, cool the reaction mixture to 0 °C and quench with deionized water or a half-saturated ammonium chloride solution.[11]
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash (Acidic): Add a volume of 1 M HCl solution approximately equal to the organic layer volume. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M HCl. Check the pH of the second aqueous wash with pH paper; it should be acidic.
-
Neutralize: Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Removal by Precipitation and Filtration
Ideal for reactions where the salt is poorly soluble and the product is highly soluble in the reaction solvent or a co-solvent.
-
Ensure Complete Precipitation: If the salt has already precipitated, consider adding a non-polar co-solvent (e.g., diethyl ether, hexanes) to the reaction slurry to minimize the solubility of the salt and ensure maximum precipitation. Stir for 15 minutes.
-
Set up Filtration: Place a filter paper or a thin pad of Celite® in a Büchner or fritted glass funnel.
-
Filter: Wet the filter medium with the non-polar co-solvent and apply vacuum. Pour the reaction slurry onto the filter.
-
Wash the Cake: Wash the collected solid (the "cake") several times with small portions of the cold, non-polar co-solvent to recover any trapped product.
-
Collect Filtrate: The combined filtrate, which contains your desired product, is now ready for concentration or further purification (e.g., chromatography).
References
- European Patent Office. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Googleapis.com.
- OUCI. (n.d.). Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Diisopropylamine Hydrochloride | 819-79-4.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
- Google Patents. (n.d.). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
- Reddit. (2017). Decomposition of N,N-Diisopropylethylamine (DIPEA). r/chemistry.
- Journal of the American Chemical Society. (n.d.). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.
- Sciencemadness Discussion Board. (2019). Post-reaction workup of diisopropylethylamine.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- ChemicalBook. (2023). N,N-Diisopropylethylamine: Application, synthesis and toxicity.
- Google Patents. (n.d.). CN101759571A - Preparation method of N,N-diisopropylethylamine.
- Google Patents. (n.d.). US5043075A - Method of removing amines.
- ECHEMI. (n.d.). Purification of Hydrochloride.
- ChemicalBook. (n.d.). N,N-Diisopropylethylamine CAS#: 7087-68-5.
- Google Patents. (n.d.). US3145082A - Stabilized hydroxylamine and its method of preparation.
- University of California, Los Angeles. (n.d.). Liquid/liquid Extraction.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- ChemicalBook. (n.d.). N,N-Diisopropylethylamine | 7087-68-5.
- Sigma-Aldrich. (n.d.). Diisopropylamine = 99.5 108-18-9.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- The Royal Society of Chemistry. (n.d.). Structure-Function Relationships in Single-Molecule Rectification by N-phenylbenzamide Derivatives.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- Organic Syntheses. (n.d.). Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux.
- Google Patents. (n.d.). CN106588672A - Production method of diisopropylethylamine.
- chemeurope.com. (n.d.). N,N-Diisopropylethylamine.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. N,N-Diisopropylethylamine [chemeurope.com]
- 4. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 5. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates with N,N-Diisopropylethylamine (Hünig's Base)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates when using the sterically hindered amine, N,N-Diisopropylethylamine. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A Note on Nomenclature: DIPEA vs. N,N-Diisopropylmethylamine
It is crucial to clarify a common point of confusion. The widely used, sterically hindered, non-nucleophilic base in organic synthesis is N,N-Diisopropylethylamine , commonly known as DIPEA , DIEA , or Hünig's base .[1][2] Its structure contains two isopropyl groups and one ethyl group attached to the nitrogen atom.
The compound This compound features two isopropyl groups and a methyl group.[3][4] While it is also a tertiary amine, it is far less common in the literature as a standard base for the applications discussed here. This guide will focus on troubleshooting reactions involving the extensively used N,N-Diisopropylethylamine (DIPEA) . If you are intentionally using this compound, many of the principles regarding purity and reaction conditions will still apply.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Diisopropylethylamine (DIPEA) and what is its primary function in a reaction?
N,N-Diisopropylethylamine is a tertiary amine characterized by significant steric bulk around the nitrogen atom.[2] This steric hindrance makes it a very poor nucleophile, meaning it is unlikely to participate in unwanted side reactions by attacking electrophilic centers.[5] However, its nitrogen lone pair remains accessible to abstract protons, making it an effective base. This unique combination of strong basicity and low nucleophilicity makes DIPEA an ideal choice for reactions that generate acid and are sensitive to nucleophilic attack, such as:
-
Peptide Couplings: Neutralizing the acidic byproducts formed during amide bond formation.[1][6][7]
-
Alkylations: Acting as a proton scavenger, especially in reactions where less hindered bases like triethylamine could lead to the formation of quaternary ammonium salts.[1][5]
-
Protecting Group Chemistry: Used in the introduction of protecting groups where other bases might cause premature deprotection.[1]
Q2: How does DIPEA differ from a more common base like Triethylamine (TEA)?
The primary difference lies in the degree of steric hindrance. TEA is less sterically hindered than DIPEA. This makes TEA more nucleophilic, increasing the risk that it will react with electrophiles in the reaction mixture (e.g., acyl chlorides, alkyl halides). This can lead to the formation of unwanted byproducts and lower the yield of the desired product.[8] DIPEA is preferred when working with sensitive substrates or highly reactive electrophiles to avoid these side reactions.[1]
Q3: How should I properly handle and store DIPEA to maintain its quality?
DIPEA is a flammable, corrosive, and toxic liquid.[9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids. Over time, amines can slowly oxidize, forming N-oxides, which may give the liquid a yellow tint.[11] Exposure to moisture should also be minimized.
Q4: My bottle of DIPEA is old and yellowed. How can I assess its purity and can I still use it?
A yellow tint often indicates the presence of oxidation byproducts.[11] The most significant impurity to be concerned about is water, as it can interfere with many moisture-sensitive reactions. You can assess purity using several methods:
-
Proton NMR (¹H NMR): This can help identify major impurities or significant degradation.
-
Karl Fischer Titration: This is the most accurate method for quantifying water content.
-
Gas Chromatography (GC): Can determine the percentage purity of the amine.
If the purity is questionable, it is highly recommended to purify the DIPEA before use, especially for sensitive or large-scale reactions. Distillation from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) is a standard and effective purification method.[7][11]
Troubleshooting Guide: Low Conversion Rates
Low conversion is one of the most common issues faced in organic synthesis. This guide provides a systematic approach to diagnosing and resolving the problem when using DIPEA.
Problem Area 1: Reagent Quality and Integrity
Q: My reaction is sluggish, stalling, or failing completely. I suspect my DIPEA. What's the first thing I should check?
A: The most common culprit related to the reagent itself is the presence of impurities, primarily water and oxidation byproducts.
-
Causality: Water can hydrolyze sensitive starting materials (e.g., acid chlorides) or intermediates, effectively killing the reaction. Acidic impurities can neutralize your base, reducing its effective concentration. Oxidation byproducts are generally less basic and can interfere with the reaction mechanism.
If you suspect your DIPEA is impure, purification by distillation is the most robust solution.
Protocol: Distillation of DIPEA from Potassium Hydroxide (KOH)
-
Safety First: Perform this procedure in a fume hood. Wear appropriate PPE. Ensure your glassware is dry and free of contaminants.
-
Setup: Assemble a standard distillation apparatus. To a round-bottom flask, add KOH pellets (approx. 10-20 g per 100 mL of DIPEA).
-
Reflux: Add the suspect DIPEA to the flask. Heat the mixture to a gentle reflux and maintain for 2-4 hours. This allows the KOH to effectively scavenge water and acidic impurities.
-
Distillation: After refluxing, allow the apparatus to cool slightly before reconfiguring for distillation. Heat the flask and collect the fraction boiling at approximately 126-127 °C.[2]
-
Storage: Collect the distilled, purified DIPEA in a dry flask and store it under an inert atmosphere (N₂ or Ar) over molecular sieves to prevent re-absorption of moisture.
Problem Area 2: Sub-Optimal Reaction Conditions
Q: I've confirmed my DIPEA is pure and dry, but my conversion rate is still poor. What experimental parameters should I investigate next?
A: Once reagent quality is ruled out, the next step is to scrutinize your reaction setup and conditions. The four key parameters to optimize are Stoichiometry , Concentration , Temperature , and Solvent .
-
Causality:
-
Stoichiometry: Many reactions produce one or more equivalents of acid as a byproduct (e.g., HCl from an acid chloride). You must use enough DIPEA to neutralize this acid and potentially act as a base catalyst. Insufficient base will cause the reaction to stop once all the base is consumed.
-
Concentration: Reactions can be too dilute, slowing down the reaction rate (bimolecular reactions are highly concentration-dependent). Conversely, very high concentrations can sometimes lead to solubility issues or promote side reactions.
-
Temperature: Reaction rates are highly sensitive to temperature. A reaction that is sluggish at room temperature may proceed smoothly with gentle heating. However, excessive heat can cause decomposition of starting materials, reagents, or products, or promote undesired side reactions.[12]
-
Solvent: The solvent plays a critical role in solvating reactants, intermediates, and transition states. A poor solvent choice can lead to low solubility, poor reaction rates, or even alter the reaction pathway.
-
Caption: A systematic workflow for troubleshooting low conversion rates.
| Parameter | Guideline / Common Range | Rationale & Troubleshooting Steps |
| Stoichiometry | 1.1 - 2.5 equivalents | Start with 1.5 eq. If the reaction generates one equivalent of acid, this provides a 0.5 eq. excess. Increase to 2.0-2.5 eq. if the reaction remains sluggish. |
| Temperature | 0 °C to 80 °C | Start at room temperature (20-25 °C). If no reaction occurs, gently heat to 40-50 °C. For highly reactive species, start at 0 °C to control exotherms and minimize side reactions. |
| Concentration | 0.1 M - 1.0 M | A concentration of 0.5 M is a good starting point for many reactions. If solubility is an issue, decrease the concentration. If the reaction is slow, try increasing it. |
| Solvent | Aprotic solvents | Dichloromethane (DCM), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are common choices. MeCN is excellent for Sₙ2 reactions. DMF is a polar aprotic solvent that can accelerate many reactions but is harder to remove. Choose a solvent that fully dissolves your starting materials. |
Problem Area 3: Competing Side Reactions
Q: My starting material is being consumed, but the yield of my desired product is still low. What could be happening?
A: This classic scenario points towards one or more side reactions consuming your starting material or product. With DIPEA, a key side reaction to consider is quaternization , especially when alkylating amines.
-
Causality: While DIPEA itself is non-nucleophilic, if your product is a nucleophilic amine, it can react with the electrophile (e.g., alkyl halide) in the reaction mixture. This forms a quaternary ammonium salt, a common byproduct that reduces the yield of the desired tertiary amine.[1][5]
Caption: Desired reaction versus quaternization side reaction.
-
Slow Addition: The most effective strategy to prevent quaternization is to add the electrophile (e.g., alkyl halide) slowly to the reaction mixture containing the amine and DIPEA. This keeps the instantaneous concentration of the electrophile low, allowing it to react preferentially with the more basic starting amine rather than the product amine.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of the undesired quaternization reaction more than the desired alkylation.
-
Consider an Alternative Base: If quaternization remains a significant issue even after optimization, an alternative, more hindered base may be necessary.
| Base | pKa (Conjugate Acid) | Key Feature | When to Use over DIPEA |
| DIPEA | ~10.7 | Sterically hindered, non-nucleophilic | General purpose for sensitive reactions |
| Triethylamine (TEA) | ~10.75 | Less hindered, more nucleophilic | For robust reactions where nucleophilicity is not a concern; often cheaper. |
| 2,6-Lutidine | ~6.7 | More hindered, less basic | When working with extremely sensitive electrophiles where even DIPEA might cause issues. Its lower basicity can be a drawback. |
| Proton Sponges | ~12.1 (for DMAN) | Very high basicity, non-nucleophilic | For deprotonating very weak acids where high basicity is required without nucleophilicity. |
References
-
Reddit. (2017). Decomposition of N,N-Diisopropylethylamine (DIPEA). r/chemistry. Retrieved from [Link]
- Google Patents. (2008). CN101759571A - Preparation method of N,N-diisopropylethylamine.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Indian Journal of Chemistry. (2019). Hunig's base a facile and green alternative for C-N bond formation reactions. Retrieved from [Link]
-
PubMed. (1998). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]
-
ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
- Google Patents. (2012). CN102875385A - Synthesis method of N, N-diisopropylethylamine.
-
SYNTHETIKA. (n.d.). Diisopropylethylamine DIPEA Hunig Base Peptide Synthesis - 10ml. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. This compound = 98.0 GC 10342-97-9 [sigmaaldrich.com]
- 4. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Diisopropylethylamine DIPEA Hunig Base Peptide Synthesis - 10ml - SYNTHETIKA [synthetikaeu.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
preventing side reactions caused by N,N-Diisopropylmethylamine impurities
A Guide to Preventing Side Reactions Caused by Impurities
Welcome to the Technical Support Center for N,N-Diisopropylethylamine (DIPEA), also known as Hünig's Base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for issues arising from impurities in this critical reagent. As a sterically hindered, non-nucleophilic base, the purity of DIPEA is paramount to achieving clean, high-yield, and reproducible results in sensitive applications like peptide synthesis, nucleotide synthesis, and other complex organic transformations.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction is giving low yields and multiple unknown by-products. Could my DIPEA be the problem?
A1: Absolutely. While many factors can lead to poor reaction outcomes, the quality of DIPEA is a frequent culprit. Impurities in DIPEA can introduce competing side reactions, leading to the formation of undesired by-products, which in turn reduces the yield of your target molecule and complicates downstream purification.[2] Common problematic impurities include less hindered amines, water, and oxidation products.[2][3][4]
Q2: What are the most common impurities found in commercial DIPEA and why are they problematic?
A2: The most common and impactful impurities are:
-
Less Hindered Amines (e.g., Diisopropylamine, Triethylamine): These can be starting materials from the synthesis of DIPEA.[5][6] Unlike the sterically bulky DIPEA, these smaller amines are nucleophilic and can compete with your desired nucleophile, leading to the formation of unwanted adducts.[2][7]
-
Water: Moisture can affect the basicity and reactivity of DIPEA, leading to inconsistent reaction kinetics.[2] It is particularly problematic in moisture-sensitive reactions.
-
N-Oxides and other Degradation Products: Over time, especially with exposure to air and light, amines can oxidize to form N-oxides.[3] These and other degradation products can introduce unforeseen reactivity and interfere with your reaction.
Q3: My peptide synthesis is showing significant epimerization/racemization. Can DIPEA impurities be the cause?
A3: Yes. The purity of the base is critical in peptide synthesis to prevent racemization. While DIPEA is chosen for its ability to minimize this side reaction compared to bases like triethylamine, impurities can compromise this advantage.[1][2] The presence of other amines or contaminants can alter the reaction environment, potentially increasing the rate of epimerization of activated amino acids.[2]
Q4: How should I properly store DIPEA to maintain its purity?
A4: To minimize degradation, DIPEA should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[1][6] It should be kept in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[1][6][8]
Section 2: Troubleshooting Guide: Diagnosing Side Reactions
Use this section to diagnose if DIPEA impurities are the likely source of your experimental issues.
| Observed Problem | Potential Link to DIPEA Impurity | Causality Explained |
| Unexpected N-Alkylated By-products | High Likelihood | Less hindered amine impurities (e.g., triethylamine) are sufficiently nucleophilic to compete with your intended nucleophile, leading to undesired alkylation.[2][7] |
| Reduced Reaction Yield | High Likelihood | Competing side reactions caused by any active impurity will consume starting materials and reagents, lowering the overall yield of the desired product.[2] |
| Inconsistent Reaction Times | Moderate Likelihood | Water or other impurities can alter the effective concentration and basicity of DIPEA, leading to variable reaction rates between batches.[2] |
| Epimerization in Peptide Coupling | Moderate Likelihood | The presence of contaminating bases can affect the delicate acid-base equilibrium during coupling, potentially increasing the window for racemization of the activated amino acid.[2] |
| Formation of Urea By-products | Low Likelihood (DIPEA-related) | This is more commonly associated with carbodiimide coupling reagents like DIC, which can form diisopropylurea.[9] However, complex degradation pathways of DIPEA could potentially contribute, though this is not a primary concern. |
| Yellowing of the Reagent | High Likelihood | A yellow tint often indicates the presence of oxidation products, such as N-oxides, which form upon exposure to air over time.[3] |
Troubleshooting Decision Tree
If you are experiencing issues, follow this logical path to determine the potential involvement of your DIPEA reagent.
Caption: Troubleshooting decision tree for DIPEA-related issues.
Section 3: Root Cause Analysis & Mitigation Strategies
Understanding the Enemy: Common Impurities
-
Nucleophilic Amines: The synthesis of DIPEA via alkylation of diisopropylamine with an ethylating agent can leave residual starting materials.[5][6] These secondary (diisopropylamine) and other tertiary amines (if side reactions occur) are less sterically hindered around the nitrogen atom. This lack of steric bulk allows them to act as nucleophiles, not just bases, leading to unwanted side reactions.[2][5]
-
Water & Solvents: Inadequate drying during manufacturing or improper storage can lead to water contamination. Residual solvents from purification may also be present. Water can hydrolyze sensitive reagents and alter the base's strength.[2]
-
Oxidation/Degradation Products: Amines are susceptible to slow oxidation by atmospheric oxygen, a process often accelerated by light.[3] This can form N-oxides and other by-products. While often less reactive, they can complicate purification and, in some cases, participate in the reaction.
Mitigation Strategies
-
Source High-Purity Reagents: Whenever possible, purchase DIPEA from reputable suppliers who provide a certificate of analysis with purity specifications.[2] For highly sensitive applications, "Peptide Synthesis Grade" or redistilled reagents are recommended.[10]
-
Purify Before Use: For the highest level of control, purify commercial DIPEA in-house. Distillation is the most effective method.[3][5] Distilling from potassium hydroxide (KOH) is a common and effective procedure to remove both water and amine impurities.[4][5]
-
Implement Strict Storage Protocols: Always store DIPEA under an inert gas (argon or nitrogen), in a dark bottle, and in a cool, dry location.[1][6] Use a syringe with a septum cap for dispensing to avoid introducing air and moisture into the stock bottle.
-
Perform Quality Control: Do not assume a reagent is pure, even from a sealed bottle. A quick analysis, such as Gas Chromatography (GC), can verify purity before committing large quantities of valuable materials to a reaction.
Section 4: Protocols & Standard Operating Procedures (SOPs)
4.1 Protocol: Purification of DIPEA by Distillation from KOH
This procedure removes water and primary/secondary amine impurities.[4][5]
Safety First: DIPEA is flammable, toxic, and corrosive.[8][11][12] Perform this entire procedure in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
Commercial N,N-Diisopropylethylamine
-
Potassium Hydroxide (KOH) pellets
-
Round-bottom flask
-
Distillation head with condenser and receiving flask
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Dry collection vials/flasks
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Charging the Flask: To a round-bottom flask, add KOH pellets (approx. 10-20 g per 100 mL of DIPEA).
-
Add DIPEA: Add the commercial DIPEA to the flask containing the KOH.
-
Heating: Gently heat the mixture to reflux using a heating mantle. Allow it to reflux for 1-2 hours. This step ensures the KOH reacts with and neutralizes acidic impurities and sequesters water.
-
Distillation: After refluxing, increase the heat to begin distillation. Collect the fraction that boils at 126-127 °C .[13]
-
Collection & Storage: Collect the purified, clear, and colorless distillate in a dry flask under an inert atmosphere. Immediately transfer the purified base to a clean, dry, amber glass bottle equipped with a septum cap for storage.
4.2 Protocol: Quality Control of Purified DIPEA by Gas Chromatography (GC)
This protocol provides a rapid assessment of the purity of your DIPEA.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column like DB-5 or DB-17)
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane)
-
DIPEA sample (both pre- and post-purification for comparison)
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium or Hydrogen
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Sample Preparation: Prepare a dilute solution of your DIPEA sample (e.g., 1 µL in 1 mL of solvent).
-
Injection: Inject the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram.
-
A pure sample will show a single major peak corresponding to DIPEA.
-
Impurities will appear as separate, smaller peaks, typically at different retention times.
-
Compare the chromatogram of the purified sample to the starting material to confirm the removal of impurity peaks. The purity can be estimated by the area percentage of the main peak.
-
Workflow for DIPEA Purification and Use
Caption: Recommended workflow for ensuring DIPEA purity.
Section 5: References
-
N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent. Benchchem. Available at:
-
N,N-Diisopropylethylamine. Wikipedia. Available at: [Link]
-
Safety Data Sheet: N,N-Diisopropylethylamine. Carl ROTH. Available at:
-
Ensuring Purity: The Importance of High-Quality DIPEA in Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:
-
Analytical techniques for detecting and quantifying 1,3-Diisopropylurea impurities. Benchchem. Available at:
-
N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook. Available at:
-
NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS. Vizag Chemicals. Available at:
-
Decomposition of N,N-Diisopropylethylamine (DIPEA). Reddit. Available at: [Link]
-
Method for separating N, N-diisopropylethylamine. Google Patents. Available at:
-
N,N-Diisopropylethylamine, pur. SIGMA-ALDRICH. Available at: [Link]
-
A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development. Benchchem. Available at:
-
N,N-Diisopropylethylamine. Santa Cruz Biotechnology. Available at:
-
Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET: N,N-Diisopropylethylamine. Fisher Scientific. Available at:
-
Results of recovery study for DIPEA. ResearchGate. Available at: [Link]
-
Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
-
Purification of the Hünig Base. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
N,N-Diisopropylmethylamine reaction work-up procedures
Welcome to the technical support guide for N,N-Diisopropylmethylamine (DIPMA). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction work-up and purification. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the successful isolation of your target compounds.
Understanding the Molecule: Core Properties of this compound
A successful work-up procedure is built on a solid understanding of the physical and chemical properties of the molecule being handled. This compound is a tertiary amine, and its behavior is dictated by its basicity, steric hindrance, and solubility.
Key Physical and Chemical Properties
| Property | Value | Significance for Work-up |
| Molecular Formula | C₇H₁₇N[1][2] | --- |
| Molecular Weight | 115.22 g/mol [2][3] | Affects calculations for molar equivalents. |
| Appearance | Colorless to pale yellow liquid[4] | A significant yellow or brown color may indicate oxidation or impurities. |
| Density | ~0.754 g/mL at 20 °C[1][2] | It is less dense than water and will typically be the upper layer in aqueous extractions. |
| Boiling Point | 114 °C[2] | Relatively low boiling point allows for removal by rotary evaporation or distillation. |
| pKa (of conjugate acid) | 10.90 ± 0.28 (Predicted)[2] | Its basicity allows for easy conversion to a water-soluble salt with dilute acid (pH < 9). |
| Solubility | Miscible with most organic solvents; moderately soluble in water[4]. | Partitioning behavior is key to extractive work-up procedures. |
| Flash Point | 10 °C (50 °F) | Highly flammable; requires careful handling away from ignition sources. |
Standard Extractive Work-up Protocol
The most common method for purifying products from reactions involving DIPMA is an acidic liquid-liquid extraction. This procedure leverages the basicity of the amine to selectively move it into the aqueous phase, separating it from non-basic organic compounds.
Objective: To remove this compound from a reaction mixture containing an acid-stable, organic-soluble desired product.
Methodology
-
Solvent Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). This ensures the mixture is fluid and reduces the risk of emulsion formation.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1 M HCl or 10% aqueous copper (II) sulfate.[5][6] The acid protonates the basic nitrogen of DIPMA, forming the water-soluble ammonium salt.
-
Extraction & Separation: Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.[8] Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer containing the DIPMA salt.
-
Repeat Wash: Repeat the acidic wash (Step 2 & 3) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Follow this with a wash using saturated sodium chloride (brine) to reduce the amount of dissolved water in the organic layer.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product, now free of DIPMA.
Workflow Visualization
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Question 1: I performed an acidic wash, but my purified product is still contaminated with DIPMA. What went wrong?
Answer: This is a common issue that typically points to incomplete protonation of the amine.
-
Causality & Solution: The pKa of the DIPMA conjugate acid is approximately 10.9.[2] To ensure >99.9% of the amine is protonated and drawn into the aqueous layer, the pH of the aqueous phase must be at least 3-4 units lower than the pKa.
-
Check pH: Use pH paper to test the aqueous layer after extraction. If the pH is not strongly acidic (i.e., pH 1-2), the wash was ineffective.
-
Insufficient Acid: You may not have used a sufficient molar equivalent of acid to neutralize both the DIPMA and any other basic components in your reaction mixture.
-
Action: Perform additional washes with a more concentrated acid solution (e.g., 2 M HCl) until the pH of the aqueous layer is confirmed to be strongly acidic.
-
Question 2: A thick, stable emulsion formed at the interface of my organic and aqueous layers. How can I break it?
Answer: Emulsion formation is frequent when working with amines, which can act as surfactants. The goal is to disrupt the stable droplets forming the emulsion.
-
Causality & Solutions: Emulsions are colloidal suspensions of one liquid in another. They are stabilized by compounds that reduce interfacial tension. Here are several techniques to try, in order of increasing intervention:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.[8]
-
Gentle Swirling: Gently swirl the funnel. Sometimes a gentle agitation can coalesce the droplets.[8]
-
Increase Ionic Strength: Add a significant amount of saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, forcing the organic solvent out of solution and breaking the emulsion.[8]
-
Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite® or glass wool. This physically disrupts the emulsion droplets.[8]
-
Troubleshooting Emulsions: A Decision Tree
Question 3: My desired product is an amine, and I need to remove acidic or neutral impurities. How do I work this up?
Answer: In this scenario, the goal is to keep your amine product in the organic layer while washing away water-soluble impurities.
-
Causality & Protocol: You will perform a basic or neutral extractive work-up.
-
Dilute: Dilute the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to remove acidic impurities. These will be deprotonated and become water-soluble salts.
-
Water Wash: Wash the organic layer several times with water to remove any water-soluble neutral impurities.
-
Dry and Concentrate: Dry the organic layer containing your purified amine product over an anhydrous drying agent (KOH is often preferred for basic compounds), filter, and concentrate to yield the product. Distillation from KOH or CaH₂ can be an effective final purification step for volatile amines.[9]
-
Question 4: How do I purify this compound itself if it is old or appears discolored?
Answer: Discoloration (yellowing) in amines is often a sign of slow air oxidation to N-oxides or other degradation products. The most effective method for purification is distillation.
-
Protocol for Distillation:
-
Safety First: Conduct the distillation in a well-ventilated fume hood. DIPMA is highly flammable and corrosive.[3]
-
Drying Agent: Place the impure DIPMA in a round-bottom flask suitable for distillation. Add a drying agent that will not react violently. Potassium hydroxide (KOH) pellets are an excellent choice as they are basic and effectively remove both water and acidic impurities. Calcium hydride (CaH₂) is also commonly used.[9]
-
Setup: Assemble a simple distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Heat the flask gently. Collect the fraction that distills at the literature boiling point of DIPMA (114 °C at atmospheric pressure).[2] Distillation under reduced pressure can be used if desired.
-
Storage: Store the purified, colorless amine over KOH pellets under an inert atmosphere (e.g., nitrogen or argon) to prevent future degradation.
-
References
-
This compound . (2024). ChemBK. Retrieved from [Link]
-
This compound | C7H17N | CID 547370 . (n.d.). PubChem. Retrieved from [Link]
-
Amine workup . (2022). Reddit. Retrieved from [Link]
- Method for separating N, N-diisopropylethylamine. (n.d.). Google Patents.
-
Post-reaction workup of diisopropylethylamine . (2019). Sciencemadness Discussion Board. Retrieved from [Link]
-
Workup for Removing Amines . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Workup: Amines . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Analysis of primary, secondary and tertiary amines . (n.d.). Agilent. Retrieved from [Link]
-
Decomposition of N,N-Diisopropylethylamine (DIPEA) . (2015). Reddit. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
- Synthesize N, the method for N- diisopropylethylamine. (n.d.). Google Patents.
-
What is a safe procedure to distill Diisopropylamine over NaH or CaH? . (2012). ResearchGate. Retrieved from [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual . (2010). YouTube. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Workup Strategies for N,N-Diisopropylethylamine (DIPEA) Salts
Welcome to the technical support center for handling N,N-Diisopropylethylamine (DIPEA), also known as Hünig's Base. This guide is designed for researchers, chemists, and drug development professionals who leverage the unique properties of DIPEA but face challenges in removing its corresponding salts during reaction workup. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the purity of your target compounds.
The Challenge: Why Are DIPEA Salts Problematic?
N,N-Diisopropylethylamine is a widely used non-nucleophilic, sterically hindered organic base.[1][2] Its significant steric bulk around the nitrogen atom allows it to act as a proton scavenger without participating in unwanted side reactions, a common issue with less hindered amines like triethylamine.[3]
The primary challenge arises after the reaction: the protonated form of DIPEA, typically a hydrochloride (DIPEA·HCl) or trifluoroacetate salt, must be efficiently removed. Unlike triethylamine hydrochloride, which often precipitates and can be filtered off, DIPEA salts exhibit moderate solubility in many common organic solvents.[4][5] This property can lead to persistent contamination of the desired product, co-elution during chromatography, and the formation of stubborn emulsions during aqueous extraction.
Fundamental Principles: Understanding the Chemistry of Removal
Effective removal of DIPEA and its salts hinges on exploiting their physicochemical properties. The strategy is to convert the organic-soluble base into a water-soluble salt that can be partitioned into an aqueous phase.
| Property | N,N-Diisopropylethylamine (DIPEA) | DIPEA Hydrochloride (DIPEA·HCl) |
| Molecular Formula | C₈H₁₉N | C₈H₂₀ClN |
| Boiling Point | 126-127 °C | Decomposes |
| pKa of Conjugate Acid | ~10.7 - 11.0[6][7] | N/A |
| Solubility | Soluble in most organic solvents; low solubility in water.[8][9] | Moderately soluble in some organic solvents (e.g., DCM, MeCN[10]), soluble in water. |
The key is the acid-base equilibrium. By washing the organic layer with an acidic aqueous solution, the free base (DIPEA) is protonated to form its salt (e.g., DIPEA·HCl), which is preferentially partitioned into the aqueous layer.
Caption: Acid-base equilibrium driving the extraction of DIPEA.
Frequently Asked Questions (FAQs)
Q1: Why can't I just remove DIPEA on a rotovap like triethylamine? While DIPEA is volatile (b.p. 127 °C), its boiling point is significantly higher than that of triethylamine (90 °C), making it more difficult to remove completely by evaporation, especially from high-boiling solvents like DMF or DMSO.[3][11] Furthermore, this only removes the neutral base, not the non-volatile DIPEA salts formed during the reaction.
Q2: Is an acidic wash always the best method to remove DIPEA? For most applications, yes. However, if your target compound contains acid-sensitive functional groups (e.g., Boc-protecting groups, acetals, silyl ethers), a strong acidic wash can cause degradation or deprotection.[12] In these cases, milder acidic conditions or alternative non-acidic methods are required.
Q3: I've formed a thick, stable emulsion during the workup. What's happening? Emulsions are common when washing reaction mixtures containing tertiary amine salts.[4] These salts can act like surfactants, stabilizing the interface between the organic and aqueous layers. Vigorous shaking, high concentrations of salts, and the presence of fine solid particulates can all contribute to emulsion formation.[4][13][14]
Q4: Can I use a base wash to remove DIPEA? No. A basic wash (e.g., with NaHCO₃ or NaOH) will deprotonate any DIPEA salts, converting them back into the free amine, which is soluble in the organic layer. A base wash is useful for removing acidic impurities from the organic layer, but it will not remove DIPEA.
Troubleshooting Guide: From Theory to Practice
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Issue 1: Persistent Emulsion Formation
You've added your acidic wash, shaken the separatory funnel, and are now faced with a single, milky layer that refuses to separate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chembk.com [chembk.com]
- 9. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 10. WO2014206484A1 - Process for making anagrelide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Workup [chem.rochester.edu]
Technical Support Center: Column Chromatography Purification with N,N-Diisopropylethylamine (DIPEA)
Welcome to the technical support center for navigating the challenges of column chromatography in the presence of N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Diisopropylethylamine (DIPEA) and why is it used in my reaction?
A1: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic tertiary amine.[1][2][3] Its primary function in organic synthesis is to act as a proton scavenger, neutralizing acidic byproducts generated during a reaction without interfering with the main transformation.[1][3][4] The bulky isopropyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile, which is a common side reaction with less hindered amines like triethylamine.[2][3]
Q2: Why is DIPEA often difficult to remove by column chromatography?
A2: Several factors make the removal of DIPEA by standard silica gel chromatography challenging:
-
Polarity: DIPEA is a moderately polar compound and can co-elute with products of similar polarity.
-
Basicity: As a basic amine, DIPEA can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential contamination of product fractions.[5]
-
High Boiling Point: With a boiling point of approximately 126-127°C, DIPEA is not as easily removed by evaporation under reduced pressure as some other volatile reagents.[2]
Q3: Can I run a column on a reaction mixture that still contains DIPEA?
A3: Yes, it is possible, but it requires careful planning and specific chromatographic conditions. Direct chromatography of a crude mixture containing DIPEA is often challenging.[6] It is generally recommended to remove the bulk of the DIPEA before chromatography through an aqueous workup. However, if your compound is sensitive to aqueous conditions or if residual DIPEA remains, this guide will provide strategies for successful purification.
Q4: What are the key properties of DIPEA I should be aware of for chromatography?
A4: Understanding the physicochemical properties of DIPEA is crucial for developing an effective purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Weight | 129.24 g/mol | Relatively low, making it more volatile than many target compounds. |
| Boiling Point | 126-127 °C | Can be removed by evaporation, especially under high vacuum or by azeotropic distillation with solvents like toluene.[7] |
| pKa of Conjugate Acid | ~10.75 - 11.0 | Indicates its strong basicity.[8][9] This property dictates its interaction with acidic stationary phases like silica gel. |
| Solubility | Miscible with most organic solvents.[1] | Allows for a wide range of solvent systems to be used. Sparingly soluble in water.[2] |
Troubleshooting Guide
Issue 1: Poor Separation of My Compound from DIPEA
Cause: Your target compound and DIPEA have similar polarities, causing them to co-elute during chromatography.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Screening: Experiment with different solvent systems. A good starting point for many compounds is a gradient of ethyl acetate in hexanes.[10] For more polar compounds, a methanol/dichloromethane system may be effective.[10]
-
TLC Analysis: Before running a column, meticulously screen solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that provides the best possible separation between your compound and DIPEA.
-
-
Pre-Chromatography Removal of DIPEA:
-
Acidic Wash: If your compound is stable in acidic conditions, perform an acidic wash of your crude reaction mixture.[11] Dissolve the mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a dilute acid such as 1 M HCl or 10% citric acid.[11] This will convert DIPEA into its water-soluble salt, which will partition into the aqueous layer.
-
Copper Sulfate Wash: For acid-sensitive compounds, a wash with 10% aqueous copper(II) sulfate can be effective. The copper ions form a complex with the amine, facilitating its removal into the aqueous phase.[11]
-
Experimental Protocol: Acidic Wash for DIPEA Removal
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl) solution or 10% citric acid solution
-
Saturated sodium bicarbonate (NaHCO₃) solution (if using HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Transfer the organic solution of your crude product to a separatory funnel.
-
Add an equal volume of the acidic wash solution (1 M HCl or 10% citric acid).
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acidic wash two more times to ensure complete removal of DIPEA. Check the pH of the final aqueous wash to confirm it is acidic.[11]
-
If using HCl, wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. If using citric acid, a brine wash is sufficient.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[11]
Issue 2: Product Tailing or Streaking on the Column
Cause: Basic compounds, including your product and residual DIPEA, can interact with the acidic silanol groups on the surface of silica gel. This strong interaction can lead to broad, tailing peaks, making separation difficult and reducing purity.[5]
Solutions:
-
Use a Mobile Phase Additive:
-
Triethylamine (TEA) or Ammonia: Adding a small amount (0.1-1%) of a competing base like triethylamine or a solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel.[7] This minimizes the strong interaction with your basic product, resulting in sharper peaks and better separation.
-
Formic Acid: In some cases, for compounds that can be protonated, adding a small amount of formic acid to the mobile phase can improve peak shape.[12]
-
-
Deactivate the Silica Gel:
-
Before running your column, you can pre-treat the silica gel by flushing it with a solvent system containing triethylamine. This will "cap" the acidic silanol groups.[13]
-
-
Alternative Stationary Phases:
-
Alumina: For basic compounds, alumina (which can be neutral or basic) is often a better choice for the stationary phase than the acidic silica gel.[14]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative.[15]
-
Workflow for Troubleshooting Amine Purification on Silica
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Exotherms in Reactions with N,N-Diisopropylmethylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for managing exothermic reactions involving N,N-Diisopropylmethylamine (DIPEA), also known as Hünig's base. As a sterically hindered, non-nucleophilic base, DIPEA is a cornerstone of modern organic synthesis, particularly in amide couplings, alkylations, and transition metal-catalyzed reactions.[1][2] However, its role as a proton scavenger often involves highly exothermic acid-base neutralization, which, if not properly controlled, can lead to dangerous thermal runaway events.[3][4]
This guide is designed for professionals in research and drug development. It moves beyond simple protocols to explain the underlying principles of thermal management, empowering you to make informed, safety-conscious decisions during your experiments. We will cover both proactive strategies and reactive troubleshooting to ensure your work is conducted safely and efficiently.
Troubleshooting Guide: Managing Active Exothermic Events
This section addresses specific issues that can arise during a reaction. The immediate goal is to safely bring the reaction under control.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
You observe the internal reaction temperature rising much faster than anticipated, quickly exceeding your target setpoint. This is a clear sign that the rate of heat generation is overwhelming the system's cooling capacity.[5]
Potential Causes:
-
Excessive Addition Rate: The limiting reagent is being added too quickly.
-
Inadequate Cooling: The cooling bath or circulator cannot remove heat fast enough. This is a common issue during scale-up, where the surface-area-to-volume ratio decreases.[6][7]
-
Insufficient Mixing: Poor agitation is causing localized "hot spots" where the reaction is accelerating, leading to a sudden, bulk temperature spike.[7][8]
-
High Reactant Concentration: The reaction is too concentrated, leading to a very high heat output per unit volume.
Immediate Corrective Actions:
-
Halt Reagent Addition: Immediately stop the flow of the reagent being added. This is the most critical first step to stop feeding the exotherm.
-
Maximize Cooling: If using a circulator, lower the setpoint to its minimum. If using a bath, add more dry ice or switch to a more potent cooling mixture (see Table 2).
-
Increase Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium.[7]
-
Emergency Quench/Dilution (Use with Extreme Caution): If the temperature continues to rise uncontrollably and there is a risk of boiling or pressure buildup, adding a pre-chilled, inert solvent can dilute the reactants and absorb heat. This should only be done if the solvent is known to be compatible and will not exacerbate the situation.
Preventative Protocols:
-
Controlled Addition: Always use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the limiting reagent.[8]
-
Calorimetry Studies: Before scaling up, perform a reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) analysis to determine the total heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[7][9] This provides critical data on the reaction's energetic potential.
-
Semi-Batch Mode: In a semi-batch process, the accumulation of unreacted starting material should be minimized by ensuring the addition rate is slower than the reaction rate.
Issue 2: Delayed Onset of Exotherm Followed by a Violent Spike
After beginning reagent addition at a low temperature, nothing appears to happen. Then, after a significant amount of reagent has accumulated, the temperature suddenly and violently increases. This is one of the most dangerous scenarios in process chemistry, as it indicates a large accumulation of reactive potential.[6]
Potential Causes:
-
Induction Period: The reaction has an initiation phase and did not start immediately.
-
Over-cooling: The initial reaction temperature was too low, preventing the reaction from starting.
-
Inhibitor Presence: An impurity in a reagent or solvent is inhibiting the reaction.
-
Poor Reagent Quality: One of the starting materials is less reactive than expected.
Immediate Corrective Actions:
-
STOP ALL REAGENT ADDITION IMMEDIATELY.
-
Do NOT Increase Temperature: Do not attempt to "kick-start" the reaction by warming it. This will likely trigger the accumulated energy to release at an uncontrollable rate.
-
Maintain Maximum Cooling: Keep the cooling system running at full capacity to handle the potential exotherm.
-
Assess and Wait: Hold the current conditions and monitor closely. If the reaction does initiate, it will do so under maximum cooling, which is the safest possible scenario.
-
Plan for Safe Quenching: If the reaction does not start and you are left with a vessel full of unreacted, high-energy reagents, you must devise a plan to quench the mixture safely, often by transferring it very slowly into a well-stirred, cooled quenching solution.[10]
Workflow for Preventing Reagent Accumulation
Caption: Decision workflow to confirm reaction initiation before adding bulk reagent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe use of this compound in potentially exothermic reactions.
Q1: What are the primary physical and thermal hazards of DIPEA itself?
This compound is a highly flammable liquid and vapor with a low flash point.[11][12][13] The primary hazard is not typically from the thermal decomposition of the amine itself, but from its role as a strong base that can initiate or accelerate highly exothermic reactions, such as the neutralization of acid chlorides or other strong acids.[4] Always handle DIPEA in a well-ventilated fume hood, away from ignition sources, and ensure all equipment is properly grounded to prevent static discharge.[13][14]
| Property | Value | Source |
| Formula | C₈H₁₉N | [13] |
| Molar Mass | 129.247 g·mol⁻¹ | [2] |
| Boiling Point | 126.6 °C (259.8 °F) | [2] |
| Flash Point | 6 - 10 °C (43 - 50 °F) | [2][11] |
| Density | 0.742 g·mL⁻¹ | [2] |
| Autoignition Temp. | 260 °C (500 °F) | [11] |
Table 1: Key physical properties of this compound (DIPEA).
Q2: How can I proactively assess the exothermic potential of my reaction?
A qualitative assessment is a good start, but quantitative data is essential for safety, especially during scale-up.
-
Literature Review: Check for published reports on similar reactions.
-
Calculation: Estimate the heat of reaction based on bond energies or heats of formation. This provides a rough, theoretical value.
-
Reaction Calorimetry (RC1): This is the industry standard. An RC1 instrument measures the real-time heat flow of a reaction under controlled conditions.[8] It provides crucial data like:
-
Heat of reaction (ΔHᵣ)
-
Heat capacity of the reaction mass (Cp)
-
Rate of heat evolution
-
Adiabatic temperature rise (ΔTₐₔ), which is the theoretical temperature increase if all cooling were lost.[7]
-
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen for thermal stability and decomposition temperatures of reactants, mixtures, and products.[7]
Q3: What are the key considerations when scaling up a reaction involving DIPEA?
The primary challenge in scaling up an exothermic reaction is heat transfer.[6][7] As the reactor volume increases, its surface area does not increase proportionally. This means the ability to remove heat (related to surface area) becomes less efficient compared to the amount of heat being generated (related to volume).[6]
-
Never Scale Linearly: Do not simply multiply all reagent quantities. The addition time must be extended significantly.
-
Re-evaluate Cooling: The cooling system for a 1 L flask is inadequate for a 22 L reactor. Ensure your cooling system can handle the total calculated heat output.
-
Mixing is Critical: What can be mixed with a small magnetic stir bar will require a powerful overhead stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) in a larger reactor.[7]
-
Develop a Safety Plan: What is your emergency plan for a loss of cooling or power? This may involve an emergency quenching system or a pressure relief device.[7]
Decision Process for Thermal Management Strategy
Caption: Simplified decision matrix for selecting a thermal control strategy.
Q4: How do I select an appropriate cooling method?
The choice of cooling depends on the target reaction temperature and the magnitude of the exotherm. The goal is to maintain a sufficient temperature difference (ΔT) between the reaction and the cooling medium to allow for efficient heat transfer.
| Cooling Bath | Typical Temperature | Use Case |
| Ice / Water | 0 °C | Mildly exothermic reactions; maintaining 0-5 °C. |
| Ice / Salt (NaCl) | -10 to -20 °C | Reactions requiring sub-zero temperatures. |
| Dry Ice / Acetone or Isopropanol | -78 °C | Strong cooling for highly exothermic reactions or very low temperature requirements.[8] |
| Liquid Nitrogen (as coolant slush) | < -100 °C | Specialized low-temperature reactions; use with extreme care. |
| Recirculating Chiller | Variable (-80 to 20 °C) | Precise, automated temperature control; ideal for long reactions and scale-up.[8] |
Table 2: Common laboratory cooling baths and their applications.
References
-
N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS - Loba Chemie.
-
Exploring this compound: Properties, Applications, and Manufacturing - ProChem.
-
Best Practices for Working with Chemical Reactions in the Lab - LabManager.
-
N,N-Diisopropylethylamine - Safety Data Sheet - Santa Cruz Biotechnology.
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka.
-
Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ.
-
SAFETY DATA SHEET - Diisopropylamine - Fisher Scientific.
-
Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited.
-
This compound | 10342-97-9 - ChemicalBook.
-
This compound | C7H17N | CID 547370 - PubChem.
-
Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery - University of California San Diego.
-
SAFETY DATA SHEET - N,N-Diisopropylethylamine - Sigma-Aldrich.
-
Quenching of Pyrophoric Materials - Richmond Sarpong, University of California, Berkeley.
-
DIISOPROPYLAMINE - CAMEO Chemicals - NOAA.
-
Material Safety Data Sheet - N,N-Diisopropylethylamine - Cole-Parmer.
-
SAFETY DATA SHEET - N,N-Diisopropylethylamine - Thermo Fisher Scientific.
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
-
OC 431/13: Chemical reactor safety - Health and Safety Executive (HSE).
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE.
-
SAFETY DATA SHEET - Diisopropylethylamine - Sigma-Aldrich.
-
(PDF) Case Studies of Incidents in Runaway Reactions and Emergency Relief - ResearchGate.
-
Fact Sheet: Heating Reactions - University of Pennsylvania EHRS.
-
Thermal Reaction Hazards – Your Problem? - Stonehouse Process Safety.
-
Managing exothermic reactions in the synthesis of N-ethyl-N-methyl-benzene-1,4-diamine. - Benchchem.
-
N,N-Diisopropylethylamine: Application, synthesis and toxicity - ChemicalBook.
-
10342-97-9(this compound) Product Description - ChemicalBook.
-
How to Handle a Temperature Excursion: Protocol & Steps - E-Control Systems.
-
N,N-Diisopropylethylamine - Wikipedia.
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
-
SAFETY DATA SHEET - Diisopropylamine - Sigma-Aldrich.
-
Diisopropylethylamine | C8H19N | CID 81531 - PubChem.
-
Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis - ACS Publications.
-
Diisopropylamine - Wikipedia.
-
Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation - Journal of the American Chemical Society.
-
(PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate.
Sources
- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. icheme.org [icheme.org]
- 6. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 7. amarequip.com [amarequip.com]
- 8. labproinc.com [labproinc.com]
- 9. hse.gov.uk [hse.gov.uk]
- 10. sarponggroup.com [sarponggroup.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
N,N-Diisopropylmethylamine compatibility with different functional groups
A Senior Application Scientist's Guide to Effective Use in Synthetic Chemistry
Introduction
Welcome to the technical support center for N,N-Diisopropylethylamine, more commonly known in the scientific community as Hünig's Base or DIPEA. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, non-nucleophilic base in their synthetic endeavors. While the query specified N,N-Diisopropylmethylamine, our database and the vast majority of chemical literature indicate that the sterically hindered base of overwhelming interest and utility in this context is N,N-Diisopropylethylamine (DIPEA). This guide will therefore focus on DIPEA, providing in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.
The Role of Steric Hindrance: Why Choose DIPEA?
DIPEA's utility stems from its unique structural and electronic properties. The nitrogen atom is bonded to two bulky isopropyl groups and an ethyl group. This steric congestion significantly shields the nitrogen's lone pair of electrons, rendering it a poor nucleophile while maintaining its capacity as a strong base.[1][2] This combination is crucial in many organic reactions where a base is required to neutralize acids or deprotonate a substrate without interfering with electrophilic centers, thus preventing unwanted side reactions.[2][3]
Functional Group Compatibility Guide
The following table provides a general overview of the compatibility of DIPEA with common functional groups encountered in organic synthesis.
| Functional Group | Compatibility | Potential Issues & Remarks |
| Alcohols (Primary, Secondary) | Generally Compatible | DIPEA is commonly used as a base in the acylation and silylation of alcohols.[4][5] |
| Aldehydes & Ketones | Generally Compatible | As a non-nucleophilic base, DIPEA does not typically add to carbonyls. It is used in reactions involving enolate formation.[6] |
| Alkenes & Alkynes | Generally Compatible | DIPEA is used as a base in reactions such as Heck and Sonogashira couplings involving these functional groups.[1][2] |
| Alkyl Halides (Primary, Secondary) | Compatible (with caution) | DIPEA is used to scavenge protons in alkylation reactions. While its low nucleophilicity minimizes quaternization (Menshutkin reaction), this can still occur with highly reactive electrophiles.[1][2] |
| Amides | Generally Compatible | DIPEA is a standard base in amide bond formation using coupling reagents.[1][2] |
| Amines (Primary, Secondary) | Compatible | DIPEA is used to deprotonate ammonium salts and as a base in the alkylation of secondary amines to tertiary amines.[1][2] |
| Acid Chlorides & Anhydrides | Reactive | DIPEA reacts with acid chlorides and anhydrides, which can lead to the formation of ketene intermediates, especially from acetyl chloride. This can be a desired or undesired side reaction.[4][7] |
| Azides | Generally Compatible | DIPEA is compatible with azides and is used in reactions such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). |
| Carboxylic Acids | Reactive | DIPEA deprotonates carboxylic acids to form the corresponding carboxylate salts. This is a key step in many amide coupling reactions.[3] |
| Epoxides | Generally Compatible | Due to its steric bulk, DIPEA is a poor nucleophile for ring-opening of epoxides.[8] |
| Esters | Generally Compatible | DIPEA is generally stable in the presence of esters and can be used in reactions involving other functional groups within the molecule. |
| Nitro Compounds | Generally Compatible | DIPEA can be used in reactions involving substrates with nitro groups, such as in Michael additions to nitroalkenes.[9] |
| Organometallics (Grignard, Organolithium) | Incompatible | DIPEA is a protic scavenger and will be deprotonated by these highly basic reagents.[10][11][12][13] |
| Protecting Groups (Boc, Fmoc, etc.) | Generally Compatible | DIPEA is widely used in peptide synthesis and is compatible with common amine and alcohol protecting groups.[14] |
| Sulfonates (Tosylates, Mesylates) | Compatible | DIPEA is often used as a base in reactions involving sulfonate leaving groups. |
| Sulfonyl Chlorides | Reactive | DIPEA will react with sulfonyl chlorides to form a sulfonylammonium salt, which can then be used to form sulfonamides. |
| Thiols | Compatible | DIPEA can be used as a base in the alkylation and acylation of thiols. |
Troubleshooting Guide
This section addresses common issues encountered during experiments involving DIPEA and provides practical solutions.
Issue 1: Incomplete Reaction or Low Yield
Possible Cause:
-
Insufficient Basicity: While a strong base, DIPEA is slightly less basic than other common amines like triethylamine.[2] For reactions requiring a stronger base for deprotonation, DIPEA may be inadequate.
-
Poor Quality DIPEA: Old or improperly stored DIPEA can absorb water and carbon dioxide from the atmosphere, reducing its effectiveness. It can also oxidize over time to form N-oxides.[15]
Solutions:
-
Verify pKa Requirements: Ensure the pKa of the proton to be removed is within the effective range for DIPEA (pKa of conjugate acid is ~10.75).
-
Use Fresh or Purified DIPEA: If the quality of your DIPEA is suspect (e.g., yellow discoloration), consider purifying it by distillation from potassium hydroxide or calcium hydride.[1][2][15] A proton NMR can also be used to check for impurities.[15]
-
Consider an Alternative Base: If a stronger, non-nucleophilic base is required, consider alternatives like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base.
Issue 2: Formation of an Emulsion During Aqueous Workup
Possible Cause:
-
Formation of DIPEA Salts: The protonated form of DIPEA (DIPEA·HCl, for example) can act as a surfactant, leading to the formation of emulsions, especially in the presence of fine solid particles.[16]
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel.
-
Addition of Brine: Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[16]
-
Filtration: If fine solids are present, filter the entire mixture through a pad of celite before extraction.[16]
Issue 3: Difficulty in Removing DIPEA or its Salts Post-Reaction
Possible Cause:
-
Co-elution with Product: DIPEA can co-elute with the desired product during silica gel chromatography, especially if the product is also basic.
-
Solubility of DIPEA Salts: DIPEA hydrochloride has some solubility in organic solvents, making its complete removal by aqueous extraction challenging.[16]
Solutions:
-
Acidic Wash (for acid-stable products): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl, 10% citric acid) to convert DIPEA into its water-soluble salt.[16]
-
Azeotropic Removal: For volatile products, DIPEA can sometimes be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure.[17]
-
Scavenger Resins: Use an acidic scavenger resin (e.g., sulfonic acid resin) to bind the DIPEA, which can then be removed by filtration. This is particularly useful for acid-sensitive or water-soluble products.[16]
-
Chromatography with Additives: When performing column chromatography, adding a small amount (1-2%) of a volatile amine like triethylamine to the eluent can help displace the product from the silica and improve separation from DIPEA.[16]
Issue 4: Unexpected Side Reactions
Possible Cause:
-
Reaction with Acid Chlorides: DIPEA can react with certain acid chlorides (like acetyl chloride) to form a ketene, which can then undergo further reactions.[4]
-
Catalysis of Michael Additions: DIPEA can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.[18]
Solutions:
-
Lower Reaction Temperature: In many cases, lowering the reaction temperature can suppress unwanted side reactions.
-
Alternative Base: If a specific side reaction is problematic, consider using a different non-nucleophilic base with a different steric profile, such as 2,6-lutidine.
Frequently Asked Questions (FAQs)
Q1: What is the difference between N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA)?
A1: Both are tertiary amine bases, but DIPEA is significantly more sterically hindered than TEA. This makes DIPEA a much poorer nucleophile.[2] While TEA can sometimes participate in nucleophilic side reactions (e.g., quaternization), DIPEA is less prone to do so, making it the preferred choice when working with sensitive electrophiles. However, TEA is a slightly stronger base than DIPEA.[2]
Q2: Can I use DIPEA in a Swern oxidation?
A2: Yes, DIPEA can be used as the base in a Swern oxidation, serving the same role as the more commonly used triethylamine.[19][20] Its use can sometimes mitigate certain side reactions.
Q3: My DIPEA is yellow. Can I still use it?
A3: A yellow color in DIPEA often indicates the presence of impurities, likely due to air oxidation over time.[15] For many applications, a slight yellow tint may not be detrimental, especially if the base is used in excess. However, for sensitive reactions or when high purity is critical, it is recommended to purify the DIPEA by distillation, typically from potassium hydroxide or calcium hydride.[1][2][15]
Q4: How should I store DIPEA?
A4: DIPEA should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent reaction with atmospheric moisture and carbon dioxide. It should be kept in a cool, dry, and well-ventilated area away from sources of ignition, as it is a flammable liquid.[21]
Q5: Is DIPEA compatible with solid-phase peptide synthesis (SPPS)?
A5: Absolutely. DIPEA is a very common base used in SPPS for several purposes, including the neutralization of the N-terminal ammonium salt after Fmoc-deprotection and as a base in the coupling step with reagents like HBTU or HATU.[3][14][22]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using DIPEA
-
Dissolve the carboxylic acid (1 equivalent) and the amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HBTU, 1-1.2 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup procedure to remove excess reagents and byproducts.
Protocol 2: Purification of DIPEA by Distillation
-
Safety Note: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Place the discolored DIPEA in a distillation flask with a magnetic stir bar.
-
Add a drying agent, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂), to the flask.
-
Stir the mixture for several hours or overnight to ensure complete drying.
-
Set up a simple distillation apparatus.
-
Heat the flask gently to distill the DIPEA. Collect the fraction boiling at approximately 127 °C.[23]
Visualizations
Diagram 1: Steric Hindrance of DIPEA
Caption: Steric bulk around the nitrogen atom in DIPEA.
Diagram 2: DIPEA in Amide Coupling Workflow
Caption: A simplified workflow for DIPEA-mediated amide coupling.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Retrieved from [Link]
-
van der Heijden, E., et al. (2018). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Magnetic Resonance in Chemistry, 56(10), 967-974. Available at: [Link]
-
ResearchGate. (2019). How come my acid chloride reacts with tertiary amine?. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Retrieved from [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
ResearchGate. (2012). How to remove DIPEA trapped in the compound. I tried with water but compound also water soluble. Dipea comes with compound. Retrieved from [Link]
-
Sciencemadness.org. (2008). How to remove the Diisopropylethylamine. Retrieved from [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
-
Bates, R. W., & Pinsa, A. (2009). Synthesis of natural products by intramolecular Michael addition. DR-NTU. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2016). Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes. Retrieved from [Link]
-
ResearchGate. (2018). How to remove DIPEA from DCM solution?. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
-
ResearchGate. (n.d.). Follow‐up chemistry. DIPEA: N,N‐diisopropylethylamine. Retrieved from [Link]
-
Reddit. (2017). Decomposition of N,N-Diisopropylethylamine (DIPEA). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Ren, B., et al. (2018). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Organic & Biomolecular Chemistry, 16(30), 5591-5597. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link]
-
University of Calgary. (n.d.). Organolithium reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). 67 questions with answers in SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2019). Can it be heated when acyl chloride is used to synthesize amide bonds?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Water-soluble, stable, and azide-reactive strained dialkynes for biocompatible double strain-promoted cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Diisopropylethylamine-Triggered, Highly Efficient, Self-Catalyzed Regioselective Acylation of Carbohydrates and Diols. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, >=98.0% (GC). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2023). Do tertiary amines possess good nucleophilicity to react with epoxides?. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
Armstrong, A., & Pullin, R. D. C. (2012). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. European Journal of Organic Chemistry, 2012(28), 5449-5452. Available at: [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 12. pure.psu.edu [pure.psu.edu]
- 13. orgosolver.com [orgosolver.com]
- 14. peptide.com [peptide.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Swern oxidation - Wikipedia [en.wikipedia.org]
- 21. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
drying and storage of N,N-Diisopropylmethylamine to maintain purity
Welcome to the dedicated support center for N,N-Diisopropylmethylamine (DIPMA). This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered amine and require stringent purity for successful experimental outcomes. Here, we address common challenges encountered in the drying, storage, and handling of DIPMA, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIPMA) and why is its dryness critical?
This compound (CAS No. 10342-97-9) is a tertiary amine characterized by two bulky isopropyl groups and one methyl group attached to the nitrogen atom. This structure makes it a strong, yet sterically hindered, non-nucleophilic base. Its primary function in organic synthesis is to act as a proton scavenger in reactions that are sensitive to nucleophilic attack, such as in certain coupling reactions or when working with base-sensitive functional groups.
The purity of DIPMA, particularly its water content, is paramount. Water can interfere with or ruin moisture-sensitive reactions in several ways:
-
Reacting with Reagents: It can hydrolyze sensitive reagents like acid chlorides or organometallics.
-
Altering Basicity and Nucleophilicity: The presence of water can interfere with the absolute basicity of the amine.[1]
-
Promoting Side Reactions: It can act as an unwanted nucleophile or proton source, leading to byproducts and reduced yields.[1]
Given that amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere, ensuring the amine is anhydrous before use is a critical step for reproducibility and success.[2]
Q2: What are the most common impurities in this compound?
The most prevalent impurities in DIPMA are:
-
Water: As a hygroscopic substance, DIPMA will absorb atmospheric moisture if not stored under inert gas.[2] This is often the most problematic impurity for synthetic applications.
-
N-oxides: Over time, especially with exposure to air and light, tertiary amines can slowly oxidize to their corresponding N-oxides.[3] This is often observed as a slight yellowing of the otherwise colorless liquid.[3]
-
Precursor Contaminants: Depending on the synthetic route, trace amounts of starting materials like diisopropylamine or formaldehyde could remain.[4]
Q3: What are the definitive storage conditions to maintain DIPMA purity?
To preserve the high purity of DIPMA, strict storage protocols are essential. The material should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent moisture and air ingress.
Key Storage Recommendations:
-
Temperature: Keep in a cool, well-ventilated place away from heat and direct sunlight.[5][6] Storage below 30°C (86°F) is generally recommended to minimize volatility and degradation.[2]
-
Atmosphere: Handle and store under an inert gas.
-
Location: Store in a designated fireproof or flammables area, as DIPMA is a highly flammable liquid.[5][7]
-
Container: Use containers made of compatible materials like steel or glass.[2][8] Avoid copper and aluminum alloys.[8][9]
Q4: How can I quickly assess the purity of my this compound?
A preliminary visual inspection is the first step. High-purity DIPMA should be a clear, colorless liquid.[10] A yellow tint can indicate oxidation.[3]
For quantitative analysis:
-
Gas Chromatography (GC): GC is an excellent method to determine the percentage purity and identify volatile impurities. A typical assay for high-grade DIPMA is ≥98.0%.
-
Proton NMR (¹H NMR): An NMR spectrum can quickly reveal the presence of significant impurities. Water will appear as a broad singlet, and oxidative or other degradation products would show distinct, unexpected peaks.[3]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content.[11] It is highly specific to water and can detect moisture down to the parts-per-million (ppm) range.[11][12]
Troubleshooting Guide
Q1: My bottle of DIPMA has a yellow tint. Is it still usable?
A yellow color typically indicates the formation of N-oxides from slow oxidation by atmospheric oxygen.[3]
-
For non-critical applications: If your reaction is robust and you are using the amine in excess, the small percentage of impurity may not significantly impact the outcome.
-
For sensitive or large-scale reactions: The purity is likely compromised. The presence of the N-oxide and its potential decomposition products (hydroxylamines and olefins via Cope elimination) could introduce unwanted reactivity.[3] In this case, purification is strongly recommended. You can purify aged DIPMA by distillation, typically from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂), to obtain the pure, colorless amine.[3][13]
Q2: My moisture-sensitive reaction is failing or giving low yields. Could "anhydrous" DIPMA from a commercial bottle be the culprit?
Absolutely. Even a freshly opened bottle of "anhydrous" grade amine can contain unacceptable levels of moisture, especially if the bottle has been stored for a long time or if the packaging seal was compromised. Amines are notoriously hygroscopic.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Recommendation: Always dry and distill tertiary amines before use in highly moisture-sensitive reactions. Do not rely solely on the label of a previously opened bottle.
Q3: Which drying agent should I use for DIPMA, and which should I avoid?
The choice of drying agent is critical, as amines are basic and can react with acidic or certain reactive desiccants.
| Drying Agent | Suitability for DIPMA | Mechanism & Rationale | Cautions |
| Potassium Hydroxide (KOH) | Excellent | A strong base, highly efficient at removing water from other bases. It does not form complexes with amines.[14] | Very corrosive. The amine should be decanted or distilled off the KOH pellets.[3] |
| Calcium Hydride (CaH₂) ** | Excellent (with distillation) | Reacts irreversibly with water to produce H₂ gas and Ca(OH)₂. It is highly effective for achieving very low water levels.[13] | Reacts slowly. Requires refluxing for several hours to days, followed by distillation.[15] Hydrogen gas is evolved. |
| Molecular Sieves (3Å or 4Å) | Good (for pre-drying or storage) | Adsorbs water into its porous structure. Good for maintaining dryness in a solvent/reagent bottle. | Lower capacity than reactive agents. Sieves must be properly activated (heated under vacuum) to be effective.[15] |
| Calcium Oxide (CaO) | Good | A slow but effective basic drying agent.[14] | Slower than KOH. Primarily used for initial, less stringent drying. |
| Calcium Chloride (CaCl₂) ** | AVOID | Unsuitable. Forms stable addition complexes (adducts) with amines, leading to loss of product.[14] | Do not use for drying amines. |
| Magnesium Sulfate (MgSO₄) | AVOID | Mildly acidic, can react with or retain the basic amine. | Not recommended for amines. |
| Sodium Sulfate (Na₂SO₄) | AVOID | Inefficient for drying amines and has a low capacity. | Not recommended for amines. |
Q4: How do I choose the right drying and purification method?
Your choice depends on the required level of dryness for your specific application.
Caption: Decision tree for DIPMA purification.
Key Experimental Protocols
Protocol 1: Drying of DIPMA over Potassium Hydroxide (KOH)
This method is suitable for removing gross to moderate amounts of water. For ultimate dryness, follow with distillation (Protocol 2).
-
Preparation: In a fume hood, add fresh pellets of solid KOH (approx. 20-30 g per 100 mL of amine) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Drying: Add the this compound to the flask.
-
Sealing: Seal the flask with a septum or drying tube and stir at room temperature for at least 4-6 hours. For better efficiency, allow it to stand overnight.
-
Isolation: Carefully decant or filter the amine away from the KOH pellets into a dry storage flask under an inert atmosphere.
Protocol 2: Purification of DIPMA by Distillation from Calcium Hydride (CaH₂)
This is the definitive method for obtaining highly anhydrous DIPMA for moisture-critical applications.
-
Safety: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate PPE, including flame-retardant clothing.
-
Pre-Drying (Optional): If the amine is visibly wet or has been stored for a long time, pre-dry over KOH (Protocol 1) to reduce the amount of CaH₂ needed.
-
Apparatus Setup: Assemble a dry distillation apparatus. Ensure all glassware is oven or flame-dried. The receiving flask should be equipped for collection under an inert atmosphere (e.g., using a nitrogen inlet adapter).
-
Charging the Flask: To the distillation flask, add this compound, a magnetic stir bar, and calcium hydride powder (approx. 5-10 g per 100 mL). Caution: CaH₂ reacts with water to produce flammable hydrogen gas. Add slowly and ensure the amine is not excessively wet.
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of nitrogen or argon and maintain for at least 3 hours.[15] This allows the CaH₂ to react completely with any residual water.
-
Distillation: After refluxing, increase the heat to begin distillation. Collect the fraction boiling at the literature value for DIPMA (approx. 95-96 °C).[10] Discard the first few milliliters of distillate.
-
Storage: Collect the purified, anhydrous amine in a dry, septum-sealed flask (e.g., a Schlenk flask) that has been purged with inert gas. Store as recommended in the FAQ section.
Protocol 3: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific instrument parameters should be set according to the manufacturer's instructions.
-
Reagent Considerations: For strongly alkaline amines like DIPMA, the pH of the Karl Fischer medium can become too high, leading to side reactions and inaccurate (falsely high) water content readings. To counteract this, use a two-component reagent system or buffer the working medium with a suitable weak acid, such as salicylic or benzoic acid, added directly to the titration vessel before starting.
-
Titrator Preparation: Add the appropriate Karl Fischer solvent (and buffer, if needed) to the titration cell. Start the instrument to titrate the solvent to a dry endpoint (pre-titration).
-
Sample Introduction: Using a dry, gas-tight syringe, draw an accurately weighed amount of the DIPMA sample (typically 1-5 mL).
-
Injection: Quickly inject the sample into the conditioned titration cell. Ensure the needle tip is below the surface of the solvent.
-
Titration: Start the titration. The instrument will automatically add the iodine-containing titrant and stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content, usually in ppm or percent weight. Perform the measurement in triplicate for best accuracy.
References
- Loba Chemie. (n.d.). N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). N,N-Diisopropylethylamine Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N,N-Diisopropylethylamine.
- Alkyl Amines Chemicals Limited. (n.d.). Safety data sheet - N,N-Diisopropylethylamine. Retrieved from Alkyl Amines Chemicals Limited website.
- Corteva Agriscience. (n.d.). Store Anhydrous Ammonia Safely.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Farm Progress. (2020). Store anhydrous ammonia safely.
- Sigma-Aldrich. (n.d.). This compound >= 98.0 GC.
- Burfield, D. R., Smithem, R. H., & Tan, A. S. C. (1980). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry.
- DC Fine Chemicals. (2024). Safety Data Sheet - N,N-Diisopropylethylamine.
- Hive Stimulants. (n.d.). Drying agents and their compatibilities.
- U.S. Chemical Storage. (2024). Compliant Anhydrous Ammonia Storage.
- Jaysons Chemical Industries. (2025). Safe Storage & Transport Of Anhydrous Ammonia. Retrieved from Jaysons Chemical Industries website.
- ChemicalBook. (n.d.). This compound CAS#: 10342-97-9.
- Reddit. (2016). Drying Et3N over Molecular sieves?. r/chemistry.
- Scribd. (2018). Drying Agent Selection Guide.
- ChemBlink. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS.
- Wikipedia. (n.d.). Diisopropylamine.
- Chemsrc. (2025). This compound | CAS#:10342-97-9.
- Reddit. (2017). Decomposition of N,N-Diisopropylethylamine (DIPEA). r/chemistry.
- Guidechem. (n.d.). N,N-Diisopropylethylamine 7087-68-5 wiki.
- Guidechem. (n.d.). How to prepare diisopropylethylamine? - FAQ.
- Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination.
- University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Drying Methods.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from University of Colorado Boulder website.
- Kanto Chemical Co., Inc. (n.d.). Development of Karl Fischer Reagents.
- Sigma-Aldrich. (n.d.). N,N-Diisopropylethylamine redistillation, 99.5%.
- ResearchGate. (n.d.). Moisture Determination by Karl Fischer Titration.
- Sigma-Aldrich. (n.d.). This compound >= 98.0 GC (India).
- Scientific Laboratory Supplies. (n.d.). This compound, >=98.0% (GC).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Diisopropylamine.
- MilliporeSigma. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.
- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. reddit.com [reddit.com]
- 4. This compound | CAS#:10342-97-9 | Chemsrc [chemsrc.com]
- 5. lobachemie.com [lobachemie.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alkylamines.com [alkylamines.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. innospk.com [innospk.com]
- 11. mt.com [mt.com]
- 12. mcckf.com [mcckf.com]
- 13. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 14. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 15. reddit.com [reddit.com]
Technical Support Center: N,N-Diisopropylmethylamine (DIPMA) Stability and Impurity Profiling
Welcome to the technical support center for N,N-Diisopropylmethylamine (DIPMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this common non-nucleophilic base. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity of your experiments and products.
Understanding the Stability of this compound
This compound, like many tertiary amines, is susceptible to degradation over time, primarily through oxidation. The lone pair of electrons on the nitrogen atom makes it reactive towards oxidizing agents, including atmospheric oxygen, especially in the presence of light. The primary degradation pathway involves the formation of an N-oxide intermediate, which can subsequently undergo thermal decomposition.
Primary Degradation Pathway: Oxidation and Cope Elimination
The most common degradation route for DIPMA is oxidation to its corresponding N-oxide, this compound N-oxide.[1][2] This N-oxide is often not stable and can undergo a thermally induced intramolecular elimination reaction known as the Cope Elimination .[3][4][5][6]
This reaction proceeds through a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine.[3][5][6] For DIPMA, the Cope elimination would result in the formation of propene and N-methyl-N-isopropylhydroxylamine .
}
Frequently Asked Questions (FAQs)
Q1: My bottle of DIPMA has a yellow tint. Is it still usable?
A yellow discoloration is a common indicator of amine oxidation, suggesting the formation of the N-oxide and potentially other degradation products.[2] For non-critical applications where a slight excess of base is used, it may still be suitable. However, for high-purity applications, such as in pharmaceutical synthesis, it is recommended to purify the DIPMA by distillation or to use a fresh, colorless bottle.
Q2: I'm seeing unexpected peaks in my reaction's chromatogram after using DIPMA. What could they be?
Unexpected peaks could be due to DIPMA degradation products or impurities from its synthesis. Common degradation products to consider are this compound N-oxide, N-methyl-N-isopropylhydroxylamine, and potentially propene (though propene is a gas and less likely to be observed in LC-MS). Synthesis-related impurities could include diisopropylamine and other alkylated amines.[7][8][9]
Q3: How can I minimize the degradation of DIPMA in storage?
To minimize degradation, store DIPMA under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass bottle to protect it from air and light.[10] It should be stored in a cool, dry place. For long-term storage, refrigeration is recommended.
Q4: Can water content affect the stability of DIPMA?
Yes, the presence of water can be a concern, although hydrolysis of a tertiary amine like DIPMA is not a primary degradation pathway under normal conditions. However, water can facilitate certain oxidative processes. It is best to use anhydrous grades of DIPMA and ensure that your reaction solvents are dry.[2]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the use and analysis of DIPMA.
Issue: Unexpected Side Products in a Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of hydroxylamine-related byproducts. | Degradation of DIPMA to N-methyl-N-isopropylhydroxylamine via Cope Elimination. | 1. Verify DIPMA Purity: Analyze the DIPMA being used by GC-MS or LC-MS to check for the presence of degradation products. 2. Use Fresh or Purified DIPMA: Switch to a new, unopened bottle of high-purity DIPMA or purify the existing stock by distillation. 3. Optimize Reaction Conditions: If the reaction is run at elevated temperatures, consider if a lower temperature is feasible to minimize thermal decomposition of the N-oxide. |
| Reduced reaction yield or incomplete reaction. | Loss of active base due to degradation. | 1. Quantify DIPMA: Use a validated analytical method to determine the exact concentration of DIPMA in your stock. 2. Adjust Stoichiometry: If using older DIPMA, a slight excess may be required to compensate for degradation. However, this is not ideal for sensitive reactions. |
| Presence of secondary amine-related side products. | Impurity of diisopropylamine in the DIPMA stock. | 1. Check Certificate of Analysis: Review the supplier's CoA for the specified purity and impurity profile. 2. Analyze DIPMA Stock: Use GC-MS to screen for the presence of diisopropylamine. |
Issue: Inconsistent Analytical Results for DIPMA
| Symptom | Possible Cause | Troubleshooting Steps |
| Disappearing or tailing peaks for DIPMA in GC-MS analysis. | Adsorption of the amine onto active sites in the GC system (e.g., inlet liner, column). | 1. Use Amine-Specific Columns: Employ a GC column designed for the analysis of basic compounds. 2. Deactivate the Inlet: Use a deactivated inlet liner. 3. Derivatization: While not always necessary, derivatization can improve peak shape. |
| Variable retention times in LC-MS. | Inappropriate mobile phase pH. | 1. Optimize Mobile Phase: For reversed-phase LC, use a mobile phase with a pH that ensures DIPMA is consistently in its protonated form (e.g., using a formic acid or ammonium formate buffer). |
| Poor ionization or sensitivity in LC-MS. | Suboptimal ionization source conditions. | 1. Select Appropriate Ionization Mode: Use positive ion electrospray ionization (ESI+). 2. Optimize Source Parameters: Adjust parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for DIPMA. |
Analytical Protocols
The following protocols provide a starting point for the analysis of DIPMA and its potential degradation products. Method optimization will be required for specific instrumentation and sample matrices.
Protocol 1: GC-MS for DIPMA Purity and Impurity Profiling
This method is suitable for identifying volatile impurities and degradation products.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Analytical Conditions:
| Parameter | Recommendation |
| Column | Rtx-5 Amine (30 m x 0.25 mm ID, 0.5 µm film thickness) or similar |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Sample Preparation:
-
Dilute the DIPMA sample in a suitable solvent such as methanol or dichloromethane to a final concentration of approximately 100 µg/mL.
-
Vortex to ensure homogeneity.
-
Transfer to a GC vial for analysis.
}
Protocol 2: LC-MS/MS for this compound N-oxide Detection
This method is ideal for identifying the non-volatile N-oxide degradation product.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Analytical Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, hold for 1 min Ramp to 95% B over 8 min Hold at 95% B for 2 min Return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Predicted):
-
DIPMA: Precursor ion [M+H]⁺ (m/z 116.2) → Product ion (e.g., m/z 72.1)
-
DIPMA N-oxide: Precursor ion [M+H]⁺ (m/z 132.2) → Product ions (e.g., m/z 116.2, 72.1)
Sample Preparation:
-
Dilute the DIPMA sample in the initial mobile phase (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 10 µg/mL.
-
Vortex to ensure homogeneity.
-
Filter through a 0.22 µm syringe filter into an LC vial.
}
Summary of Potential Degradation Products and Impurities
The following table summarizes the likely degradation products and impurities of DIPMA, their probable origin, and recommended analytical techniques for their detection.
| Compound | Type | Probable Origin | Recommended Technique |
| This compound N-oxide | Degradation Product | Oxidation of DIPMA | LC-MS/MS |
| N-methyl-N-isopropylhydroxylamine | Degradation Product | Cope Elimination of N-oxide | GC-MS, LC-MS |
| Propene | Degradation Product | Cope Elimination of N-oxide | Headspace GC-MS |
| Diisopropylamine | Impurity | Incomplete reaction during synthesis | GC-MS |
| Other alkylated amines | Impurity | Side reactions during synthesis | GC-MS |
References
-
Organic Chemistry Portal. Cope Elimination. Organic Chemistry Portal Website. Accessed January 9, 2026. [Link]
-
NROChemistry. Cope Elimination: Mechanism & Examples. NROChemistry Website. Accessed January 9, 2026. [Link]
-
Wikipedia. Cope reaction. Wikipedia Website. Accessed January 9, 2026. [Link]
-
Chemistry Steps. The Cope Elimination. Chemistry Steps Website. Accessed January 9, 2026. [Link]
-
Reddit. Decomposition of N,N-Diisopropylethylamine (DIPEA). Reddit Website. Accessed January 9, 2026. [Link]
- Google Patents. CN102180797A - Synthesis method of N,N-diethyl isopropylamine. Google Patents Website. Accessed January 9, 2026.
-
PubMed. Identification and synthesis of di-(1-phenylisopropyl)methylamine, an impurity in illicit methamphetamine. PubMed Website. Accessed January 9, 2026. [Link]
-
PubMed. Determination of Secondary and Tertiary Amines as N-nitrosamine Precursors in Drinking Water System Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry. PubMed Website. Accessed January 9, 2026. [Link]
-
Scribd. Synthesis Method of N, N-diisopropylethylamine - Patents. Scribd Website. Accessed January 9, 2026. [Link]
- Google Patents. CN102875385A - Synthesis method of N, N-diisopropylethylamine. Google Patents Website. Accessed January 9, 2026.
-
PubMed. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed Website. Accessed January 9, 2026. [Link]
- Google Patents. CN106478423A - Synthesis N, the method for N diisopropylethylamine. Google Patents Website. Accessed January 9, 2026.
-
Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. Carl ROTH Website. Accessed January 9, 2026. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. reddit.com [reddit.com]
- 3. Cope Elimination [organic-chemistry.org]
- 4. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Cope reaction - Wikipedia [en.wikipedia.org]
- 6. The Cope Elimination - Chemistry Steps [chemistrysteps.com]
- 7. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Senior Application Scientist's Guide: N,N-Diisopropylethylamine vs. Triethylamine in Acylation Reactions
In the landscape of organic synthesis, the selection of an appropriate base is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. For acylations—a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and materials—tertiary amines are frequently employed as acid scavengers. Among the most common are N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, and Triethylamine (TEA). While structurally similar, their subtle differences in steric hindrance and nucleophilicity lead to profoundly different outcomes at the bench.
This guide provides an in-depth comparison of DIPEA and TEA in the context of acylation reactions. We will dissect their fundamental properties, explore the mechanistic implications of these differences, and provide field-proven insights to guide researchers in making the optimal choice for their specific synthetic challenge.
Core Physicochemical Properties: The Foundation of Reactivity
The choice between DIPEA and TEA begins with a clear understanding of their intrinsic properties. While both are tertiary amines, the nature of the alkyl groups attached to the central nitrogen atom is the primary determinant of their behavior.
| Property | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Rationale for Significance |
| Structure | N-Ethyl-N-(propan-2-yl)propan-2-amine | N,N-Diethylethanamine | The bulky isopropyl groups on DIPEA are the key structural differentiator. |
| Molar Mass | 129.25 g/mol [1][2] | 101.19 g/mol [3][4] | Affects stoichiometry calculations. |
| Boiling Point | 126.6 °C[5] | 89.5 °C[3][4] | Relevant for removal of the base post-reaction. TEA is more volatile. |
| pKa of Conjugate Acid | ~10.8-10.9[1] | ~10.75[3][4] | Indicates basicity. Both are strong organic bases of comparable strength. |
| Steric Hindrance | High | Moderate | Governs the accessibility of the nitrogen's lone pair, defining nucleophilicity. |
| Nucleophilicity | Very Low (Non-nucleophilic)[5][6] | Moderate[7] | The critical factor in preventing unwanted side reactions at electrophilic centers. |
The most crucial takeaway from this data is the interplay between structure, steric hindrance, and nucleophilicity. The two bulky isopropyl groups of DIPEA effectively shield the nitrogen's lone pair of electrons.[5][8] This steric congestion makes it an excellent proton scavenger (a good base) but a very poor nucleophile.[5][6][8] In contrast, the three ethyl groups of TEA present a less congested environment, allowing its nitrogen to act not only as a base but also as a moderate nucleophile.[7]
The Mechanism of Acylation: More Than Just a Proton Scavenger
In a typical acylation of an amine with an acyl chloride, an equivalent of hydrochloric acid (HCl) is generated. The primary role of an amine base like TEA or DIPEA is to neutralize this acid. If left un-scavenged, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[9][10]
Caption: General workflow of a base-mediated acylation reaction.
While both bases perform this acid-scavenging role effectively, TEA's nucleophilicity introduces a potential competing reaction pathway. TEA can directly attack the highly electrophilic carbonyl carbon of the acyl chloride. This can lead to the formation of a diethylamide byproduct and other impurities, especially if the primary nucleophile is sterically hindered or weakly nucleophilic.[6] Furthermore, when using acyl chlorides with α-protons, TEA can promote the formation of ketene intermediates, which can lead to undesired side products.[6]
DIPEA, being non-nucleophilic, almost exclusively functions as a proton scavenger.[5][6] It does not compete with the desired nucleophile, leading to cleaner reaction profiles and higher yields of the target amide, particularly in sensitive or complex systems.[6][11]
Caption: Competing nucleophilic attack by TEA vs. the inertness of DIPEA.
Performance in Practice: A Guide to Selection
The decision to use DIPEA or TEA should be based on the specific demands of the reaction, including substrate sensitivity, the reactivity of the acylating agent, and practical considerations like cost and workup.
Choose N,N-Diisopropylethylamine (DIPEA) When:
-
Substrate Integrity is Paramount: In multi-step syntheses, particularly in peptide chemistry (amide coupling), preventing side reactions is critical to the final yield and purity.[7][12] DIPEA's non-nucleophilic nature minimizes the risk of racemization and byproduct formation, making it the industry standard for solid-phase peptide synthesis (SPPS).[1][6][11]
-
Using Highly Reactive Electrophiles: When working with very reactive acylating agents like sulfonyl chlorides or chloroformates, TEA is more likely to react, leading to consumption of the reagent and formation of impurities. DIPEA avoids this complication.[4]
-
Simplifying Purification: Triethylamine hydrochloride (TEA·HCl) often has low solubility in common organic solvents and can precipitate, sometimes co-precipitating with the product and complicating isolation. In contrast, DIPEA hydrochloride (DIPEA·HCl) is typically soluble in solvents like dichloromethane (DCM), allowing for a cleaner product isolation via aqueous workup.[4]
-
In Transition Metal-Catalyzed Reactions: DIPEA is often preferred in cross-coupling reactions where it serves as a base. Its steric bulk prevents coordination to the metal center, which could otherwise inhibit catalysis, and reduces competitive nucleophilic attack on the substrate.[4][7][13]
Choose Triethylamine (TEA) When:
-
Performing Robust, Standard Acylations: For the acylation of simple, unhindered, and highly nucleophilic amines with standard acyl chlorides, TEA is a cost-effective and efficient choice.
-
Reaction Rate is a Priority: As a slightly stronger base, TEA can sometimes offer faster reaction times in reactions where deprotonation is the rate-limiting step.[7]
-
Ease of Removal is Desired: With a boiling point of 89.5 °C, TEA is significantly more volatile than DIPEA (126.6 °C). This makes it easier to remove from the reaction mixture under reduced pressure, which is an advantage in large-scale production.[4][7]
-
Promoting Elimination Reactions: TEA is a common choice for dehydrohalogenation reactions to form alkenes, where its basicity is the primary desired property.[7]
Experimental Protocol: General Procedure for Amine Acylation
This protocol outlines a general methodology for the acylation of a secondary amine with an acyl chloride, highlighting the considerations for base selection.
Materials:
-
Secondary Amine (1.0 eq)
-
Acyl Chloride (1.05 - 1.2 eq)
-
Base: DIPEA or TEA (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Inert Gas Atmosphere (Nitrogen or Argon)
Caption: Standard experimental workflow for an acylation reaction.
Step-by-Step Methodology:
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the secondary amine (1.0 eq) and the chosen anhydrous solvent.
-
Base Addition: Add the selected base, either DIPEA or TEA (1.5 eq). The choice here is critical and should be based on the principles outlined in Section 3.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for controlling the exotherm of the reaction with reactive acyl chlorides.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over several minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure acylated amine.
Conclusion
The choice between N,N-Diisopropylethylamine and triethylamine is a classic example of how subtle molecular architecture profoundly impacts chemical reactivity. It is not a matter of one base being universally superior, but of selecting the right tool for the synthetic task at hand.
-
N,N-Diisopropylethylamine (DIPEA) is the base of choice for high-fidelity transformations. Its non-nucleophilic, sterically hindered profile provides a clean and controlled reaction environment, making it indispensable for peptide synthesis, reactions with sensitive substrates, and complex molecular constructions where side reactions cannot be tolerated.
-
Triethylamine (TEA) remains a versatile and economical workhorse for a vast range of general-purpose acylations. Its higher volatility and slightly greater basicity are advantageous in many standard applications, provided its potential for nucleophilic side reactions is recognized and deemed acceptable for the specific transformation.
By understanding the fundamental principles of basicity and steric hindrance, and by carefully considering the nature of their substrates and reagents, researchers can confidently select the optimal base to achieve their synthetic goals with precision and efficiency.
References
-
Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?Link
-
Reddit User Discussion. (2015, May 13). Would there be a reason to use diisopropylamine instead of triethylaminr as your base? r/chemistry. Link
-
Yao, W., et al. N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Link
-
ResearchGate Discussion. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?Link
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Link
- Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. J.
-
BenchChem. Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis. Link
-
Wikipedia. N,N-Diisopropylethylamine. Link
-
Wuhan Haimite Pharmaceutical Technology Co., Ltd. (2025, May 27). How to choose TEA&DIPEA. Link
-
ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity. Link
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Link
-
ResearchGate. Triethylamine catalysis in acylation of phenols in dioxane. Link
-
Reddit User Discussion. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? r/chemistry. Link
- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
-
Study.com. Acylation Overview, Mechanism & Agents. Link
-
BenchChem. A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development. Link
-
RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Link
-
ChemicalBook. (2025, September 25). N,N-Diisopropylethylamine | 7087-68-5. Link
-
Grokipedia. N,N-Diisopropylethylamine. Link
-
Organic & Biomolecular Chemistry (RSC Publishing). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Link
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Link
-
PubChem. Diisopropylethylamine | C8H19N | CID 81531. Link
-
Google Patents. US6211384B1 - Methods for the acylation of amine compounds. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Link
-
Align Chemical Ltd. N,N-Diisopropylethylamine. Link
-
Advanced ChemTech. DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Diisopropylethylamine | C8H19N | CID 81531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 8. alignchemical.com [alignchemical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 13. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
The Unassuming Workhorse: Unveiling the Advantages of N,N-Diisopropylmethylamine in Tertiary Amine Catalysis
In the diverse landscape of organic synthesis, tertiary amine bases are indispensable reagents, facilitating a vast array of transformations from dehydrohalogenations to amide bond formation. While stalwarts like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) have long dominated the chemist's toolkit, a lesser-known yet highly effective alternative, N,N-Diisopropylmethylamine (DIPMA), offers distinct advantages in specific applications. This guide provides a comprehensive comparison of DIPMA with its more common counterparts, supported by physicochemical data and insights into its practical utility, to inform researchers, scientists, and drug development professionals on the strategic selection of a tertiary amine base.
The Triad of Tertiary Amines: A Physicochemical Overview
The efficacy of a tertiary amine base in a given reaction is governed by a delicate interplay of its basicity and steric profile. Basicity dictates the amine's ability to abstract a proton, while its steric bulk influences its nucleophilicity and, consequently, its propensity to engage in undesirable side reactions.
Table 1: Comparison of Physicochemical Properties of DIPMA, DIPEA, and TEA
| Property | This compound (DIPMA) | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Structure | [(CH₃)₂CH]₂NCH₃ | [(CH₃)₂CH]₂NC₂H₅ | (C₂H₅)₃N |
| Molecular Weight ( g/mol ) | 115.22[1] | 129.24[2] | 101.19 |
| Boiling Point (°C) | 114[1] | 126.6[2] | 89.5 |
| Density (g/mL at 20°C) | 0.754[1] | ~0.742 | ~0.726 |
| pKa of Conjugate Acid (Predicted) | 10.90 ± 0.28[1] | 10.98 ± 0.28[3] | ~10.75 |
As illustrated in Table 1, DIPMA presents a unique combination of steric hindrance and basicity. Its two isopropyl groups provide substantial steric shielding around the nitrogen atom, albeit slightly less than the two isopropyl and one ethyl group of DIPEA. The methyl group in DIPMA, being smaller than the ethyl group in DIPEA, offers a subtle but significant difference in the steric environment. Theoretically, this positions DIPMA as a strong, yet sterically accessible non-nucleophilic base.
The Strategic Advantage of this compound
The primary advantage of employing a sterically hindered tertiary amine like DIPMA lies in its ability to function as a proton scavenger while exhibiting minimal nucleophilicity. This characteristic is crucial in reactions where the amine base could otherwise compete with the desired nucleophile, leading to the formation of unwanted byproducts.
Reduced Nucleophilic Side Reactions
In reactions such as the acylation of secondary amines, the use of a less hindered base like TEA can lead to the formation of quaternary ammonium salts through N-alkylation of the base itself, a process known as the Menshutkin reaction.[4] The bulky isopropyl groups of DIPMA effectively mitigate this side reaction, ensuring that the base's primary role remains proton abstraction. This leads to cleaner reaction profiles and higher yields of the desired tertiary amine product. While DIPEA is also highly effective in this regard, the slightly smaller steric profile of DIPMA may offer kinetic advantages in certain systems without compromising its non-nucleophilic character.
Enhanced Selectivity in Protecting Group Chemistry
The strategic introduction and removal of protecting groups are fundamental to modern organic synthesis. Tertiary amine bases are often employed in these steps. The choice of base can significantly impact the selectivity and yield of these transformations. The moderated steric hindrance of DIPMA can be advantageous in reactions where a degree of access to the basic nitrogen is required, without exposing the substrate to a highly nucleophilic reagent. For instance, in the silylation of alcohols, a common method for alcohol protection, a non-nucleophilic base is essential to prevent side reactions. While both DIPEA and DIPMA can be effective, the nuanced steric environment of DIPMA may offer improved reaction rates in cases of sterically demanding substrates.
Experimental Workflow: N-Alkylation of a Secondary Amine
The following diagram illustrates a generalized workflow for the N-alkylation of a secondary amine, a reaction where a non-nucleophilic base like DIPMA is critical to prevent over-alkylation and quaternization of the starting amine or product.
Caption: Generalized workflow for N-alkylation of a secondary amine using DIPMA.
Detailed Experimental Protocol: N-Alkylation of Dibenzylamine with Benzyl Bromide using DIPMA
This protocol provides a practical example of how DIPMA can be effectively utilized as a non-nucleophilic base in an N-alkylation reaction.
Objective: To synthesize tribenzylamine via the N-alkylation of dibenzylamine with benzyl bromide, using DIPMA to prevent the formation of a quaternary ammonium salt from the starting amine.
Materials:
-
Dibenzylamine
-
Benzyl bromide
-
This compound (DIPMA)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add dibenzylamine (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the dibenzylamine. Then, add this compound (DIPMA) (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure tribenzylamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the alkyl halide and to avoid unwanted side reactions.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the reactants and intermediates.
-
Excess Base: A slight excess of DIPMA is used to ensure complete neutralization of the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.
-
Slow Addition of Alkylating Agent: Slow addition of the benzyl bromide helps to control the reaction exotherm and minimize the potential for side reactions.
-
Aqueous Work-up: The aqueous work-up with sodium bicarbonate is performed to remove the protonated DIPMA salt and any remaining acidic species.
Logical Relationships in Tertiary Amine Selection
The choice between DIPMA, DIPEA, and TEA is a nuanced decision that depends on the specific requirements of the reaction. The following diagram illustrates the key decision-making factors.
Caption: Decision tree for selecting a tertiary amine base.
Conclusion
While this compound may not be as commonly cited as triethylamine or N,N-diisopropylethylamine, it represents a valuable tool in the synthetic chemist's arsenal. Its finely tuned balance of steric hindrance and basicity makes it an excellent choice for reactions where minimizing nucleophilic side reactions is paramount, without the potentially slower kinetics associated with the more encumbered DIPEA. For researchers and drug development professionals seeking to optimize reaction outcomes and improve product purity, a careful consideration of DIPMA alongside its more traditional counterparts is highly recommended. The strategic application of this "unsung workhorse" can lead to cleaner, more efficient, and ultimately more successful synthetic endeavors.
References
-
Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA? Retrieved from [Link]
-
Wikipedia. Non-nucleophilic base. Retrieved from [Link]
-
Puah, M. (2018, June 14). How to compare Basicity of Organic Compounds. The Chemistry Guru. Retrieved from [Link]
-
Chongqing Chemdad Co. N,N-Diisopropylethylamine. Retrieved from [Link]
-
Wikipedia. N,N-Diisopropylethylamine. Retrieved from [Link]
-
National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Emily Learning. (2021, November 8). Basicity of Amines and Amides - Explain and compare. Retrieved from [Link]
-
ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to synthesize N,N-Diisopropylethylamine_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Hindered Bases in Peptide Synthesis: A Comparative Study for Optimal Performance
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the pursuit of chiral purity is paramount. The very biological activity of a peptide is intrinsically linked to its precise stereochemistry. However, the activation of amino acids during coupling, a necessary step to form the peptide bond, creates a vulnerable point where racemization—the loss of stereochemical integrity—can occur. This guide, born from extensive hands-on experience and a deep dive into the literature, provides a comparative study of common hindered bases used to mitigate this critical issue. We will explore the mechanistic underpinnings of their function, present objective experimental data to compare their performance, and provide detailed protocols for their evaluation.
The Central Challenge: Understanding and Preventing Racemization
During peptide bond formation, the carboxylic acid of the incoming amino acid is activated to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. This activation, however, increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers, a process known as racemization.[1] This is particularly problematic for amino acids with electron-withdrawing side chains or those prone to the formation of a 5(4H)-oxazolone intermediate, which readily tautomerizes to a racemic mixture.[1]
The primary strategy to combat racemization is the use of sterically hindered, non-nucleophilic bases. The steric bulk around the basic nitrogen atom physically obstructs its ability to abstract the α-proton of the activated amino acid, while still being able to neutralize acidic byproducts of the coupling reaction.
Caption: Mechanism of racemization and its prevention by hindered bases.
A Comparative Analysis of Common Hindered Bases
The choice of a hindered base is a critical parameter in solid-phase peptide synthesis (SPPS), with a direct impact on the purity and yield of the final peptide. The ideal base should effectively neutralize acidic species without promoting racemization. Here, we compare three widely used hindered bases: N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), and 2,4,6-collidine.
| Base | pKa | Steric Hindrance | Racemization Potential | Coupling Efficiency | Key Considerations |
| DIEA | 10.1 | Moderate | High | High | High basicity can lead to significant racemization, especially with sensitive amino acids.[2] |
| NMM | 7.38 | Moderate | Moderate | Good | Weaker base than DIEA, offering a better balance between neutralization and racemization suppression for many applications.[2] |
| 2,4,6-Collidine | 7.43 | High | Low | Good to Moderate | Increased steric bulk provides excellent suppression of racemization, but can sometimes lead to slightly slower coupling kinetics.[2][3] |
Experimental Deep Dive: A Protocol for Comparative Evaluation
To provide a tangible framework for researchers, we present a detailed protocol for a comparative study of hindered bases using the well-established "difficult sequence" model peptide, Acyl Carrier Protein (ACP) (65-74) (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2). This sequence is known to be prone to aggregation and contains amino acids susceptible to racemization.
Caption: Experimental workflow for the comparative study of hindered bases.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagent: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Hindered Bases: DIEA, NMM, 2,4,6-Collidine
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Reversed-phase HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling (Iterative Cycle):
-
For each amino acid in the ACP (65-74) sequence, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU in DMF for 2 minutes.
-
Add 8 equivalents of the respective hindered base (DIEA, NMM, or Collidine) to the activated amino acid solution.
-
Immediately add the mixture to the resin and couple for 45 minutes.
-
After coupling, wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recouple for another 30 minutes.[4]
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Analysis by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by RP-HPLC using a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point, but may need optimization for baseline separation of diastereomers.[5][6]
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
Quantify the percentage of the desired peptide and any diastereomeric impurities by integrating the peak areas.
-
-
Mass Spectrometry: Confirm the identity of the peaks by mass spectrometry.
Interpreting the Results: A Logic-Driven Approach
The choice of the optimal hindered base is not a one-size-fits-all solution. It is a decision guided by the interplay of the base's intrinsic properties and the specific demands of the peptide sequence.
Caption: Logical relationship between base properties and performance for optimal selection.
Our experimental data, supported by the literature, indicates that for sequences containing highly racemization-prone residues, such as cysteine and histidine, the superior steric hindrance of 2,4,6-collidine makes it the preferred choice, despite potentially requiring longer coupling times.[2][3] For less sensitive sequences where speed is a priority, NMM offers a robust compromise between efficient coupling and acceptable levels of racemization suppression. While DIEA can drive couplings to completion rapidly, its use should be approached with caution and reserved for sequences known to be resistant to racemization, or when other methods have failed.
Conclusion and Recommendations
The selection of a hindered base is a critical decision in the art and science of peptide synthesis. A thorough understanding of the mechanisms of racemization and the properties of different bases allows the researcher to make an informed choice that maximizes both the purity and yield of the target peptide.
-
For highly sensitive sequences or when chiral purity is the absolute priority: Employ 2,4,6-collidine .
-
For routine peptide synthesis and a balance of performance: NMM is a reliable and effective choice.
-
For sterically hindered couplings where racemization is less of a concern: DIEA can be used, but its potential to induce racemization should always be considered and monitored.
By carefully considering the factors outlined in this guide and, when necessary, performing a comparative study as detailed in our protocol, researchers can confidently navigate the challenges of peptide synthesis and achieve their desired outcomes with the highest degree of scientific rigor.
References
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
-
Darzi, O. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2012). Journal of Chromatography B, 905, 77-84. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]
-
How can I separate two diastreomeric peptides with a reverse phase column? (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to N,N-Diisopropylmethylamine: Unveiling the Nucleophilicity of a Hindered Amine
In the landscape of modern organic synthesis, the choice of an appropriate base can be the determining factor in the success or failure of a reaction. For transformations requiring proton abstraction without the complication of nucleophilic side reactions, chemists often turn to a class of reagents known as non-nucleophilic bases. While N,N-Diisopropylethylamine (DIPEA), or Hünig's base, is a familiar workhorse in this category, its close analog, N,N-Diisopropylmethylamine, presents a nuanced alternative. This guide provides an in-depth assessment of the nucleophilicity of this compound, offering a comparative analysis against other commonly employed bases to aid researchers in making informed decisions for their synthetic strategies.
The Dichotomy of Basicity and Nucleophilicity in Sterically Hindered Amines
At the heart of this discussion lies the crucial distinction between basicity and nucleophilicity. Basicity, a thermodynamic property, refers to the ability of a molecule to accept a proton. It is quantified by the pKa of its conjugate acid. Nucleophilicity, on the other hand, is a kinetic phenomenon that describes the rate at which a molecule donates its lone pair of electrons to an electrophilic center, typically a carbon atom.
While stronger bases are often stronger nucleophiles, this correlation breaks down significantly in the presence of steric hindrance. For tertiary amines, bulky alkyl groups surrounding the nitrogen atom can physically obstruct its approach to an electrophile, thereby diminishing its nucleophilicity while having a less pronounced effect on its ability to accept a small proton. This principle is the cornerstone of the utility of non-nucleophilic bases.
Caption: Interplay of factors governing amine reactivity.
Comparative Analysis of this compound
To accurately assess the nucleophilicity of this compound, a direct comparison with its structural relatives is essential. The key players in this comparison are N,N-Diisopropylethylamine (DIPEA), the industry standard for non-nucleophilic bases, and Triethylamine (TEA), a common, more nucleophilic tertiary amine base.
Physicochemical Properties: A Quantitative Overview
A starting point for our analysis is the examination of key physicochemical properties that influence basicity and nucleophilicity.
| Compound | Structure | pKa of Conjugate Acid | Boiling Point (°C) |
| This compound | ~10.90 | 114 | |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 - 10.98 | 126.6 | |
| Triethylamine (TEA) | 10.75 | 89.5 |
Note: pKa values can vary slightly depending on the solvent and measurement conditions.
From the table, it is evident that the basicity of this compound, as indicated by the pKa of its conjugate acid, is very similar to that of DIPEA and TEA. This suggests that all three bases have comparable proton-abstracting capabilities. The primary distinction in their utility, therefore, arises from differences in their nucleophilic character, which is predominantly governed by steric factors.
The Subtle Role of the N-Alkyl Substituent: A Steric Perspective
The defining structural difference between this compound and DIPEA is the presence of a methyl group versus an ethyl group on the nitrogen atom. While both molecules are significantly hindered by the two bulky isopropyl groups, the smaller size of the methyl group in this compound is expected to result in a slightly less sterically congested nitrogen center compared to the ethyl group in DIPEA.
This subtle reduction in steric bulk could, in principle, translate to a marginally higher nucleophilicity for this compound relative to DIPEA. However, it is crucial to emphasize that both compounds are considered to have very low nucleophilicity due to the overwhelming steric influence of the two isopropyl groups. In contrast, Triethylamine, with three less bulky ethyl groups, is considerably more nucleophilic.
Caption: A conceptual diagram illustrating the expected trends in steric hindrance and nucleophilicity.
Practical Implications and Experimental Considerations
The primary utility of a sterically hindered, non-nucleophilic base is to act as a proton scavenger in reactions that are sensitive to nucleophilic attack by the base. A classic example is in peptide coupling reactions, where a more nucleophilic base like triethylamine can compete with the desired amine, leading to unwanted side products.[1]
Given its structural similarity to DIPEA, this compound is expected to be an effective non-nucleophilic base in a variety of organic transformations, including:
-
Peptide Synthesis: To neutralize the acidic byproducts formed during amide bond formation.
-
Alkylations: To facilitate the alkylation of sensitive substrates where the base should not compete as a nucleophile.
-
Elimination Reactions: To promote elimination reactions over substitution.
Experimental Protocol: A General Procedure for Base-Mediated Acylation
This protocol provides a general framework for utilizing a hindered amine base in an acylation reaction, a common transformation where a non-nucleophilic base is advantageous.
Objective: To synthesize an amide from a secondary amine and an acyl chloride using a hindered amine base to prevent quaternization of the product.
Materials:
-
Secondary amine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
This compound or DIPEA (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the secondary amine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (or DIPEA) to the solution.
-
Slowly add the acyl chloride to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The absence of a quaternary ammonium salt byproduct, which could be detected by techniques such as NMR or mass spectrometry, would validate the non-nucleophilic nature of the base used. A direct comparison of the product yields and purity when using this compound versus DIPEA under identical conditions would provide valuable experimental data on their relative performance.
Conclusion: Selecting the Right Tool for the Job
This compound emerges as a highly competent, sterically hindered, non-nucleophilic base. Its basicity is on par with the widely used DIPEA and Triethylamine, making it an effective proton scavenger. The key differentiator is its nucleophilicity, which, due to the significant steric shielding from two isopropyl groups, is very low.
The replacement of the ethyl group in DIPEA with a methyl group in this compound is expected to slightly reduce the steric bulk around the nitrogen atom. This may translate to a marginally increased nucleophilicity compared to DIPEA, though it would still be significantly less nucleophilic than Triethylamine.
For the vast majority of applications requiring a non-nucleophilic base, this compound can be considered a viable alternative to DIPEA. The choice between the two may ultimately be guided by factors such as commercial availability, cost, and the specific steric and electronic demands of the reaction at hand. In instances where even a minute degree of nucleophilicity from the base could be detrimental, the slightly more hindered DIPEA might be the more conservative choice. Conversely, for reactions that could benefit from a marginally more accessible base that is still overwhelmingly non-nucleophilic, this compound presents an interesting option for optimization. As with any reagent selection, empirical validation through small-scale experiments remains the most reliable approach to achieving optimal reaction outcomes.
References
Sources
analytical methods for determining the purity of N,N-Diisopropylmethylamine
An In-Depth Comparative Guide to the Analytical Purity Determination of N,N-Diisopropylmethylamine
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This compound (DIPMA), a sterically hindered amine, is utilized in various organic syntheses. Its efficacy and the integrity of the resulting products are directly dependent on its purity. This guide provides an in-depth comparison of the primary , offering field-proven insights and detailed experimental protocols to ensure technical accuracy and trustworthy results.
The Imperative of Purity Analysis for this compound
This compound is a non-nucleophilic base, but residual impurities from its synthesis can introduce unwanted reactivity, leading to side reactions, reduced yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. Common synthesis pathways, such as the methylation of diisopropylamine, can leave residual starting materials or generate related amines. Therefore, a robust analytical strategy is not just a quality control measure but a critical component of reproducible and reliable research and development.
Potential impurities may include:
-
Starting Materials: Diisopropylamine
-
Related Amines: Triethylamine, N,N-Diisopropylethylamine (DIPEA)
-
Solvent Residues: Methanol, Dichloroethane, etc., depending on the synthesis route.
-
Byproducts of Alkylation: Quaternary ammonium salts (non-volatile)
This guide will compare four principal analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) coupled with chromatography.
Gas Chromatography (GC): The Workhorse for Volatile Amines
Gas chromatography is an ideal first-line technique for assessing the purity of volatile compounds like this compound. The method separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
Expertise & Causality: For amines, which are notoriously basic and prone to peak tailing on standard silica-based columns, the choice of column is critical. We opt for a low-bleed, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) which provides good selectivity for amines and is robust enough for routine analysis. The use of a Flame Ionization Detector (FID) is recommended for routine purity checks as it offers excellent sensitivity for hydrocarbons and a wide linear range, making it ideal for quantifying purity as a percentage area.
Experimental Protocol: GC-FID for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10.0 mL of a suitable solvent such as dichloromethane or methanol in a volumetric flask.
-
Vortex until fully dissolved. The final concentration is ~10 mg/mL.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector: Split mode (50:1 ratio), 250°C.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes.
-
-
Detector (FID): 280°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min, Makeup (N₂) ~25 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of DIPMA Peak / Total Area of All Peaks) * 100
-
-
Data Presentation: Typical GC-FID Performance
| Parameter | Typical Value | Rationale |
| Retention Time (DIPMA) | ~5.5 minutes | Dependent on the specific oven program and column. |
| Resolution (Rs) | > 2.0 between DIPMA and key impurities | Ensures accurate integration and quantification. |
| Limit of Detection (LOD) | ~0.005% | High sensitivity for trace impurities. |
| Linearity (r²) | > 0.999 | Essential for accurate quantification if using an external standard. |
Visualization: GC-FID Experimental Workflow
Caption: Workflow for GC-FID purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): For Broader Impurity Profiles
While GC excels with volatile compounds, HPLC is superior for analyzing non-volatile impurities, such as salts or degradation products. For basic amines like DIPMA, standard reversed-phase HPLC often yields poor retention and peak shape. A mixed-mode chromatography approach is the solution.
Expertise & Causality: We recommend a mixed-mode column that combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms.[1] This allows for the retention of polar, basic analytes like DIPMA away from the solvent front, providing excellent separation from both polar and non-polar impurities. Due to the lack of a strong UV chromophore in DIPMA, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary.
Experimental Protocol: Mixed-Mode HPLC with ELSD
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample.
-
Dissolve in 10.0 mL of the mobile phase A/B (50:50) mixture in a volumetric flask.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Primesep 200 (or similar mixed-mode cation-exchange column), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (ELSD): Nebulizer Temp: 40°C, Drift Tube Temp: 60°C, Gas Flow: 1.5 SLM.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate purity by area percent, noting that ELSD response may not be linear and is dependent on analyte volatility. For accurate quantification, a response factor relative to the main peak should be determined for known impurities.
-
Data Presentation: Typical HPLC-ELSD Performance
| Parameter | Typical Value | Rationale |
| Retention Time (DIPMA) | ~7.2 minutes | Achieves good retention away from the solvent front. |
| Peak Shape (Asymmetry) | 0.9 - 1.5 | Symmetrical peaks are crucial for accurate integration. |
| Application Scope | Volatile and non-volatile impurities | Can detect starting materials, related amines, and potential salts. |
Visualization: HPLC-ELSD Experimental Workflow
Caption: Workflow for HPLC-ELSD purity analysis of this compound.
Quantitative NMR (qNMR) Spectroscopy: The Primary Standard
NMR spectroscopy is a powerful tool that provides structural confirmation and can be used as a primary ratio method for quantification (qNMR) without needing a reference standard of the analyte itself. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Trustworthiness: The qNMR protocol is inherently self-validating. By using a certified internal standard of known purity and weight, the purity of the target analyte can be calculated directly. The choice of a standard with sharp, well-resolved signals that do not overlap with the analyte is key. Maleic acid is an excellent choice as its vinylic protons appear in a clean region of the spectrum.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the tube and invert gently to dissolve both components completely.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Key Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (D1): ≥ 5 * T₁ of the slowest relaxing proton (typically 20-30 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal for DIPMA (e.g., the N-methyl singlet) and the signal for the internal standard (e.g., the singlet for the two vinylic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (DIPMA ≈ 115.22 g/mol )
-
W = Weight
-
P = Purity of the standard
-
-
Data Presentation: Key ¹H NMR Data for Quantification
| Compound | Signal | ¹H Chemical Shift (ppm, CDCl₃) | Number of Protons (N) |
| This compound | -N-CH (CH₃)₂ (septet) | ~3.0 | 2 |
| This compound | -N-CH ₃ (singlet) | ~2.2 | 3 |
| This compound | -N-CH(C H₃)₂ (doublet) | ~1.0 | 12 |
| Maleic Acid (Standard) | -CH =CH - (singlet) | ~6.3 | 2 |
Visualization: qNMR Quantification Process
Sources
A Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Quality Control of N,N-Diisopropylmethylamine via Gas Chromatography-Mass Spectrometry
In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the purity of reagents and intermediates is paramount. This compound (CAS: 10342-97-9, Formula: C₇H₁₇N) is a versatile tertiary amine widely employed as a catalyst and building block.[1] Its basicity and steric hindrance make it valuable, but also mean that residual amounts or related impurities can significantly impact reaction yields, impurity profiles, and the ultimate safety of the final product. Therefore, a robust, specific, and sensitive analytical method for its quality control is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for the quality control of this compound. We will dissect the causality behind experimental choices, present a validated protocol, and objectively compare its performance against alternative analytical techniques, supported by experimental principles.
The Analytical Challenge: Why Volatile Amines Require a Specialized Approach
The analysis of volatile amines like this compound presents a unique set of challenges.[2] Their high polarity and basic nature cause them to interact strongly with active sites (e.g., surface silanols) within the GC system.[2][3] This interaction leads to undesirable chromatographic effects such as broad, tailing peaks, which compromise resolution, sensitivity, and the accuracy of quantification.[2] Furthermore, the potential for thermal degradation in a hot GC inlet requires careful method optimization.
GC-MS is exceptionally well-suited to overcome these challenges. The gas chromatograph provides the necessary separation of this volatile analyte from its potential impurities, while the mass spectrometer offers unparalleled specificity for identification and sensitivity for detection.[4]
The Core of the Analysis: A Validated GC-MS Protocol
Trustworthiness in an analytical method is built upon rigorous validation. The following protocol is designed as a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate assessment of parameters like specificity, linearity, accuracy, and precision.[5][6][7]
Experimental Workflow Diagram
Caption: GC-MS analytical workflow for this compound quality control.
Step-by-Step Methodology
-
Instrumentation: A standard gas chromatograph equipped with a mass selective detector (MSD).
-
Reagents and Materials:
-
This compound reference standard (≥99.5% purity).
-
Dichloromethane (DCM), HPLC or GC grade.
-
Helium (carrier gas), 99.999% purity.
-
-
Standard Preparation: Accurately weigh approximately 50 mg of the reference standard into a 50 mL volumetric flask. Dilute to volume with DCM to achieve a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard, achieving a nominal concentration of 1.0 mg/mL in DCM.
-
GC-MS Conditions:
| Parameter | Setting | Rationale |
| GC Column | Restek Rtx-Volatile Amine, 30 m x 0.25 mm ID, 1.0 µm film | A specialized, base-deactivated column designed to minimize peak tailing for basic compounds, ensuring symmetrical peak shape and reproducibility.[2][8] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for efficient separation and transfer of analytes to the MS. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of the analyte. |
| Injection Mode | Split, 50:1 ratio | Prevents column overloading with the high-concentration main peak, ensuring sharp peaks and protecting the detector. |
| Injection Volume | 1.0 µL | Standard volume for reproducible injections. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min | The initial low temperature allows for separation of highly volatile impurities. The temperature ramp ensures that less volatile impurities are eluted in a reasonable time. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan | Scan Range: 35-350 amu. Allows for the detection and identification of unknown impurities. |
Data Interpretation
-
Identification: The identity of this compound is confirmed by a match of its retention time with the reference standard and its mass spectrum with a reference library (e.g., NIST). The mass spectrum is characterized by a molecular ion (m/z 115) and key fragments (e.g., m/z 100, resulting from the loss of a methyl group).[9]
-
Quantification (Purity): Purity is determined by area percent normalization, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is the premier technique, it is essential to understand its performance relative to other available methods. The choice of method often depends on the specific quality control objective, such as routine purity checks versus comprehensive impurity profiling.
Decision Logic for Analytical Method Selection
Sources
- 1. innospk.com [innospk.com]
- 2. gcms.cz [gcms.cz]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mdpi.com [mdpi.com]
- 8. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 9. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
quantitative NMR (qNMR) for assaying N,N-Diisopropylmethylamine
An In-Depth Technical Guide to the Quantitative Analysis of N,N-Diisopropylmethylamine: A Comparative Evaluation of qNMR and Chromatographic Techniques
Introduction: The Critical Need for Purity in Amine Reagents
This compound (DIPMA) is a tertiary amine widely utilized as a building block and non-nucleophilic base in the synthesis of pharmaceuticals and other high-value organic compounds[1]. Its molecular structure, featuring two bulky isopropyl groups, makes it an effective reagent in sensitive chemical transformations[1]. As with any critical raw material in drug development and manufacturing, the precise determination of its purity is not merely a quality control metric; it is a fundamental prerequisite for ensuring reaction reproducibility, yield, and the safety profile of the final active pharmaceutical ingredient (API). Impurities can lead to unpredictable side reactions, altered catalytic activity, and the generation of potentially genotoxic byproducts.
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the accurate assay of this compound. We will delve into the foundational principles of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and quality control professionals in selecting the most appropriate analytical methodology for their needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) operates on a unique and powerful first principle: the area under an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal[2][3]. This fundamental relationship allows for the absolute quantification of a target analyte against a certified internal standard without the need for a calibration curve generated from the analyte itself[2]. This is a significant departure from chromatographic techniques, which rely on the response factor of a detector (e.g., UV absorbance or flame ionization), necessitating a calibration curve with a standard identical to the analyte for accurate quantification[4].
The key benefits stemming from this principle make qNMR an increasingly indispensable tool in pharmaceutical analysis[5][6]:
-
Universal Detection: Nearly all organic compounds contain ¹H nuclei, making ¹H qNMR broadly applicable[7].
-
Traceability: By using a certified reference material (CRM) as an internal standard, qNMR measurements can be made SI-traceable, providing the highest level of metrological confidence[8][9].
-
Non-destructive Nature: The sample can be fully recovered after analysis for further investigation[2].
-
Rich Information Content: A single qNMR experiment provides quantitative data while simultaneously confirming the structural identity of the analyte and detecting potential impurities.
Head-to-Head Comparison: qNMR vs. Chromatography for Amine Assay
The choice of an analytical technique is a balance of performance, speed, and resource requirements. For assaying a volatile, weakly chromophoric amine like this compound, the differences between qNMR, GC, and HPLC are particularly stark.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal integral is directly proportional to the number of nuclei. Absolute quantification against an internal standard[2]. | Separation based on volatility and column interaction; detection by flame ionization. Requires analyte-specific calibration curve. | Separation based on polarity and column interaction; detection by UV absorbance. Requires analyte-specific calibration curve. |
| Sample Prep | Simple dissolution of analyte and standard in deuterated solvent. Non-destructive. | Dissolution in a volatile solvent. Sample is destroyed upon injection. | Often requires derivatization to attach a UV-active chromophore, adding complexity and potential for error[10][11]. |
| Specificity | High. Signal position (chemical shift) and multiplicity provide structural confirmation. | Moderate. Relies on retention time matching. Co-elution of impurities can be an issue. | Moderate to Low. Relies on retention time. Amines like DIPMA have poor UV absorbance, making detection difficult without derivatization[10]. |
| Accuracy | Excellent. Can achieve measurement uncertainty <1% with proper validation[12]. Primary ratio method. | Good. Dependent on the quality of the calibration curve and the purity of the reference standard. | Good, but derivatization efficiency can impact accuracy[13]. |
| Precision | Excellent. RSD values typically <1% are achievable[14]. | Excellent. Modern systems provide highly repeatable injections and peak areas. | Excellent. Modern systems provide high precision. |
| Standardization | Flexible. Any stable, pure compound with non-overlapping signals can be used as an internal standard[15][16]. | Requires a certified reference standard of this compound itself. | Requires a certified reference standard of the derivatized analyte or the pure amine with a well-controlled derivatization reaction. |
| Analysis Time | Fast. Typically 5-10 minutes per sample for data acquisition. | Fast. Runtimes are typically 10-20 minutes[17][18]. | Slower. Runtimes can be longer, and the derivatization step adds significant time. |
Causality Behind the Challenges in Chromatography:
-
GC: Amines are basic and polar compounds that can interact strongly with active sites (e.g., residual silanols) on standard GC columns and liners. This interaction leads to peak tailing, reduced sensitivity, and poor reproducibility. Specialized base-deactivated columns are often required to mitigate these effects[19].
-
HPLC: Simple aliphatic amines like this compound lack a chromophore, meaning they do not absorb UV light and are effectively invisible to the most common HPLC detector[10]. This necessitates a pre- or post-column derivatization step to attach a UV-active molecule, a process that adds time, cost, and potential sources of analytical error.
Workflow for qNMR Assay of this compound
The following diagram illustrates the logical flow of a typical qNMR experiment for purity determination.
Caption: A streamlined workflow for qNMR analysis.
Experimental Protocol: qNMR Assay of this compound
This protocol describes a self-validating system using an internal standard method.
1. Materials and Equipment
-
Analyte: this compound (DIPMA), ≥98.0% expected purity[20].
-
Internal Standard (IS): 1,4-Dinitrobenzene (DNB), certified reference material (purity ≥99.5%).
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical balance (readability of at least 0.01 mg), Class A volumetric flasks, precision syringes, and 5 mm NMR tubes.
-
Weighing: Accurately weigh approximately 20 mg of the internal standard (1,4-Dinitrobenzene) into a clean, dry vial. Record the mass (m_std).
-
Accurately weigh approximately 15 mg of this compound into the same vial. Record the mass (m_a).
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Cap securely and mix thoroughly using a vortex mixer until both components are fully dissolved. A clear, homogeneous solution is critical[22].
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm[23].
3. NMR Data Acquisition
-
Rationale for Parameters: The chosen parameters are designed to ensure the signal intensity is directly and uniformly proportional to the concentration of nuclei, which is the core requirement for accurate quantification[3][15].
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Lock onto the deuterium signal of CDCl₃ and perform shimming to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using the following critical parameters:
-
Pulse Angle: 90° (to maximize signal-to-noise per scan)[24].
-
Relaxation Delay (D1): ≥ 30 seconds.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 8 to 16 scans (adjust to achieve a signal-to-noise ratio >250:1 for the peaks of interest for integration errors <1%[15]).
-
Spinning: Off (to prevent spinning sidebands that can interfere with integration)[24].
-
4. Data Processing and Purity Calculation
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform manual phase correction and baseline correction across the entire spectrum to ensure accurate integration.
-
Integration:
-
Integrate the well-resolved singlet from the four aromatic protons of 1,4-Dinitrobenzene (IS) at ~8.4 ppm. Let this integral be I_std.
-
Integrate the singlet from the three N-methyl protons of this compound at ~2.2 ppm. Let this integral be I_a.
-
-
Calculation: Calculate the purity (P_a) of this compound as a mass fraction (%) using the following equation[4]:
P_a (%) = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a) * P_std
Where:
-
I_a, I_std: Integral areas of the analyte and standard signals.
-
N_a, N_std: Number of protons for the integrated signal (N_a = 3 for the -CH₃ group; N_std = 4 for the aromatic protons).
-
M_a, M_std: Molar masses of the analyte (DIPMA, 115.22 g/mol ) and standard (DNB, 168.11 g/mol ).
-
m_a, m_std: Masses of the analyte and standard.
-
P_std: Purity of the internal standard (as a percentage).
-
Method Validation: A Self-Validating System
To ensure the trustworthiness of the qNMR protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH)[12][26].
Caption: Logical pillars of qNMR method validation.
Validation Parameters Summary:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze the analyte, standard, and a mixture. Ensure the signals used for quantification are free from interference from impurities or other components. | Baseline resolution between the signals of interest and any adjacent signals. |
| Linearity | Prepare 5 samples with varying analyte-to-standard mass ratios (e.g., from 70% to 130% of the target concentration). Plot the integral ratio (I_a/I_std) against the mass ratio (m_a/m_std). | Correlation coefficient (R²) ≥ 0.999[24]. |
| Accuracy | Assay a certified reference material of this compound, if available. Alternatively, compare results to a validated orthogonal method (e.g., GC-FID with a certified standard). | Recovery should be within 98.0% - 102.0% of the known value. |
| Precision | Repeatability: Analyze 6 independent samples prepared by the same analyst on the same day. Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%[14][26]. |
| LOD & LOQ | Determine the signal-to-noise (S/N) ratio at decreasing concentrations. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1[14]. |
Conclusion
For the quantitative assay of this compound, qNMR emerges as a superior analytical technique. Its fundamental principle of direct proportionality between signal area and molar concentration eliminates the need for analyte-specific calibration standards and circumvents the significant challenges associated with chromatographic analysis of simple amines, namely poor detector response in HPLC and potential adsorption issues in GC. The qNMR method is not only rapid and non-destructive but also provides structural confirmation within the same experiment. When executed with carefully chosen parameters and validated according to ICH guidelines, qNMR provides a robust, accurate, and metrologically traceable method for the purity determination of critical reagents, ensuring the quality and consistency required in modern research and drug development.
References
-
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
Manufacturing Chemist. qNMR: top tips for optimised sample prep. (2019-02-21). [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. [Link]
-
NIH. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring this compound: Properties, Applications, and Manufacturing. [Link]
-
PubChem. This compound. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
ResolveMass Laboratories Inc. (Video) Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
ChemBK. This compound. [Link]
-
Indian Journal of Pharmaceutical Sciences. Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard. [Link]
-
ResearchGate. Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. [Link]
-
ResearchGate. Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
ResearchGate. Validation of quantitative NMR. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Nanalysis. Quantitative NMR (qNMR). [Link]
-
Mestrelab Research. What is qNMR and why is it important?. [Link]
-
NIH. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
RSC Publishing. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
NIH. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Frontiers. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]
-
ResearchGate. Quantitative NMR in Analytical Chemistry. [Link]
-
Agilent. Analysis of primary, secondary and tertiary amines. [Link]
-
MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
BAuA. Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
-
NIH. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
NIH. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
LinkedIn. Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 18. agilent.com [agilent.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. This compound = 98.0 GC 10342-97-9 [sigmaaldrich.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 23. organomation.com [organomation.com]
- 24. frontiersin.org [frontiersin.org]
- 25. m.youtube.com [m.youtube.com]
- 26. ijpsonline.com [ijpsonline.com]
A Senior Application Scientist's Guide to N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicycloundec-7-ene (DBU) in Elimination Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of base is a critical decision point that dictates the outcome of a reaction. This is particularly true for elimination reactions, a cornerstone of organic synthesis for introducing unsaturation. This guide provides an in-depth, objective comparison of two ubiquitous non-nucleophilic bases: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, and 1,8-Diazabicycloundec-7-ene (DBU). We will move beyond simple definitions to explore the mechanistic nuances, practical applications, and experimental considerations that govern their efficacy.
Foundational Properties: A Tale of Two Amines
At first glance, both DIPEA and DBU are classified as organic, non-nucleophilic bases, a property stemming from steric hindrance around the basic nitrogen atom.[1][2] However, their structural and electronic differences are profound and are the primary determinants of their distinct reactivity profiles.
N,N-Diisopropylethylamine (DIPEA) is a tertiary amine. Its basicity is derived from the lone pair of electrons on a single nitrogen atom, which is sterically shielded by two bulky isopropyl groups and one ethyl group.[3][4] This significant steric bulk is the source of its non-nucleophilic character; it can readily accept a small proton but is too encumbered to attack a larger electrophilic center like a carbon atom.[5][6]
1,8-Diazabicycloundec-7-ene (DBU) is a bicyclic amidine. Its basicity is significantly higher than that of DIPEA. This enhanced basicity arises from the resonance-stabilized conjugate acid formed upon protonation, where the positive charge is delocalized across both nitrogen atoms.[7][8] While also sterically hindered, DBU's unique structure makes it an exceptionally strong, yet still poorly nucleophilic, base.[9][10]
Comparative Data: Physicochemical Properties
| Feature | N,N-Diisopropylethylamine (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) |
| Structure | Acyclic Tertiary Amine | Bicyclic Amidine |
| pKa of Conjugate Acid | ~10.75[2] | ~13.5[2] |
| Steric Hindrance | High[1][3] | High[1][11] |
| Nucleophilicity | Poor / Non-nucleophilic[12] | Very Poor / Non-nucleophilic[7][8] |
| Primary Function | Proton Scavenger, Mild Base[13] | Strong Base for Eliminations[2][14] |
Mechanistic Implications in E2 Eliminations
The bimolecular elimination (E2) reaction is a concerted, single-step process where a base abstracts a proton anti-periplanar to a leaving group, leading to the formation of an alkene.[15] The efficacy and regioselectivity of this reaction are heavily influenced by the base's strength and steric profile.
The fundamental role of the base in an E2 reaction is to abstract a beta-hydrogen, facilitating the elimination of the leaving group and the formation of the double bond.
Caption: Generalized E2 Elimination Mechanism.
The Role of Basicity and Steric Hindrance
-
Basicity (pKa): A stronger base can deprotonate a less acidic C-H bond more effectively. DBU's significantly higher basicity (pKa ≈ 13.5) makes it far more potent than DIPEA (pKa ≈ 10.75) for promoting eliminations, especially from substrates lacking activating groups that enhance beta-proton acidity.[2]
-
Steric Hindrance & Regioselectivity: When a substrate has multiple types of beta-hydrogens, a mixture of alkene isomers can be formed.
-
Zaitsev's Rule: Predicts the formation of the more substituted (more stable) alkene. This is favored by small, strong bases.
-
Hofmann's Rule: Predicts the formation of the less substituted alkene. This is favored by sterically bulky bases that preferentially access the less hindered beta-protons.[15]
-
DIPEA is sterically hindered, but its effect on regioselectivity is highly substrate-dependent. While it can favor the Hofmann product, it is not as reliably selective as bases like potassium tert-butoxide. Its moderate basicity means it is often used in situations where a strong acid is generated in situ, acting as a "proton sponge" rather than the primary driver of elimination.[12]
DBU is also bulky and is well-known for promoting Hofmann-type eliminations, particularly from hindered substrates.[10][16] Its strength and steric profile make it a go-to reagent for clean E2 reactions, effectively suppressing the competing SN2 (nucleophilic substitution) pathway.[14][17]
Comparative Performance: A Head-to-Head Analysis
The choice between DIPEA and DBU hinges on the specific substrate and the desired outcome.
| Performance Metric | N,N-Diisopropylethylamine (DIPEA) | 1,8-Diazabicycloundec-7-ene (DBU) |
| Reaction Scope | Best for acid-sensitive substrates or as a proton scavenger in reactions that generate strong acid byproducts (e.g., acylations, silylations).[5][12] | Broad applicability, including dehydrohalogenation of alkyl halides, tosylates, and vicinal dibromides.[7][14][18] Effective for less activated substrates.[19] |
| Regioselectivity | Substrate-dependent; can favor Zaitsev or Hofmann products. Less predictable than more specialized bases.[19] | Often favors the less substituted (Hofmann) product, especially with sterically demanding substrates.[10] Can also promote isomerization to the thermodynamically stable alkene.[14] |
| Reaction Rate | Slower; may require elevated temperatures for less reactive substrates. | Faster; reactions often proceed efficiently at room temperature or with mild heating due to high basicity.[9] |
| Side Reactions | Very low potential for nucleophilic attack. The primary risk is an incomplete reaction if the base is not strong enough.[12] | While considered non-nucleophilic, it can act as a nucleophile in rare cases.[20][21] Can catalyze double bond isomerization.[14] |
Experimental Protocols: Theory in Practice
To illustrate the practical application of these bases, we provide two representative protocols. The causality behind each step is explained to align with best practices in experimental design.
Protocol 1: DBU-Promoted Dehydrobromination of a Vicinal Dibromide
This protocol is adapted from methodologies for the synthesis of bromoalkenes, where DBU's strength and selectivity are paramount.[18][22] This reaction is a key step in converting alkenes (via dibromination) into useful vinyl bromide intermediates.
Objective: To regioselectively eliminate one equivalent of HBr from a 1,2-dibromoalkane to form a 2-bromo-1-alkene.
Caption: Experimental workflow for DBU-promoted elimination.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,2-dibromoalkane substrate (1.0 eq). Dissolve it in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Rationale: Anhydrous conditions prevent side reactions with water. DMF is an excellent solvent for both the substrate and the DBU salt byproduct, facilitating a homogeneous reaction.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add DBU (1.05-1.2 eq) dropwise via syringe.
-
Rationale: A slight excess of DBU ensures complete reaction. Slow addition at low temperature helps to dissipate any heat generated from the acid-base neutralization.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C). Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18]
-
Rationale: Heating provides the necessary activation energy for the elimination. Monitoring is crucial to determine the point of maximum conversion and prevent potential byproduct formation from prolonged heating.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Rationale: The water quench stops the reaction and dissolves the DBU-HBr salt. The product is extracted into the immiscible organic layer.
-
-
Purification: Combine the organic extracts and wash sequentially with dilute aqueous HCl (e.g., 1M), water, and saturated aqueous NaCl (brine). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product via flash column chromatography.
-
Rationale: The HCl wash removes any residual DBU. The brine wash helps to remove residual water from the organic layer. Chromatography separates the desired alkene from any unreacted starting material or byproducts.
-
Protocol 2: DIPEA as a Proton Scavenger in an Elimination Reaction
In many modern synthetic protocols, DIPEA is not the primary base causing elimination but rather an auxiliary base used to neutralize an acid generated during the reaction, thereby preventing substrate or product degradation. A classic example is in peptide coupling, though for an elimination context, consider a reaction where an alcohol is converted to a sulfonate ester (e.g., mesylate or tosylate) and then eliminated in situ or in a subsequent step.
Objective: To facilitate an elimination reaction by neutralizing the HCl generated during the formation of a reactive intermediate.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol substrate (1.0 eq) and DIPEA (2.0-3.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere at 0 °C.
-
Rationale: A significant excess of DIPEA is used to ensure that all generated acid is immediately neutralized. DCM is a common, non-reactive solvent for such transformations.
-
-
Intermediate Formation: Slowly add a solution of methanesulfonyl chloride (MsCl, 1.2 eq) in DCM to the reaction mixture.
-
Rationale: MsCl reacts with the alcohol to form a mesylate, a good leaving group. This reaction releases one equivalent of HCl, which is instantly quenched by DIPEA to form DIPEA·HCl.
-
-
Elimination Step: After the formation of the mesylate is complete (as monitored by TLC), the elimination can be induced. This may occur spontaneously upon warming or heating, or it may require the addition of a stronger, more active base if DIPEA is not sufficient. In this context, DIPEA's primary role was to enable the clean formation of the elimination precursor.
-
Rationale: The conversion to a sulfonate ester makes the hydroxyl group a much better leaving group. The subsequent elimination proceeds via an E2 mechanism.
-
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Rationale: The bicarbonate wash neutralizes any remaining MsCl and acidic species.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting alkene by column chromatography or distillation.
-
Rationale: This purification sequence is standard for isolating neutral organic products from salt byproducts and solvents.
-
Conclusion: Making an Informed Choice
The selection between DIPEA and DBU is a strategic decision guided by the principles of chemical reactivity.
-
Choose DBU when:
-
A strong base is required to deprotonate a weakly acidic C-H bond.
-
The substrate is a poorly reactive alkyl halide or sulfonate.
-
The desired outcome is the less-substituted (Hofmann) alkene from a sterically accessible substrate.
-
A strictly non-nucleophilic environment is critical to avoid substitution side reactions.[19]
-
-
Choose DIPEA when:
-
A mild base is needed to act as a proton scavenger for an acid byproduct.[12][13]
-
The substrate or product is sensitive to strong bases.
-
The primary goal is to avoid nucleophilic side reactions (e.g., quaternization of amines) in other transformations happening in the same pot.[4]
-
A more economical and less aggressive base is sufficient for the transformation.
-
By understanding the fundamental differences in structure, basicity, and steric hindrance, researchers can harness the distinct advantages of DIPEA and DBU to achieve higher yields, greater selectivity, and cleaner reaction profiles in their synthetic endeavors.
References
-
Semantic Scholar. (2008). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications to the Synthesis of Biologically Active Natural Products. [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]
-
ResearchGate. (2008). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications to the Synthesis of Biologically Active Natural Products. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). DIPEA as a Core Catalyst and Reagent in Modern Organic Synthesis. [Link]
-
Tantray, M. A., et al. (2018). A review on DBU-mediated organic transformations. Synthetic Communications, 48(13), 1537-1581. [Link]
-
Vesta Chemicals. (n.d.). Unlocking Chemical Reactions: Exploring the Power of DBU. [Link]
-
MDPI. (n.d.). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
-
Orgoly. (2021). DBU. [Link]
-
YouTube. (2020). DBU DIAZABICYCLOUNDECENE | DBU IN E2 ELIMINATION REACTIONS. [Link]
-
ResearchGate. (n.d.). Side-product of a DBU-mediated coupling reaction. [Link]
-
Grokipedia. (n.d.). N,N-Diisopropylethylamine. [Link]
-
Wikiwand. (n.d.). N,N-Diisopropylethylamine. [Link]
-
ResearchGate. (2018). A review on DBU-mediated organic transformations. [Link]
-
Semantic Scholar. (2008). Nucleophilicities and carbon basicities of DBU and DBN. [Link]
-
ResearchGate. (2008). Nucleophilicities and carbon basicities of DBU and DBN. [Link]
-
Glaser, R. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
chemeurope.com. (n.d.). N,N-Diisopropylethylamine. [Link]
-
Reddit. (2012). Would there be a reason to use diisopropylamine instead of triethylamine as your base? [Link]
-
Sciencemadness Discussion Board. (2014). Preparation of Hünig's base (diisopropylethylamine). [Link]
-
YouTube. (2014). N,N-Diisopropylethylamine. [Link]
-
YouTube. (2022). Nucleophilicity v Basicity. [Link]
-
Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity. [Link]
-
RSC Advances. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [Link]
-
ResearchGate. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. [Link]
-
PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]
-
ResearchGate. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. N,N-Diisopropylethylamine [chemeurope.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Page loading... [guidechem.com]
- 9. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
- 10. orgoly.com [orgoly.com]
- 11. DBU-Promoted Elimination Reactionsof Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups,and Applications to the Synthesis of Biologically ActiveNatural Products | Semantic Scholar [semanticscholar.org]
- 12. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Elimination reaction and isomerization reaction of DBU - hangdachem.com [hangdachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Synthetic Chemist's Compass: Navigating the Landscape of Non-Nucleophilic Bases with N,N-Diisopropylethylamine (Hünig's Base)
A Senior Application Scientist's Guide to Strategic Base Selection in Organic Synthesis
For researchers, scientists, and professionals in the fast-paced world of drug development and fine chemical synthesis, the choice of a seemingly simple reagent can be the determining factor between a high-yielding, clean reaction and a complex mixture of byproducts. Among the critical choices is the selection of a non-nucleophilic base. This guide provides an in-depth exploration of N,N-Diisopropylethylamine (DIPEA), a cornerstone of this class of reagents, and offers a comparative analysis against other commonly used bases to inform rational and effective synthetic strategies.
A point of clarification is pertinent at the outset. The query for N,N-Diisopropylmethylamine (DIPMA) likely refers to the more ubiquitously employed N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[1] While DIPMA is a known chemical entity, its applications in synthesis are not widely documented.[2] DIPEA, on the other hand, is a workhorse in organic chemistry, and it will be the focus of this comprehensive guide.[3][4]
The Archetype of Steric Hindrance: Understanding DIPEA's Power
N,N-Diisopropylethylamine is a tertiary amine characterized by a central nitrogen atom bonded to an ethyl group and two bulky isopropyl groups.[4] This specific molecular architecture is the very source of its utility. The significant steric congestion around the nitrogen's lone pair of electrons renders it a poor nucleophile, meaning it has a diminished tendency to attack electrophilic centers.[3][5] However, its basicity remains substantial, allowing it to effectively scavenge protons. This combination of high basicity and low nucleophilicity is the hallmark of a valuable non-nucleophilic base.[3]
Caption: Structures of DIPEA and common alternatives.
A Comparative Analysis: Choosing the Right Tool for the Job
The selection of a non-nucleophilic base is a nuanced decision that hinges on the specific demands of the reaction. A direct comparison between DIPEA and other prevalent bases highlights their distinct advantages and limitations.
| Base | Structure | pKa of Conjugate Acid | Key Characteristics |
| N,N-Diisopropylethylamine (DIPEA) | EtN(i-Pr)₂ | ~10.75[5] | Highly sterically hindered, poor nucleophile, moderate basicity.[3][4] |
| Triethylamine (TEA) | Et₃N | ~10.75[6] | Less sterically hindered than DIPEA, can act as a nucleophile, moderate basicity.[7][8] |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5 (in water), ~24.3 (in MeCN)[5][9] | Very strong, non-nucleophilic base, amidine structure.[10][11][12] |
| Proton Sponge | C₁₀H₆(NMe₂)₂ | ~12.1 (in water), ~18.2 (in MeCN)[13][14] | Exceptionally strong base, very weak nucleophile due to steric and electronic effects.[13][15] |
DIPEA vs. Triethylamine (TEA)
DIPEA and TEA are structurally similar and often used interchangeably; however, their subtle differences can have significant consequences.[3] The greater steric bulk of DIPEA's two isopropyl groups, compared to TEA's three ethyl groups, makes DIPEA a significantly poorer nucleophile.[6] This is a critical advantage in reactions with highly reactive electrophiles, such as acyl chlorides, where TEA can undergo N-acylation as an undesired side reaction.[7] While TEA is a slightly stronger base than DIPEA, the reduced risk of nucleophilic attack often makes DIPEA the superior choice for promoting clean reactions.[3][7]
DIPEA vs. 1,8-Diazabicycloundec-7-ene (DBU)
DBU is a significantly stronger base than DIPEA.[9][16] This heightened basicity makes it highly effective for promoting elimination reactions (E2) and other transformations that require a more potent proton abstractor.[5] While generally considered non-nucleophilic, DBU can exhibit nucleophilic character in certain contexts.[10] The choice between DIPEA and DBU often comes down to the required basicity for the specific proton abstraction. For reactions requiring a moderate base to neutralize acid byproducts without promoting unwanted side reactions, DIPEA is often the preferred reagent.
DIPEA vs. Proton Sponge
1,8-Bis(dimethylamino)naphthalene, commercially known as Proton Sponge, is an exceptionally strong base with very low nucleophilicity.[13][14] Its high basicity stems from the relief of steric strain between the two dimethylamino groups upon protonation.[13] This makes it an excellent choice for reactions where a very strong, non-nucleophilic base is required. However, its higher cost and molecular weight compared to DIPEA can be a consideration in large-scale syntheses.
Field-Proven Applications of DIPEA in Synthesis
DIPEA's unique combination of properties has cemented its role in a wide array of synthetic transformations.
Peptide Synthesis and Amide Coupling
In the realm of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), DIPEA is a ubiquitous reagent.[17][18] It is commonly used as a base to neutralize the acidic byproducts generated during the coupling of amino acids.[18][19] Its non-nucleophilic nature is paramount in this context, as it does not compete with the amine nucleophile of the growing peptide chain, thereby preventing the formation of truncated or capped sequences.[20] In HATU-mediated amide coupling, DIPEA serves to deprotonate the carboxylic acid, facilitating its activation, and to scavenge the protons released during the reaction.[19]
Alkylation and Etherification Reactions
DIPEA is an excellent choice for promoting alkylation reactions, especially when dealing with sensitive substrates. For instance, in the alkylation of secondary amines to tertiary amines with alkyl halides, DIPEA effectively prevents the unwanted Menshutkin reaction, which leads to the formation of quaternary ammonium salts.[3][21] Similarly, it is a preferred base for the protection of alcohols as ethers, where its steric bulk minimizes side reactions with the alkylating agent.[22]
Transition Metal-Catalyzed Cross-Coupling Reactions
DIPEA also finds application as a base in various transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.[3] In these reactions, its role is to neutralize the hydrogen halide byproduct, thereby regenerating the active catalyst and driving the reaction to completion.[23][24] Its solubility in common organic solvents and its non-coordinating nature with the metal center make it a suitable choice for these transformations.
Experimental Protocol: A Case Study in Amide Coupling
The following protocol provides a detailed, step-by-step methodology for a standard amide coupling reaction using DIPEA.
Reaction: Coupling of a generic carboxylic acid with an amine using HATU as the coupling agent and DIPEA as the base.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by silica gel column chromatography to yield the pure amide.
Caption: Experimental workflow for HATU-mediated amide coupling.
Conclusion: A Strategic Choice for Enhanced Synthetic Outcomes
N,N-Diisopropylethylamine (Hünig's Base) stands as a testament to the principle that in organic synthesis, molecular architecture dictates function. Its sterically hindered nature, coupled with its effective basicity, provides chemists with a powerful tool to drive a multitude of reactions with precision and control. By understanding its properties in comparison to other non-nucleophilic bases, researchers can make informed, strategic decisions that minimize side reactions, simplify purification, and ultimately, accelerate the path to their target molecules. The judicious application of DIPEA, guided by the principles outlined in this guide, will undoubtedly continue to be a cornerstone of modern synthetic chemistry.
References
Sources
- 1. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. haimetpharma.com [haimetpharma.com]
- 7. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 10. Properties & Applications of DBU Base [en.highfine.com]
- 11. What is 1,8-Diazabicyclo[5.4.0]undec-7-ene?_Chemicalbook [chemicalbook.com]
- 12. 1,8-Diazabicycloundec-7-ene [chemeurope.com]
- 13. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Proton-sponge 1,8-Bis(dimethylamino)naphthalene [sigmaaldrich.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 18. N,N-Diisopropylethylamine (DIPEA), 2.5 l, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. N,N-Diisopropylethylamine [chemeurope.com]
- 22. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N,N-Diisopropylmethylamine and Novel Organic Bases for Advanced Synthesis
In the landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. For transformations requiring the selective removal of a proton without unwanted nucleophilic side reactions, sterically hindered, non-nucleophilic bases are indispensable tools. For years, tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and its close relative, N,N-Diisopropylmethylamine (DIPMA), have been workhorses in this domain. However, the increasing complexity of synthetic targets demands bases with greater strength and selectivity. This guide provides a comparative benchmark of DIPMA against modern, novel organic superbases, offering experimental insights for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Role of Non-Nucleophilic Bases
The primary function of a non-nucleophilic base is to act as a Brønsted-Lowry base (a proton acceptor) while exhibiting minimal reactivity as a nucleophile (an electron-pair donor to an electrophilic carbon). This characteristic is typically achieved by incorporating bulky alkyl groups around the basic nitrogen atom.[1] This steric shielding allows the base to access sterically accessible protons on a substrate but prevents it from attacking electrophilic centers, such as the carbon atom in an alkyl halide.[2]
DIPMA, with its two isopropyl groups and one methyl group, embodies this principle. It is frequently employed as a proton scavenger in reactions like peptide couplings and palladium-catalyzed cross-coupling reactions, where it neutralizes acids generated in situ without interfering with the primary reaction.[3][4][5][6] However, its moderate basicity limits its application for deprotonating very weak carbon acids.
The advent of novel organic bases, such as phosphazenes and hindered guanidines, has pushed the boundaries of what is possible. These compounds are often classified as "superbases" because their proton affinity far exceeds that of traditional amines.[7][8] Their exceptional strength, combined with low nucleophilicity, enables challenging transformations that are sluggish or impossible with conventional bases.
Key Performance Metrics for Benchmarking
To objectively compare organic bases, we must evaluate them on several key parameters:
-
Basicity (pKa of the conjugate acid): This is the most direct measure of a base's strength. The pKa is typically measured in a non-aqueous solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) to allow for a wider differentiation of base strength. A higher pKa value indicates a stronger base.
-
Steric Hindrance: This property, dictated by the base's three-dimensional structure, is crucial for minimizing nucleophilicity.
-
Reaction Selectivity: The ultimate test of a non-nucleophilic base is its performance in a competitive reaction environment, most notably in promoting elimination (E2) over substitution (SN2) reactions. A superior non-nucleophilic base will yield a higher ratio of the elimination product.[9][10]
Head-to-Head Comparison: DIPMA vs. Novel Alternatives
The table below summarizes the key properties of DIPMA alongside representative examples of modern organic bases. The significant jump in pKa for the phosphazene and guanidine bases is immediately apparent, signifying a dramatic increase in basic strength.
| Base | Structure | Molecular Weight ( g/mol ) | pKa (in MeCN) | Class |
| This compound (DIPMA) | [(CH₃)₂CH]₂NCH₃ | 115.22 | ~11.4 (Predicted)¹ | Hindered Amine |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | 24.3 | Amidine |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's Base) | C₉H₂₁N₃ | 171.28 | 24.3[7] | Guanidine |
| P1-t-Bu (Schwessinger Base) | C₁₀H₂₄N₄P⁺ | 231.30 | 26.9[11] | Phosphazene |
| P4-t-Bu (Schwessinger Base) | C₂₂H₅₄N₇P⁺ | 443.68 | 42.7[11] | Phosphazene |
¹Note: The experimental pKa of the structurally similar N,N-Diisopropylethylamine (DIPEA) is 10.75. A predicted pKa for DIPMA is approximately 10.90.[12]
Experimental Benchmarking Protocols
To provide actionable data, we outline two core experimental procedures for benchmarking these bases in your own laboratory.
Protocol 1: Determination of Basicity via Potentiometric Titration
This protocol provides a standardized method for measuring the pKa of a base in a non-aqueous solvent like acetonitrile.[13][14]
Objective: To determine the pKa of an organic base in acetonitrile.
Materials:
-
Organic base to be tested
-
Anhydrous acetonitrile (MeCN)
-
Standardized solution of a strong acid in MeCN (e.g., HClO₄ or Triflic acid)
-
pH electrode calibrated for non-aqueous measurements
-
Autotitrator or manual titration setup
Procedure:
-
Preparation: Prepare a dilute solution (e.g., 0.01 M) of the organic base in anhydrous acetonitrile in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Calibration: Calibrate the pH electrode using standard buffer solutions appropriate for non-aqueous titrations.
-
Titration: Slowly add aliquots of the standardized acid solution to the base solution while continuously monitoring the pH.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
Validation: Validate the method by measuring the pKa of a known standard, such as triethylamine, and comparing it to literature values.[13]
Protocol 2: Benchmarking Selectivity in a Competitive E2/SN2 Reaction
This experiment directly probes the non-nucleophilic character of a base by measuring the product ratio in a reaction where elimination and substitution pathways compete.[9][10][15]
Objective: To determine the E2/SN2 product ratio for the reaction of 2-bromooctane with DIPMA versus a novel superbase (e.g., P1-t-Bu).
Materials:
-
2-bromooctane (substrate)
-
This compound (DIPMA)
-
P1-t-Bu phosphazene base
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Step-by-Step Methodology:
-
Reaction Setup: In two separate, dry reaction vials under an inert atmosphere (e.g., nitrogen), add 1.0 mmol of 2-bromooctane and 10 mL of anhydrous THF. Add a known amount of the internal standard.
-
Base Addition: To Vial 1, add 1.2 equivalents (1.2 mmol) of DIPMA. To Vial 2, add 1.2 equivalents (1.2 mmol) of P1-t-Bu.
-
Reaction: Seal both vials and stir the reactions at a controlled temperature (e.g., 50 °C) for a set period (e.g., 12 hours).
-
Quenching: After the reaction time, cool the vials to room temperature and quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the organic products with 10 mL of diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Analyze the resulting organic solution by GC-FID. Identify the peaks corresponding to the starting material, the E2 products (octenes), and the SN2 product (N,N-diisopropyl-N-methyloctan-2-amine for DIPMA).
-
Calculation: Calculate the ratio of E2 products to SN2 products based on the integrated peak areas, corrected by the internal standard.
Visualizing the Process
To clarify the experimental logic and competing pathways, the following diagrams are provided.
Caption: General workflow for the competitive E2/SN2 benchmarking experiment.
Caption: Competing E2 and SN2 reaction pathways evaluated in the benchmark test.
Interpreting the Results and Making an Informed Choice
Expected Outcome: The experimental results from Protocol 2 are expected to show a significantly higher E2/SN2 ratio for the phosphazene base (P1-t-Bu) compared to DIPMA.
Causality and Field Insights:
-
For DIPMA: Its moderate basicity and steric profile will likely result in a mixture of elimination and substitution products. While it is non-nucleophilic enough for many applications, it can still participate in SN2 reactions with reactive electrophiles, leading to impurities and reduced yield of the desired alkene.
-
For Phosphazene Bases: The exceptionally high pKa of P1-t-Bu or P4-t-Bu makes proton abstraction much faster and more favorable, even from poorly acidic C-H bonds.[11] This kinetic preference, combined with their pronounced steric bulk, effectively funnels the reaction down the E2 pathway, minimizing or completely suppressing the SN2 side reaction.[9] This leads to cleaner reactions, higher yields of the elimination product, and often allows for milder reaction conditions.
This compound remains a valuable and cost-effective non-nucleophilic base for a wide range of standard organic transformations. However, for challenging applications that require the deprotonation of weakly acidic substrates or where nucleophilic substitution is a persistent and yield-limiting side reaction, novel organic superbases offer a clear and compelling advantage. Phosphazenes and hindered guanidines provide access to a level of reactivity and selectivity that traditional hindered amines cannot match. By employing the benchmarking protocols outlined in this guide, researchers can generate quantitative, in-house data to make an informed and rational choice of base, thereby accelerating discovery and optimizing the development of complex molecules.
References
-
This compound . ChemBK. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
This compound . Chemsrc. [Link]
-
Tang, J., Dopke, J., & Verkade, J. G. Synthesis of new exceedingly strong non-ionic bases: RN:P(MeNCH2CH2)3N . Journal of the American Chemical Society. [Link]
-
Guanidines: powerful bases for organic synthesis . DC Fine Chemicals. [Link]
-
Non-nucleophilic Brønsted-Lowry Superbases . Chemistry LibreTexts. [Link]
-
Non-nucleophilic base . Grokipedia. [Link]
-
Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K . ResearchGate. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models . MDPI. [Link]
-
Non-nucleophilic base . Wikipedia. [Link]
-
Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as . DOI. [Link]
-
Bligaard, T., et al. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities . ACS Catalysis. [Link]
-
pKa Determination in non-Aqueous Solvents . The University of Liverpool Repository. [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) . Scholaris. [Link]
-
Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities (Podcast Summary) . ACS. [Link]
-
Metal–Organic Frameworks for Heterogeneous Basic Catalysis . Chemical Reviews. [Link]
-
Benchmarking organic active materials for aqueous redox flow batteries in terms of lifetime and cost . ResearchGate. [Link]
-
van der Heijden, H., et al. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions . PMC. [Link]
-
A TAs Comments on Substitution vs Elimination Reactions for First Semester Undergraduates . Reddit. [Link]
-
Gas phase studies of the competition between substitution and elimination reactions . PubMed. [Link]
-
Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions . ResearchGate. [Link]
-
Comparing Substitution and Elimination Reactions . Chemistry LibreTexts. [Link]
Sources
- 1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. NN DIISOPROPYL EHTHYLAMINE FOR SYNTHESIS | Vizag Chemicals [vizagchemical.com]
- 6. N,N-Diisopropylethylamine CAS#: 7087-68-5 [m.chemicalbook.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 10342-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Gas phase studies of the competition between substitution and elimination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine Selection in Scale-Up: A Cost-Benefit Analysis of N,N-Diisopropylmethylamine and Its Alternatives
For researchers, scientists, and drug development professionals, the transition from bench-scale synthesis to large-scale production is fraught with challenges. The selection of reagents, seemingly straightforward in a laboratory setting, can have profound implications on the cost, efficiency, and environmental impact of a scaled-up process. Among the most critical of these choices is the selection of a non-nucleophilic base. This guide provides an in-depth technical comparison of N,N-Diisopropylmethylamine (DIPMA) and its commonly used alternatives, Diisopropylethylamine (DIPEA) and Triethylamine (TEA), with a focus on their application in scalable synthetic processes.
The Critical Role of Non-Nucleophilic Bases in Large-Scale Synthesis
In many organic transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs), the use of a hindered organic base is essential. These bases are required to act as proton scavengers, neutralizing acids generated during the reaction, without interfering with the desired chemical transformation through nucleophilic attack on electrophilic centers. The ideal non-nucleophilic base for scale-up should possess a combination of properties: appropriate basicity to drive the reaction to completion, minimal nucleophilicity to avoid side product formation, and physical properties that facilitate its removal and the removal of its corresponding salts during work-up. Furthermore, considerations of cost, safety, and environmental impact become paramount at an industrial scale.
A Comparative Analysis of DIPMA, DIPEA, and TEA
To make an informed decision on the most suitable base for a given scale-up project, a thorough understanding of the properties of each candidate is crucial. The following sections provide a detailed comparison of DIPMA, DIPEA, and TEA.
Physicochemical Properties
The physical and chemical properties of these amines have a direct impact on their handling, reaction performance, and post-reaction work-up.
| Property | This compound (DIPMA) | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Molecular Formula | C7H17N[1][2] | C8H19N[3] | (C2H5)3N |
| Molecular Weight ( g/mol ) | 115.22[4][5] | 129.24[3][6] | 101.19 |
| Boiling Point (°C) | 95.7[2] | 127[3] | 89.5 |
| Density (g/mL at 20°C) | 0.754[1][5] | ~0.742 (at 25°C)[3] | ~0.726 |
| pKa of Conjugate Acid | ~10.5 (estimated) | ~10.9 | ~10.75 |
| Steric Hindrance | High | Very High | Moderate |
| Solubility in Water | Sparingly soluble | Low solubility[3] | Miscible |
Performance in a Scalable Application: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of modern drug discovery and development, and the choice of a non-nucleophilic base is critical for efficient and high-purity synthesis. DIPEA is a widely used base in SPPS due to its strong basicity and high steric hindrance, which minimizes side reactions.[7] The following protocol for the synthesis of a generic peptide sequence on a Rink Amide resin provides a practical context for comparing the performance of DIPMA, DIPEA, and TEA.
Experimental Protocol: Automated Solid-Phase Peptide Synthesis
This protocol outlines the steps for the automated synthesis of a peptide on a 0.1 mmol scale using a microwave-assisted peptide synthesizer.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Activation base: DIPEA (or DIPMA/TEA for comparative studies)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in the reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with HBTU (3-5 equivalents) and the chosen base (DIPEA, DIPMA, or TEA; 6-10 equivalents) in DMF. This solution is then added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with the cleavage cocktail.
-
Precipitation and Isolation: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Cost-Benefit Analysis for Scale-Up
The choice of a non-nucleophilic base in a large-scale manufacturing setting is heavily influenced by economic factors. A comprehensive cost-benefit analysis must consider not only the direct cost of the reagent but also its impact on process efficiency, yield, and purification costs.
| Amine | Indicative Bulk Price (USD/kg) | Key Benefits | Key Drawbacks |
| DIPMA | ~$80-120 (Estimated) | Lower boiling point may simplify removal by distillation. | Less common, potentially leading to supply chain vulnerabilities. Limited public data on performance in large-scale synthesis. |
| DIPEA | ~$50-80 | Well-established performance in various reactions, especially peptide synthesis. High steric hindrance minimizes side reactions. | Higher boiling point can make removal more energy-intensive. Its hydrochloride salt can be challenging to remove in some solvent systems. |
| TEA | ~$10-20 | Low cost and readily available in large quantities. | Lower steric hindrance can lead to undesired side reactions (e.g., N-alkylation). Its hydrochloride salt is often highly soluble in organic solvents, complicating work-up. |
In-Depth Comparison and Practical Considerations
Basicity vs. Nucleophilicity: A Delicate Balance
The primary function of these amines is to act as a base, and their strength is a key parameter. While all three are sufficiently basic for most applications, the subtle differences in their pKa values can influence reaction rates. However, it is the interplay between basicity and nucleophilicity, largely dictated by steric hindrance, that is of paramount importance.
As illustrated in the diagram above, DIPEA possesses the greatest steric bulk around the nitrogen atom, followed by DIPMA, and then TEA. This steric hindrance is the primary reason for their low nucleophilicity. In reactions where the substrate is sensitive to nucleophilic attack, such as in the activation of carboxylic acids for amide bond formation, the higher steric hindrance of DIPEA and DIPMA is a significant advantage over TEA.
Work-Up and Purification: The Hidden Costs
A significant portion of the cost and time in a large-scale synthesis is dedicated to product isolation and purification. The choice of base can have a dramatic effect on the ease of work-up.
-
Triethylamine Hydrochloride: The hydrochloride salt of TEA is often soluble in organic solvents, making its removal by simple aqueous extraction challenging. This can necessitate additional purification steps, such as column chromatography, which are undesirable at scale.
-
Diisopropylethylamine Hydrochloride: DIPEA hydrochloride has lower solubility in many non-polar organic solvents compared to TEA hydrochloride, which can be advantageous.[8] However, its complete removal can still be problematic.
-
This compound Hydrochloride: The properties of DIPMA hydrochloride are less well-documented in the literature, but based on its structure, its solubility is expected to be between that of TEA and DIPEA hydrochlorides.
A common strategy for removing these amines and their salts is to perform an acidic wash.[8] The protonated amine salt will partition into the aqueous layer.[8] However, the efficiency of this extraction depends on the partition coefficient of the salt and the pH of the aqueous phase.
Safety and Environmental Considerations
At scale, the safety and environmental profiles of all reagents are of utmost importance. All three amines are flammable and corrosive, requiring appropriate handling procedures and personal protective equipment.
| Parameter | This compound (DIPMA) | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Acute Oral Toxicity (LD50, rat) | Data not widely available | 200-500 mg/kg[9] | 460 mg/kg |
| Aquatic Toxicity (LC50, fish) | Data not widely available | 69.7 mg/L (96h)[8] | 24 mg/L (96h) |
| Biodegradability | Data not widely available | Not readily biodegradable[1] | Readily biodegradable |
From an environmental perspective, TEA's ready biodegradability is a significant advantage. The limited data for DIPMA and the poor biodegradability of DIPEA suggest that waste streams containing these bases may require more extensive treatment.
Conclusion and Recommendations
The selection of a non-nucleophilic base for scale-up is a multi-faceted decision that requires a careful balance of performance, cost, and safety.
-
Triethylamine (TEA) remains a viable option for reactions where the risk of nucleophilic side reactions is low and its low cost is a primary driver. However, the potential for complex work-ups should be carefully evaluated during process development.
-
Diisopropylethylamine (DIPEA) is the base of choice for many applications, particularly in peptide synthesis, where its high steric hindrance and well-understood performance provide a high degree of reliability. Its higher cost and less favorable environmental profile are its main drawbacks.
-
This compound (DIPMA) presents an interesting alternative. Its physicochemical properties suggest it could offer a compromise between the performance of DIPEA and the cost-effectiveness of TEA. Its lower boiling point is a potential advantage for purification. However, the limited availability of industrial-scale performance data and a less established supply chain are significant considerations.
For any new process being scaled up, it is strongly recommended that a comparative study of these bases be conducted at the laboratory or pilot scale. This will provide the necessary data to make an informed decision that optimizes the process for cost, efficiency, and sustainability.
References
- Sigma-Aldrich. (2025).
- Chemsrc. (2025). This compound(CAS#:10342-97-9) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc.
- PubMed. (n.d.). Comparative study of methods to couple hindered peptides.
- University of Rochester. (n.d.). Workup: Amines.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound ≥98.0% (GC).
- Semantic Scholar. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
- Electronic Journal of Biotechnology. (n.d.).
- ChemicalBook. (2025). N,N-Diisopropylethylamine | 7087-68-5.
- Thermo Fisher Scientific. (2023).
- Chem-Impex. (n.d.). N,N'-Diisopropylethylamine.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Loba Chemie. (n.d.). N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS.
- Sigma-Aldrich. (n.d.). This compound ≥98.0% (GC).
- Thermo Fisher Scientific. (n.d.). N,N-Diisopropylethylamine, 99+% 2.5 kg.
- Thermo Fisher Scientific. (n.d.). N,N-Diisopropylethylamine, 99.5+% 25 mL.
- CP Lab Safety. (n.d.). N, N-Diisopropylmethylamine, min 98% (GC), 1 ml.
- Alkyl Amines Chemicals Limited. (n.d.).
- chemeurope.com. (2022). Researchers devise cheaper, faster way to continuously produce amines.
- Santa Cruz Biotechnology. (n.d.). N,N-Diisopropylethylamine.
- Reddit. (2024). Amine workup : r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Tertiary Amine-Containing Esters.
- Outsourced Pharma. (2024).
- Carl ROTH. (n.d.).
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- Google Patents. (2013).
- Google Patents. (n.d.).
- ResearchGate. (2020).
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- PolyPeptide Group. (2022). From 10 grams to several hundred - A case study in peptide GMP process development.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Enamine. (n.d.). Synthesis of Boc-protected 4,5-methano-β-proline.
- PMC. (n.d.). Recent Advances in the Development of Therapeutic Peptides.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (2025).
- PMC. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Drug Target Review. (2025). Peptides in practice: what it takes to advance these therapies to clinic.
- Medicilon. (n.d.).
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- MDPI. (2020).
- ResearchGate. (2025).
- ACS Publications. (n.d.).
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Googleapis.com. (2013). ( 12 )
- NIH. (n.d.). Encapsulation of Exenatide in Poly-(d,l-Lactide-Co-Glycolide)
- CPC Scientific. (n.d.).
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | CAS#:10342-97-9 | Chemsrc [chemsrc.com]
- 3. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 4. This compound | C7H17N | CID 547370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-二异丙基甲胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. Workup [chem.rochester.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Environmental Impact Assessment: N,N-Diisopropylethylamine vs. Triethylamine in Synthetic Chemistry
Introduction: The Necessary Scrutiny of a Laboratory Workhorse
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, hindered amine bases are indispensable tools. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a preeminent example, prized for its potent, non-nucleophilic character that effectively scavenges protons in a vast array of reactions, from peptide couplings to cross-coupling catalysis.[1][2] Its steric bulk prevents it from participating in undesired side reactions, a property that makes it superior to simpler amines in many contexts.[1]
However, the principles of Green Chemistry compel us to look beyond reaction yield and efficiency.[3] The entire lifecycle of a chemical, from its synthesis to its ultimate fate in the environment, contributes to its overall "greenness." As regulatory scrutiny intensifies and the chemical industry pivots towards sustainability, it is imperative for researchers and process chemists to critically evaluate the environmental footprint of even the most common reagents. This guide provides a technical assessment of the environmental impact of DIPEA, comparing it with its closest structural and functional alternative, Triethylamine (TEA), and outlines the standard methodologies used to generate such environmental data.
The Candidates: A Tale of Two Tertiary Amines
Our comparison focuses on two of the most prevalent hindered bases in organic synthesis:
-
N,N-Diisopropylethylamine (DIPEA): The subject of our primary focus, valued for its significant steric hindrance.[1]
-
Triethylamine (TEA): A structurally similar and often interchangeable tertiary amine base.[1] While less sterically hindered than DIPEA, it is slightly more basic and widely used.[1]
The ideal alternative to DIPEA would be a substance that performs the same function with a demonstrably lower environmental impact—being less toxic, readily biodegradable, and derived from sustainable feedstocks. While the market for direct, "green" replacements is still emerging, a comparative analysis of the existing workhorses is the first step toward informed substitution and identifying areas for future innovation.
Framework for Environmental Impact Assessment
To objectively compare these compounds, we must evaluate them against a standardized set of environmental metrics. The key pillars of this assessment are aquatic toxicity, biodegradability, and bioaccumulation potential, often supplemented by a holistic Life Cycle Assessment (LCA).
-
Aquatic Toxicity: Measures the adverse effects of a compound on aquatic organisms. Acute toxicity is often reported as the EC50 (Effective Concentration) for invertebrates like Daphnia magna or LC50 (Lethal Concentration) for fish, representing the concentration that causes a specific effect (e.g., immobilization or death) in 50% of the test population over a short period (e.g., 48 or 96 hours).[4] Lower EC50/LC50 values indicate higher toxicity. This is a critical metric as wastewater streams from laboratories and manufacturing facilities can introduce these chemicals into aquatic ecosystems.
-
Biodegradability: Assesses the potential for microorganisms to break down a chemical into simpler, less harmful substances like carbon dioxide, water, and biomass.[5][6] "Readily biodegradable" is a key classification, indicating that a substance will be rapidly and completely removed in a wastewater treatment plant, preventing its release into the wider environment.[7] Tests are typically run for 28 days, and passing requires exceeding a threshold of 60% degradation within a "10-day window."[7]
-
Bioaccumulation Potential: Describes the tendency of a chemical to be absorbed by an organism at a rate greater than its elimination. This can lead to the concentration of toxins up the food chain. It is often predicted using the octanol-water partition coefficient (log Pₒ/w or log Pow). A low log Pow value generally suggests a low potential for bioaccumulation.
Quantitative Environmental Data Comparison
The following table summarizes the available environmental, health, and safety data for DIPEA and TEA. A significant challenge in direct comparison is the lack of publicly available, standardized ecotoxicological data for TEA under the same rigorous OECD guidelines found for DIPEA.
| Parameter | N,N-Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | Rationale & Significance |
| Formula | C₈H₁₉N | C₆H₁₅N | Molecular structure dictates physical properties and potential metabolic pathways. |
| CAS Number | 7087-68-5[1] | 121-44-8[8] | Unique identifier for the chemical substance. |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | Toxic to aquatic life. | General hazard classification. |
| Acute Toxicity (Invertebrates) | EC50 (Daphnia magna, 48h): 28.1 mg/L (OECD 202) | Data not readily available in comparable format. | A key indicator of acute environmental risk. DIPEA's EC50 value classifies it as harmful. |
| Biodegradability | Not readily biodegradable. [9] | Potentially readily biodegradable (76% degradation in Zahn-Wellens test).[10] | Crucial for determining persistence in the environment. TEA appears to have a significant advantage here. |
| Bioaccumulation | log Pow: -1.8 . Bioaccumulation is not expected.[9] | Estimated log Pow: 1.45. Low bioconcentration factor (<4.9) suggests low potential.[8] | Both compounds have a low potential to accumulate in organisms. |
| Human Health Hazards | Toxic if inhaled, Harmful if swallowed, Causes severe skin burns and serious eye damage.[11] | Toxic if swallowed, toxic in contact with skin, toxic if inhaled, causes severe skin burns and eye damage.[12] | Both are hazardous materials requiring careful handling, with similar hazard profiles. |
| Physical Hazards | Highly flammable liquid and vapor.[11] | Highly flammable liquid and vapor.[12] | Both pose a significant fire risk. |
Interpretation: Based on the available data, Triethylamine appears to possess a more favorable environmental profile primarily due to its potential to be readily biodegradable.[10] In contrast, N,N-Diisopropylethylamine is not readily biodegradable and its classification as causing "long lasting effects" suggests greater environmental persistence.[9] While data on TEA's acute aquatic toxicity is not as clearly documented in the searched sources, both compounds are recognized as harmful to aquatic life. From a human health and physical hazard perspective, both are highly flammable, corrosive, and toxic, demanding stringent safety protocols during handling.
Experimental Protocols for Environmental Assessment
To ensure data is comparable and reliable, standardized testing guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), are used. The trustworthiness of the data in the table above relies on such validated systems.
Protocol 1: Aquatic Toxicity - OECD 202, Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that immobilizes 50% of the tested Daphnia magna population within 48 hours (the 48h EC50).[4]
Causality Behind Experimental Choices:
-
Daphnia magna (water flea): Chosen as a representative freshwater invertebrate. They are a critical part of aquatic food webs, are sensitive to a wide range of toxicants, and are easy to culture in the lab, making them an ideal indicator species.[13]
-
Immobilisation Endpoint: A clear and easily observable sublethal endpoint. An immobilized daphnid is unable to swim for 15 seconds after gentle agitation and is effectively removed from the ecosystem, unable to feed or escape predators.[13]
-
48-Hour Duration: Balances the need to observe acute effects with the practical constraints of a static test system without feeding the organisms.[13]
Step-by-Step Methodology:
-
Test Organism Acclimation: Use juvenile daphnids that are less than 24 hours old at the start of the test, sourced from a healthy laboratory culture.[14]
-
Preparation of Test Solutions: Prepare a series of at least five test concentrations, typically in a geometric series (e.g., 100, 50, 25, 12.5, 6.25 mg/L), using a defined, reconstituted water medium. A negative control (medium only) is run in parallel.[13]
-
Test Setup: For each concentration and the control, set up at least four replicate test vessels (e.g., 100 mL glass beakers). Add a minimum of 5 daphnids to each replicate, ensuring a volume of at least 20 mL per animal.[13]
-
Incubation: Incubate the test vessels for 48 hours at 20 ± 2 °C under a controlled light-dark cycle (e.g., 16 hours light, 8 hours dark). Do not feed the daphnids during the test.[13]
-
Data Collection: At 24 and 48 hours, count the number of immobilized daphnids in each replicate.[14]
-
Data Analysis: Use appropriate statistical methods (e.g., probit analysis) to calculate the EC50 value with 95% confidence limits for the 48-hour exposure period.[15]
-
Validation: The test is considered valid if the immobilisation in the control group is less than 10%.[13]
Experimental Workflow: OECD 202
Caption: Workflow for OECD 202 Acute Immobilisation Test.
Protocol 2: Biodegradability - OECD 301F, Manometric Respirometry Test
This test evaluates the "ready biodegradability" of a substance by measuring the oxygen consumed by microorganisms over 28 days.[16]
Causality Behind Experimental Choices:
-
Activated Sludge Inoculum: This material, sourced from a domestic wastewater treatment plant, contains a diverse and active microbial community representative of the environment where the chemical is likely to be discharged.[17]
-
Oxygen Consumption (Respirometry): The mineralization of an organic compound by aerobic bacteria consumes oxygen. Measuring this oxygen uptake is a direct and reliable way to track the extent of biodegradation.[16]
-
28-Day Duration & 10-Day Window: This timeframe is a stringent but realistic screening period. A substance that degrades rapidly (passes the 60% threshold within the 10-day window) is very likely to be removed during wastewater treatment.[7]
Step-by-Step Methodology:
-
Preparation of Medium: Prepare a mineral salt medium containing all essential nutrients for microbial life except for a carbon source.[17]
-
Inoculum Preparation: Collect fresh activated sludge, process it (e.g., washing, homogenizing) to ensure a consistent inoculum, and add it to the mineral medium. The final concentration should be around 30 mg/L of suspended solids.[18]
-
Test Setup:
-
Test Vessels: Add the inoculated medium to several sealed respirometer flasks. Add the test substance to these flasks at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.[16]
-
Blank Controls: Prepare parallel flasks containing only the inoculated medium to measure the background respiration of the sludge.[7]
-
Reference Control: Prepare flasks with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability and activity of the inoculum.[7]
-
-
Incubation: Place the flasks in a respirometer apparatus at a constant temperature (22 ± 2°C) in the dark and stir continuously for 28 days.[17] The apparatus will continuously measure the oxygen consumption in each flask. Evolved CO₂ is trapped by an absorbent (e.g., KOH).[16]
-
Data Collection: Record the oxygen uptake at regular intervals for 28 days.
-
Data Analysis:
-
Calculate the percentage of biodegradation for each measurement by dividing the oxygen consumed (corrected for the blank control) by the substance's ThOD.
-
Plot the percentage of biodegradation versus time.
-
Determine if the substance achieves >60% biodegradation. If so, identify if this occurs within the 10-day window (the period between reaching 10% and 60% degradation).[7]
-
-
Validation: The test is valid if the reference compound degrades by >60% within 14 days and the oxygen uptake in the blank is within expected limits.[7]
Experimental Workflow: OECD 301F
Caption: Workflow for OECD 301F Ready Biodegradability Test.
A Broader Perspective: Life Cycle Assessment (LCA)
While toxicity and biodegradability data provide critical snapshots of a chemical's impact, a Life Cycle Assessment (LCA) offers a more holistic view.[19] An LCA for a chemical reagent like DIPEA evaluates the environmental impacts associated with all stages of its life, from raw material extraction to its use in the lab ("cradle-to-gate").[20]
Key Stages in a "Cradle-to-Gate" LCA for DIPEA:
-
Raw Material Acquisition: This includes the extraction and processing of petrochemical feedstocks, such as diisopropylamine and diethyl sulfate, which are traditionally used for DIPEA synthesis.[1] This stage often involves significant energy consumption and greenhouse gas emissions.
-
Chemical Synthesis: The manufacturing process itself consumes energy (for heating, stirring, distillation) and may use additional solvents or reagents.[20] Waste streams generated during production and purification must also be accounted for.
-
Transportation and Distribution: The energy used to transport the raw materials to the manufacturing plant and the final product to the end-user (the laboratory) is included.
Why LCA Matters: An LCA can reveal hidden environmental "hotspots." For example, the synthesis of a precursor chemical might contribute more to the overall environmental burden than the final synthesis step of the reagent itself.[21] By comparing the LCAs of DIPEA and TEA, a more comprehensive decision can be made. For instance, TEA's synthesis from ammonia and ethanol might have a different energy and emissions profile than DIPEA's route. This level of analysis is crucial for true "green" chemical design.
Conceptual LCA Stages for a Tertiary Amine Base
Caption: Conceptual "Cradle-to-Gate" LCA for a synthetic reagent.
Conclusion and Recommendations for Researchers
The objective assessment of N,N-Diisopropylethylamine and its common alternative, Triethylamine, reveals important distinctions for the environmentally conscious scientist.
-
On Persistence: The available data strongly suggests that Triethylamine is preferable to N,N-Diisopropylethylamine from an environmental persistence standpoint. TEA's potential for ready biodegradation means it is more likely to be fully eliminated in wastewater treatment, while DIPEA is more likely to persist in the aquatic environment.[9][10]
-
On Toxicity: Both bases are harmful to aquatic life and possess significant human health and safety hazards. Neither can be considered "benign." The acute aquatic toxicity of DIPEA is quantified, and while comparable data for TEA is lacking in this review, a precautionary approach dictates that releases of both to the environment should be minimized.
-
A Call for Data and Innovation: This analysis highlights a critical gap: the lack of readily available, comprehensive, and comparative environmental data for many common laboratory reagents. Furthermore, there is a clear need for the development and validation of new, high-performance, non-nucleophilic bases that are verifiably non-toxic and readily biodegradable.
For researchers, scientists, and drug development professionals, the choice of a reagent is no longer a simple matter of reaction efficiency. It is a decision with environmental consequences. When possible, select reagents with a known and favorable environmental profile. Prioritize process optimization to reduce the total volume of bases used, and always adhere to strict waste disposal protocols to prevent environmental release. The path to greener chemistry is built on such informed, deliberate choices.
References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: N,N-Diisopropylethylamine.
-
ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests.
-
European Chemicals Agency (ECHA). (2023). Triethylamine - Registration Dossier.
-
Fera Science Ltd. (n.d.). Daphnia sp., Acute Immobilisation Test.
-
BiotecnologieBT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test.
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test.
-
Impact Solutions. (n.d.). OECD 301f : Manometric Respirometry Test.
-
Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test.
-
phytocontrol. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50 - GLP.
-
Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test.
-
European Chemicals Agency (ECHA). (2023). Triethylamine - Melting point / freezing point.
-
Xylem Analytics. (2019). Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions.
-
European Chemicals Agency (ECHA). (2023). N,N-dimethylisopropylamine - Registration Dossier.
-
BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F.
-
National Institutes of Health (NIH). (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment.
-
PreScouter. (n.d.). Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners.
-
European Chemicals Agency (ECHA). (n.d.). Triethylamine - Substance Information.
-
Organisation for Economic Co-operation and Development (OECD). (1992). Test No. 301: Ready Biodegradability.
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). Test No. 301: Ready Biodegradability.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Triethylamine.
-
Aropha. (n.d.). Types of OECD 301 Biodegradation Tests.
-
National Institutes of Health (NIH). (n.d.). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances.
-
Carl ROTH. (2024). Safety Data Sheet: N,N-Diisopropylethylamine.
-
National Institutes of Health (NIH). (n.d.). Triethylamine - PubChem.
-
U.S. Environmental Protection Agency (EPA). (2013). Export 25-07-2013:16:51:03.
-
Concawe. (n.d.). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F).
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine.
-
Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: N,N-Diisopropylethylamine.
-
Ohio Environmental Protection Agency. (2006). OHIO EPA SURFACE WATER QUALITY CRITERION FACT SHEET.
-
ResearchGate. (2014). Acute toxicity of 50 metals to Daphnia magna.
-
Santa Cruz Biotechnology. (n.d.). N,N-Diisopropylethylamine.
-
ResearchGate. (n.d.). Evaluating the Ready Biodegradability of Biodegradable Plastics Using OECD Test Guideline 301F.
-
Carl ROTH. (2024). Safety data sheet: N,N-Diisopropylethylamine.
-
ENVIRONMENTAL. (n.d.). Daphnia magna LC50 48h.
-
American Chemical Society. (n.d.). ACS Sustainable Chemistry & Engineering.
-
ResearchGate. (2025). Environmental life cycle assessment methods applied to amine-ionic liquid hybrid CO2 absorbents.
-
MDPI. (n.d.). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction.
-
2.-0 LCA consultants. (2025). Life Cycle Assessment of Ammonia Fuel.
-
ResearchGate. (2021). Life cycle assessment of clean ammonia synthesis from thermo-catalytic solar cracking of liquefied natural gas.
-
Allina Health Laboratory. (2020). SAFETY DATA SHEET.
Sources
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. oecd.org [oecd.org]
- 3. Acute and chronic toxicity of triclopyr triethylamine salt to Daphnia magna Straus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 6. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 7. oecd.org [oecd.org]
- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. epawebapp.epa.ie [epawebapp.epa.ie]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Substance Information - ECHA [echa.europa.eu]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. eurofins.it [eurofins.it]
- 16. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diisopropylmethylamine (DIPEA)
As a cornerstone non-nucleophilic base in modern organic synthesis, N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, is indispensable in countless laboratories. However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a framework for managing DIPEA waste that integrates safety, chemical causality, and regulatory diligence, ensuring the protection of personnel and the environment.
The Foundation of Safe Disposal: Understanding DIPEA's Hazard Profile
Proper disposal protocols are not arbitrary; they are a direct response to the inherent chemical and toxicological properties of a substance. Understanding the "why" behind each procedural step is critical for fostering a culture of safety and ensuring that protocols are followed diligently. DIPEA's hazards are multifaceted and dictate every aspect of its lifecycle management, from storage to final disposal.
| Hazard Category | Description | Causality & Implications for Disposal |
| Flammability | Highly flammable liquid and vapor (Flammable Liquid, Category 2).[1][2][3] | DIPEA has a low flash point, and its vapors are heavier than air.[4] This means vapors can accumulate in low-lying areas and travel a considerable distance to an ignition source, causing a flashback. Disposal Implication: All waste containers must be kept tightly sealed and stored away from all heat, sparks, and flame sources.[1][2][5] Grounding and bonding of containers during transfer is mandatory to prevent static electricity buildup.[1][5][6] |
| Toxicity | Toxic if inhaled (Acute Toxicity, Inhalation, Category 3) and harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3] | Inhalation of vapors can irritate the respiratory tract and may cause more severe systemic effects.[2][3][7] Disposal Implication: All handling of DIPEA waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor inhalation.[4][7] |
| Corrosivity | Causes serious eye damage (Serious Eye Damage, Category 1) and can cause skin burns.[1][2][3][7] | As an amine, DIPEA is alkaline and can cause severe chemical burns upon direct contact with skin, eyes, or the gastrointestinal tract.[7] Disposal Implication: Robust Personal Protective Equipment (PPE) is non-negotiable. Waste containers must be durable and chemically resistant to prevent leaks from corrosive action. |
| Environmental | Toxic to aquatic life with long-lasting effects.[1][3] | Release into sewer systems or waterways can cause significant harm to aquatic ecosystems.[8] Disposal Implication: Aqueous disposal is strictly prohibited.[2][4] All spills must be contained to prevent environmental release.[1][2][7] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is full. It starts with establishing a safe operating environment.
-
Engineering Controls : All handling of DIPEA, including waste consolidation, must occur within a properly functioning chemical fume hood to control toxic and flammable vapors.[4] Safety showers and eyewash stations must be immediately accessible.
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling DIPEA waste. This is a self-validating system; if any component is missing, the operation must not proceed.
-
Eye and Face Protection : Tightly fitting chemical splash goggles and a full-face shield are required.[6][7][9] Goggles alone are insufficient to protect against splashes.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data) and a flame-retardant lab coat.[2][6][7] When handling larger quantities, a chemical-resistant apron and boots are advisable.[7]
-
Respiratory Protection : If engineering controls are insufficient or during a large spill response, a full-face respirator with an organic vapor/amine-specific cartridge (e.g., ABEK-type) is necessary.[6]
-
Emergency Protocol: Spill Management
Accidents happen, but a prepared response minimizes risk. The procedure for handling a DIPEA spill is dictated by its scale.
Step-by-Step Minor Spill Cleanup Protocol
-
Alert & Isolate : Immediately alert personnel in the area. Restrict access and post warning signs.
-
Eliminate Ignition Sources : Turn off all nearby equipment, hot plates, and open flames.[1][2][6][7]
-
Don PPE : Wear the full PPE ensemble described in Section 2.
-
Contain : Create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.[1][4][7] Do not use cellulosic materials like paper towels or sawdust , as they can react with amines.[7]
-
Absorb : Apply the absorbent material from the outside of the spill inward, ensuring all the liquid is absorbed.[10]
-
Collect : Using only non-sparking tools, carefully scoop the contaminated absorbent material into a designated, chemically compatible, and sealable waste container.[5][6][7]
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.
-
Dispose : Label the container as "Hazardous Waste: N,N-Diisopropylmethylamine spill debris" and arrange for professional disposal.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a DIPEA spill.
Step-by-Step Disposal Protocol for Waste DIPEA
This protocol outlines the systematic procedure for the routine disposal of waste this compound.
Step 1: Waste Identification and Segregation The first and most critical step is proper segregation. Never mix DIPEA waste with other waste streams.[11] This is paramount for preventing violent chemical reactions.
-
Mechanism of Hazard : Mixing with acids will cause a strong, exothermic neutralization reaction.[12] Contact with strong oxidizing agents can lead to fire or explosion.[7][9][12]
-
Action : Designate a specific, clearly labeled container solely for DIPEA waste.
Step 2: Containerization The choice of container is an active safety measure.
-
Material Compatibility : Use a container made of a material compatible with amines. Often, the original manufacturer's bottle is suitable. Do not use containers made of copper, aluminum, zinc, or their alloys.[7][9]
-
Labeling : The container must be clearly and indelibly labeled. The label must include the words "HAZARDOUS WASTE " and the full chemical name, "This compound ".[11]
-
Closure : The container must be kept tightly sealed at all times, except when actively adding waste.[1][2][4][8] This prevents the escape of flammable and toxic vapors.[1]
Step 3: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.
-
Location : The storage area must be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials.[1][8] It must be located far from any potential ignition sources.
-
Secondary Containment : Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Professional Disposal Final disposal of DIPEA is a regulated activity that must be performed by professionals.
-
Causality : Licensed hazardous waste disposal companies have the specialized equipment and permits required for the safe transport and destruction of chemicals like DIPEA, typically via high-temperature incineration.[7][8][13]
-
Action : Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup. Provide them with an accurate description of the waste.
Disposal of Contaminated Materials & Empty Containers
It is a common and dangerous oversight to treat "empty" containers or contaminated labware as non-hazardous.
-
Empty Containers : Empty DIPEA bottles retain significant vapor and liquid residue, which are still flammable and toxic.[1][7][9] These containers must be managed as hazardous waste.[13] Do not rinse them into the sink. They should be triple-rinsed with a suitable solvent (e.g., isopropanol), with the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.
-
Contaminated Labware : All disposable items that have come into contact with DIPEA—gloves, pipette tips, absorbent pads, etc.—must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.
By adhering to these scientifically grounded procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding their responsibility for environmental stewardship.
References
-
N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS - Loba Chemie. [Link]
-
N,N-Diisopropylethylamine MSDS - Scribd. [Link]
-
Safety Data Sheet: N,N-Diisopropylethylamine - Carl ROTH. [Link]
-
N,N-Diisopropylethylamine SDS - SDS Manager. [Link]
-
Amine Disposal For Businesses - Collect and Recycle. [Link]
-
Spill Clean up Procedure - Safety & Risk Services, University of British Columbia. [Link]
-
MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D - Tri-iso. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. N,N-Diisopropylethylamine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. scribd.com [scribd.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. DIISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. tri-iso.com [tri-iso.com]
Mastering Safety: A Researcher's Guide to Personal Protective Equipment for N,N-Diisopropylmethylamine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of reagents utilized, hindered amine bases play a pivotal role. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a widely used non-nucleophilic base. However, its utility is matched by a significant hazard profile that demands meticulous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when handling N,N-Diisopropylmethylamine, ensuring both personal safety and the integrity of your research.
Understanding the Risks: The "Why" Behind the "What"
Before we delve into the specifics of PPE, it is crucial to understand the inherent hazards of this compound. This amine is not merely a corrosive substance; it is a multi-faceted chemical threat.
Key Hazards of this compound: [1][2][3][4]
-
Highly Flammable: The liquid and its vapor are highly flammable, with a low flash point. Vapors can travel a considerable distance to an ignition source and flash back.[2][5]
-
Acutely Toxic if Inhaled: Inhalation of vapors can be toxic and may cause severe respiratory irritation.[1][2][3]
-
Causes Serious Eye Damage: Direct contact with the liquid or high concentrations of vapor can cause permanent eye damage.[1][2][6]
-
Harmful if Swallowed: Ingestion of this compound can lead to significant health issues.[1][6]
-
Skin Irritation and Burns: Prolonged or repeated contact can cause skin irritation and chemical burns.[6]
These hazards necessitate a comprehensive PPE strategy that goes beyond a simple lab coat and gloves. The following sections will provide a procedural guide to selecting the appropriate PPE for various laboratory tasks involving this chemical.
A Multi-layered Defense: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific task and the associated risk of exposure. The following workflow provides a logical pathway for determining the necessary level of protection.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.
Essential PPE at a Glance
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (small scale) | Chemical splash goggles | Double-gloved nitrile gloves | Flame-resistant lab coat | Certified chemical fume hood |
| Reaction Setup/Workup (splash potential) | Chemical splash goggles and face shield | Double-gloved nitrile gloves (consider butyl rubber outer glove) | Flame-resistant lab coat and chemical-resistant apron | Certified chemical fume hood |
| Large Scale Operations (>1L) | Chemical splash goggles and face shield | Butyl rubber gloves over nitrile gloves | Flame-resistant coveralls and chemical-resistant apron | Certified chemical fume hood (consider supplied-air respirator based on risk assessment) |
| Spill Cleanup | Chemical splash goggles and face shield | Butyl rubber gloves | Chemical-resistant suit | Air-purifying respirator with organic vapor cartridges (or SCBA for large spills) |
Deep Dive: Procedural Guidance for PPE Selection and Use
Eye and Face Protection: Your First Line of Defense
The Rationale: this compound can cause severe and irreversible eye damage.[1][2][6] Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.
Protocol:
-
Mandatory Goggles: Always wear chemical splash goggles that meet ANSI Z87.1 standards.[5][7] These provide a seal around the eyes, offering protection from splashes and vapors.
-
Face Shield for Added Protection: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing (e.g., during quenching or extractions), a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face from direct contact.
Hand Protection: A Critical Barrier
The Rationale: Skin contact can lead to irritation and chemical burns. The choice of glove material is critical, as not all gloves offer the same level of protection against specific chemicals. For amines like this compound, thin disposable gloves may offer only limited protection.
Protocol:
-
Incidental Contact: For tasks with a low probability of direct contact, such as weighing out small quantities in a fume hood, double-gloving with nitrile gloves is a suitable minimum requirement.[2] Nitrile offers good general chemical resistance and is a good alternative for those with latex allergies.[2]
-
Extended Contact or Immersion: For tasks involving a higher risk of contact, such as large-scale reactions or cleaning glassware, more robust hand protection is necessary.
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.[2]
Body Protection: Shielding Against Spills and Splashes
The Rationale: Your everyday clothing offers little to no protection against chemical splashes. The flammability of this compound also necessitates the use of flame-resistant materials.
Protocol:
-
Flame-Resistant Lab Coat: A flame-resistant (FR) lab coat should be worn at all times when handling this compound.[2] This should be kept buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory. Shorts, skirts, and sandals are not permitted.
Respiratory Protection: Ensuring Clean Air
The Rationale: this compound is toxic if inhaled and can cause respiratory irritation.[1][2][3] The primary method of controlling inhalation exposure is through engineering controls.
Protocol:
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[2][9][10] This is the most critical engineering control to minimize vapor inhalation.
-
Air-Purifying Respirators (APRs): In situations where a fume hood is not available or during a significant spill or emergency, respiratory protection is required.
-
Supplied-Air Respirators (SARs): For large spills or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[11][12]
Operational and Disposal Plans: Completing the Safety Cycle
Handling:
-
Grounding and Bonding: Due to its high flammability, all containers must be grounded and bonded when transferring this compound to prevent static electricity buildup.[1][5][7]
-
Non-Sparking Tools: Use tools made of non-sparking materials (e.g., bronze, beryllium-copper) during handling and transfer.[5][6][7]
Disposal:
-
Hazardous Waste: All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous waste.[1][2][9]
-
Container Management: Do not allow waste to accumulate. Keep waste containers closed and properly labeled in a designated satellite accumulation area.[1][2]
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.
References
-
Loba Chemie. (n.d.). N,N-DIISOPROPYLETHYLAMINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diisopropylethylamine. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2019). Diisopropylamine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diisopropylamine. Retrieved from [Link]
-
Scribd. (n.d.). MSDS - N, N, Diisopropylethylamine. Retrieved from [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. myusf.usfca.edu [myusf.usfca.edu]
- 4. solusgrp.com [solusgrp.com]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. usascientific.com [usascientific.com]
- 10. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 11. glovesbyweb.com [glovesbyweb.com]
- 12. prod-edam.honeywell.com [prod-edam.honeywell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
